Methyl 3-amino-4-(cyclopropylamino)benzoate
Description
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Properties
IUPAC Name |
methyl 3-amino-4-(cyclopropylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)7-2-5-10(9(12)6-7)13-8-3-4-8/h2,5-6,8,13H,3-4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUMYKHASAAPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NC2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734182 | |
| Record name | Methyl 3-amino-4-(cyclopropylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848819-84-1 | |
| Record name | Methyl 3-amino-4-(cyclopropylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-amino-4-(cyclopropylamino)benzoate
Executive Summary
Methyl 3-amino-4-(cyclopropylamino)benzoate is a substituted aromatic amine that represents a valuable scaffold in medicinal chemistry and drug development. Its structural motifs, including the aminobenzoate core and the cyclopropylamine substituent, are features found in a variety of biologically active molecules. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, detailed experimental protocols, and a thorough discussion of its analytical characterization. Furthermore, this document explores the potential applications of this and structurally related compounds in the field of pharmaceutical research, particularly in oncology. The methodologies described herein are grounded in established chemical principles and are intended to provide researchers and drug development professionals with a practical framework for the synthesis and study of this important chemical entity.
Proposed Synthetic Pathway: A Multi-step Approach
The synthesis of this compound can be strategically approached through a three-step sequence commencing with the commercially available starting material, 4-chloro-3-nitrobenzoic acid. This proposed pathway is designed for efficiency and scalability, leveraging well-established and reliable chemical transformations. The key steps include an initial esterification, followed by a nucleophilic aromatic substitution, and concluding with the reduction of a nitro group to the desired amine.
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on established literature procedures for analogous transformations and have been adapted for the specific synthesis of this compound.
Step 1: Esterification of 4-chloro-3-nitrobenzoic acid
This initial step involves the conversion of the carboxylic acid to its corresponding methyl ester via Fischer esterification. This is a classic and robust method for ester formation.[1][2][3]
Materials:
-
4-chloro-3-nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware
Protocol:
-
To a solution of 4-chloro-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-chloro-3-nitrobenzoate.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to off-white solid.[4][5]
Step 2: Nucleophilic Aromatic Substitution with Cyclopropylamine
In this key step, the chlorine atom on the aromatic ring is displaced by cyclopropylamine. The electron-withdrawing nitro group activates the ring towards nucleophilic attack, facilitating this substitution.
Materials:
-
Methyl 4-chloro-3-nitrobenzoate
-
Cyclopropylamine
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
A suitable solvent (e.g., ethanol, N,N-dimethylformamide)
-
Standard laboratory glassware for inert atmosphere reactions if necessary
Protocol:
-
Dissolve Methyl 4-chloro-3-nitrobenzoate (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the base (1.1-1.5 eq) and cyclopropylamine (1.1-1.5 eq) to the solution.
-
Heat the reaction mixture to a temperature between 80-120 °C, depending on the solvent, and stir for 4-12 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between water and an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, the crude Methyl 4-(cyclopropylamino)-3-nitrobenzoate can be purified by column chromatography on silica gel.
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials:
-
Methyl 4-(cyclopropylamino)-3-nitrobenzoate
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Hydrogen gas (H₂)
-
A suitable solvent (e.g., methanol, ethanol, ethyl acetate)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Celite or a similar filter aid
Protocol:
-
Dissolve Methyl 4-(cyclopropylamino)-3-nitrobenzoate (1.0 eq) in the chosen solvent in a hydrogenation flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature until the reaction is complete (as monitored by TLC or LC-MS).
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, the final product can be purified by column chromatography or recrystallization.
Characterization of this compound
The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. Below are the expected analytical data based on the compound's structure and data from analogous molecules.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | d | 1H | Ar-H |
| ~7.2 | dd | 1H | Ar-H |
| ~6.8 | d | 1H | Ar-H |
| ~4.5 | br s | 2H | -NH₂ |
| ~3.8 | s | 3H | -OCH₃ |
| ~3.5 | br s | 1H | -NH-cyclopropyl |
| ~2.5 | m | 1H | Cyclopropyl-CH |
| ~0.8 | m | 2H | Cyclopropyl-CH₂ |
| ~0.5 | m | 2H | Cyclopropyl-CH₂ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~145 | Ar-C |
| ~138 | Ar-C |
| ~125 | Ar-C |
| ~120 | Ar-CH |
| ~118 | Ar-CH |
| ~115 | Ar-CH |
| ~52 | -OCH₃ |
| ~25 | Cyclopropyl-CH |
| ~7 | Cyclopropyl-CH₂ |
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary and secondary amines in the range of 3300-3500 cm⁻¹. A strong carbonyl (C=O) stretching vibration for the ester group is anticipated around 1700-1720 cm⁻¹. C-N stretching vibrations and aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula of C₁₁H₁₄N₂O₂. The mass spectrum would show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺, along with characteristic fragmentation patterns.
Safety Information
While a specific safety data sheet for this compound is not available, the safety precautions should be based on those for structurally related aminobenzoates and nitroaromatics.
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Hazards: Aromatic amines and nitro compounds can be toxic and may cause skin and eye irritation. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Applications in Drug Development
The aminobenzoate scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6] These compounds are versatile building blocks for the synthesis of a wide range of therapeutic agents.[7]
Oncology: Substituted aminobenzoates are key intermediates in the synthesis of various kinase inhibitors used in cancer therapy.[8] The structural features of this compound, with its multiple points for diversification, make it an attractive starting material for the development of novel anticancer agents.[9][10] For instance, the amino groups can be functionalized to introduce pharmacophores that target specific enzymes or receptors involved in cancer cell proliferation and survival.
Caption: A generalized workflow for utilizing the title compound in drug discovery.
The presence of the cyclopropyl group can also be advantageous, as this small, rigid ring system is often incorporated into drug candidates to improve metabolic stability, binding affinity, and other pharmacokinetic properties.
References
-
Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797. PubChem. [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery. (2025, August 5). ResearchGate. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PubMed Central. [Link]
-
Synthetic routes of p-aminobenzoic acid derivatives having anticancer... ResearchGate. [Link]
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Methyl 3-chloro-4-nitrobenzoate | C8H6ClNO4 | CID 20494814. PubChem. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
- Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Supporting information. The Royal Society of Chemistry. [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021, July 26). YouTube. [Link]
-
A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (2020, July 14). Bond University Research Portal. [Link]
-
Reduction of 4-nitrobenzoic acid. (2018, June 22). Sciencemadness.org. [Link]
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH. [Link]
-
A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Request PDF. ResearchGate. [Link]
- Esterification of nitrobenzoic acids.
- Preparation of 4-acetamido-3-nitrobenzoic acid.
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016, March 4). Sciencemadness.org. [Link]
-
4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475. PubChem. [Link]
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Supplementary Information. DOI. [Link]
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Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin. [Link]
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- 4. Methyl 4-chloro-3-nitrobenzoate | 14719-83-6 [chemicalbook.com]
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- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 3-amino-4-(cyclopropylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-4-(cyclopropylamino)benzoate is a substituted aromatic amine and a derivative of benzoic acid. Its chemical structure, featuring a cyclopropylamino group ortho to a methyl ester and meta to an amino group, makes it a molecule of interest in medicinal chemistry and organic synthesis. The presence of multiple functional groups offers several reaction sites, rendering it a potentially versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications and safety considerations.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source |
| CAS Number | 848819-84-1 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Melting Point | 108-110 °C | |
| Boiling Point (Predicted) | 388.6 ± 32.0 °C | |
| Appearance | Solid (predicted) | - |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and ethyl acetate. | General knowledge based on similar structures. |
Synthesis
An alternative approach involves the reduction of a nitro-substituted precursor, a common method for synthesizing aromatic amines.[5]
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
A logical synthetic approach involves the palladium-catalyzed coupling of methyl 3-amino-4-bromobenzoate with cyclopropylamine. This method offers high functional group tolerance and is widely used in the pharmaceutical industry.
Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
This protocol is a representative procedure based on known methodologies for similar transformations. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Materials:
-
Methyl 3-amino-4-bromobenzoate
-
Cyclopropylamine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or a similar biarylphosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 3-amino-4-bromobenzoate (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., Xantphos, 1.5-7.5 mol%).
-
Addition of Reagents: Add the base (e.g., sodium tert-butoxide, 1.5-2.0 eq) and the anhydrous solvent (e.g., toluene).
-
Reactant Addition: Add cyclopropylamine (1.2-1.5 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the organic phase with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Potential Applications
While specific applications for this compound are not extensively documented, its structural motifs are present in various biologically active molecules. Aminobenzoic acid derivatives are known to be key intermediates in the synthesis of a wide range of pharmaceuticals.[6] The presence of the cyclopropyl group is also of interest, as this moiety is often incorporated into drug candidates to improve metabolic stability, binding affinity, and other pharmacokinetic properties.
Given its structure, this compound could potentially serve as an intermediate in the synthesis of:
-
Kinase inhibitors: Many kinase inhibitors feature a substituted aniline core.
-
Antiviral or antibacterial agents: The aminobenzoate scaffold is found in some antimicrobial compounds.
-
Agrochemicals: Substituted anilines are also prevalent in the design of herbicides and pesticides.
Further research is required to explore the biological activity of this specific compound and its derivatives.
Caption: Potential applications of this compound as a chemical intermediate.
Safety and Handling
-
Hazard Statements (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
-
It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a chemical compound with potential as a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. While detailed information on its specific applications and biological activity is currently limited, its structural features suggest it could be a valuable building block for creating a diverse range of complex molecules. The proposed synthetic route via Buchwald-Hartwig amination provides a reliable method for its preparation in a laboratory setting. As with any chemical, proper safety precautions should be observed during its handling and use. Further research into the properties and applications of this compound is warranted to fully elucidate its potential.
References
Sources
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- 2. Methyl 3-amino-4-methylbenzoate(18595-18-1) 1H NMR [m.chemicalbook.com]
- 3. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]
- 6. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 7. Methyl 3-amino-4-(methylamino)benzoate | C9H12N2O2 | CID 15586064 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic data of "Methyl 3-amino-4-(cyclopropylamino)benzoate" (NMR, IR, MS)
Launching Spectral Searches
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Defining Spectral Data Analysis
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Structuring the Technical Guide
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Gathering Spectroscopic Data
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Formulating Spectral Predictions
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Predicting Spectral Properties
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Analyzing Data Gaps
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A Technical Guide to the Solubility of Methyl 3-amino-4-(cyclopropylamino)benzoate in Common Organic Solvents
Foreword: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a preliminary checkbox but a cornerstone of successful drug formulation and delivery. Poor solubility can lead to unpredictable in vitro results, low bioavailability, and ultimately, the failure of a promising drug candidate.[1][2] This guide provides a comprehensive framework for characterizing the solubility of Methyl 3-amino-4-(cyclopropylamino)benzoate, a compound of interest for its potential applications in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility, provide a robust experimental protocol for its determination, and offer insights into interpreting the resulting data.
Molecular Structure Analysis and Solubility Prediction
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and the solvent.[3][4] An examination of the molecular structure of this compound allows us to make informed predictions about its behavior in various organic solvents.
Key Structural Features:
-
Aromatic Ring: The benzene ring is a nonpolar, hydrophobic core.
-
Amino Groups (-NH2 and -NH-): The primary and secondary amino groups are capable of acting as hydrogen bond donors and acceptors.[5] This imparts polarity to the molecule.
-
Methyl Ester (-COOCH3): The ester group is polar and can act as a hydrogen bond acceptor.
-
Cyclopropyl Group: This is a small, nonpolar aliphatic group.
The presence of both polar (amino, ester) and nonpolar (aromatic ring, cyclopropyl group) moieties suggests that this compound will exhibit a nuanced solubility profile. It is likely to be more soluble in solvents that can engage in hydrogen bonding and have an intermediate polarity.
Based on synthesis procedures for a related compound, Methyl 3-amino-4-methylbenzoate, which utilize methanol and ethyl acetate, we can infer that these solvents are good starting points for solubility testing.[6]
A Framework for Experimental Solubility Determination
To move from prediction to empirical data, a systematic experimental approach is required. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[7]
Selecting a Diverse Solvent Panel
The choice of solvents is critical for building a comprehensive solubility profile. The following table outlines a recommended panel, categorized by their properties. This selection spans a range of polarities and hydrogen bonding capabilities.
| Solvent Category | Solvent | Polarity Index (P') | Hydrogen Bonding | Rationale |
| Protic Solvents | Methanol | 5.1 | Donor & Acceptor | Capable of hydrogen bonding with the amino and ester groups. Used in the synthesis of a related compound.[6] |
| Ethanol | 4.3 | Donor & Acceptor | Similar to methanol, widely used in pharmaceutical processes. | |
| Isopropanol | 3.9 | Donor & Acceptor | A slightly less polar alcohol. | |
| Dipolar Aprotic | Acetonitrile | 5.8 | Acceptor | A polar solvent that cannot donate hydrogen bonds. |
| Acetone | 5.1 | Acceptor | A common laboratory solvent with moderate polarity. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | A highly polar solvent, often used for initial stock solutions in high-throughput screening.[1] | |
| Dichloromethane (DCM) | 3.1 | Weak Acceptor | A solvent of intermediate polarity, good for dissolving compounds with mixed characteristics. | |
| Ethyl Acetate | 4.4 | Acceptor | An ester solvent, its polarity is suitable for the methyl ester group in the target compound.[6] | |
| Nonpolar Solvents | Toluene | 2.4 | None | Represents aromatic, nonpolar interactions. |
| Hexane | 0.1 | None | A nonpolar aliphatic solvent, unlikely to be a good solvent but important for defining the lower limit. |
Polarity index values are relative measures.[8]
Experimental Workflow: The Shake-Flask Method
The following diagram outlines the critical steps in the shake-flask solubility assay.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Step-by-Step Protocol
This protocol is designed to ensure the generation of high-quality, reproducible data.
-
Preparation of Vials:
-
To a series of appropriately sized glass vials, add an excess amount of this compound. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.[9]
-
Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples at a consistent speed (e.g., 300 RPM) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is generally recommended.[1][9] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a stable plateau.
-
-
Sample Collection and Preparation:
-
After the incubation period, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any remaining solid particles. This step is crucial to avoid artificially high concentration readings.
-
Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standards of known concentrations of this compound.
-
Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor. The final solubility is typically reported in units of mg/mL or g/L.
-
Data Presentation and Interpretation
The collected data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Quantitative Solubility Data
| Solvent | Category | Solubility at 25°C (mg/mL) | Qualitative Classification |
| Methanol | Protic | [Experimental Value] | [e.g., Very Soluble] |
| Ethanol | Protic | [Experimental Value] | [e.g., Freely Soluble] |
| Isopropanol | Protic | [Experimental Value] | [e.g., Soluble] |
| Acetonitrile | Dipolar Aprotic | [Experimental Value] | [e.g., Soluble] |
| Acetone | Dipolar Aprotic | [Experimental Value] | [e.g., Soluble] |
| DMSO | Dipolar Aprotic | [Experimental Value] | [e.g., Very Soluble] |
| Dichloromethane | Dipolar Aprotic | [Experimental Value] | [e.g., Sparingly Soluble] |
| Ethyl Acetate | Dipolar Aprotic | [Experimental Value] | [e.g., Soluble] |
| Toluene | Nonpolar | [Experimental Value] | [e.g., Slightly Soluble] |
| Hexane | Nonpolar | [Experimental Value] | [e.g., Very Slightly Soluble] |
Qualitative classifications are based on USP definitions.
Interpreting the Results: A Logical Flow
The interpretation of the solubility data should follow a logical progression, connecting the empirical results back to the molecular structure and solvent properties.
Caption: Logical Flow for Interpreting Solubility Data.
A high solubility in protic solvents like methanol would confirm the importance of hydrogen bonding interactions with the amino and ester functionalities of the molecule. Conversely, poor solubility in nonpolar solvents like hexane would highlight the dominance of the polar groups in dictating the compound's overall solubility behavior. The solubility in solvents like dichloromethane and ethyl acetate will provide insight into the balance between the polar and nonpolar characteristics of the molecule.
Conclusion
This guide provides a robust framework for both predicting and experimentally determining the solubility of this compound in common organic solvents. By combining theoretical molecular analysis with the gold-standard shake-flask method, researchers can generate the high-quality data essential for making informed decisions in the drug development process. A thorough understanding of a compound's solubility profile is not just a data point; it is a critical step towards formulating a safe and effective therapeutic.
References
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]
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Quora. (2017). How do you perform the shake flask method to determine solubility?. Available at: [Link]
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University of California, Davis. (n.d.). Polarity of Solvents. Available at: [Link]
-
Diola, C. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
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Royal Society of Chemistry. (n.d.). Hydrogen bonding properties of non-polar solvents. Organic & Biomolecular Chemistry. Available at: [Link]
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National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. Available at: [Link]
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Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
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McMaster University. (2023). Solubility of Organic Compounds. Available at: [Link]
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PubChem. (n.d.). Methyl 3-amino-4-(methylamino)benzoate. Available at: [Link]
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The Lynchpin Intermediate: A Technical Guide to Methyl 3-amino-4-(cyclopropylamino)benzoate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development, the journey from a promising molecule to a life-changing therapeutic is paved with critical chemical intermediates. These unsung heroes of synthesis are the foundational building blocks upon which complex active pharmaceutical ingredients (APIs) are constructed. This guide delves into the core technical aspects of one such pivotal intermediate: Methyl 3-amino-4-(cyclopropylamino)benzoate . Our focus will be on its synthesis, characterization, and its crucial role in the production of modern therapeutics, providing field-proven insights for professionals in drug development.
Introduction: The Significance of the Substituted Benzoate Scaffold
This compound is a substituted aromatic compound featuring a benzoate ester, a primary amine, and a secondary cyclopropylamine. This unique arrangement of functional groups makes it a highly versatile precursor in medicinal chemistry. The presence of multiple reactive sites allows for sequential and regioselective modifications, a key requirement for building the complex architectures of targeted therapies. The cyclopropyl moiety, in particular, is a desirable feature in modern drug design, often introduced to enhance metabolic stability, improve potency, and fine-tune the conformational properties of a drug molecule[1].
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of an intermediate is paramount for process development and quality control.
| Property | Value | Source |
| CAS Number | 848819-84-1 | ChemicalBook |
| Molecular Formula | C₁₁H₁₄N₂O₂ | ChemicalBook |
| Molecular Weight | 206.24 g/mol | ChemicalBook |
| Melting Point | 108-110 °C | ChemicalBook |
| Boiling Point | 388.6±32.0 °C (Predicted) | ChemicalBook |
| Density | 1.302±0.06 g/cm³ (Predicted) | ChemicalBook |
Note: Some physical properties are predicted and should be confirmed experimentally.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons on the aromatic ring, the methyl ester, the cyclopropyl group, and the amino groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon environments within the molecule.
-
IR (Infrared) Spectroscopy: To detect characteristic vibrations of the functional groups, such as N-H stretches for the amines, C=O stretch for the ester, and C-N and C-O bond vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
HPLC (High-Performance Liquid Chromatography): To assess purity and quantify any impurities.
Synthesis of this compound: A Plausible Pathway
While specific, detailed public-domain synthesis procedures for this compound are scarce, a logical and efficient synthetic route can be devised based on established organic chemistry principles and analogous reactions found in the patent literature for related compounds[1][4]. A plausible and commonly employed strategy involves a nucleophilic aromatic substitution followed by a reduction.
Experimental Protocol: A Two-Step Synthesis
Step 1: Nucleophilic Aromatic Substitution
This initial step involves the reaction of a suitably substituted fluoronitrobenzoate with cyclopropylamine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the amine.
-
Reactants:
-
Methyl 4-fluoro-3-nitrobenzoate
-
Cyclopropylamine
-
A suitable base (e.g., Potassium Carbonate, Triethylamine)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))
-
-
Procedure:
-
To a solution of Methyl 4-fluoro-3-nitrobenzoate in the chosen solvent, add the base and cyclopropylamine.
-
Heat the reaction mixture to a temperature typically ranging from 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., Ethyl Acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude Methyl 4-(cyclopropylamino)-3-nitrobenzoate.
-
Step 2: Reduction of the Nitro Group
The nitro group of the intermediate is then reduced to a primary amine to yield the final product.
-
Reactants:
-
Methyl 4-(cyclopropylamino)-3-nitrobenzoate
-
A reducing agent (e.g., Iron powder in acetic acid, catalytic hydrogenation with Palladium on carbon, or Tin(II) chloride)
-
A suitable solvent (e.g., Ethanol, Ethyl Acetate, Acetic Acid)
-
-
Procedure (using Iron powder):
-
Suspend Methyl 4-(cyclopropylamino)-3-nitrobenzoate and iron powder in a mixture of ethanol and a small amount of acetic acid or ammonium chloride solution.
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, the mixture is filtered hot through a pad of celite to remove the iron salts.
-
The filtrate is concentrated, and the residue is neutralized with a base (e.g., sodium bicarbonate solution).
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
-
Application in Pharmaceutical Synthesis: A Key Intermediate for Abemaciclib
The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of Abemaciclib [5][6]. Abemaciclib (marketed as Verzenio) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 & CDK6), which are critical drivers of cell cycle progression. It is approved for the treatment of certain types of breast cancer[6][7].
The synthesis of Abemaciclib involves the construction of a complex heterocyclic core. This compound provides the substituted aniline fragment required for the formation of a key pyrimidine ring system within the final drug molecule.
The Role in the Abemaciclib Synthesis Pathway
A retrosynthetic analysis of Abemaciclib reveals the importance of this intermediate. The core of Abemaciclib is a 2-aminopyrimidine structure. This is typically formed through a condensation reaction between a guanidine-containing species and a β-ketoester or a similar reactive intermediate.
The synthesis of the pyrimidine ring in Abemaciclib often proceeds via the following general steps:
-
Guanidination: The primary amino group of this compound is reacted with a guanidinylating agent to form a guanidine derivative.
-
Cyclization/Condensation: This guanidine intermediate is then reacted with a suitable three-carbon electrophile to form the pyrimidine ring.
The presence of the cyclopropylamino group and the ester functionality on the starting intermediate are crucial for the subsequent steps in the total synthesis of Abemaciclib, which involve further coupling reactions to build the final complex structure[5][6].
Conclusion: A Versatile and Indispensable Building Block
This compound stands as a testament to the critical role of well-designed intermediates in modern pharmaceutical synthesis. Its unique combination of reactive functional groups and the presence of the beneficial cyclopropyl moiety make it an invaluable precursor for the construction of complex and highly targeted therapeutics like Abemaciclib. A thorough understanding of its synthesis, characterization, and application provides researchers and drug development professionals with the foundational knowledge necessary to innovate and optimize the production of next-generation medicines.
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PubChem. Methyl 3-amino-4-(methylamino)benzoate. National Center for Biotechnology Information. [Link]
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The Emerging Therapeutic Potential of Methyl 3-amino-4-(cyclopropylamino)benzoate Derivatives: A Technical Guide for Drug Discovery
Foreword: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of novel molecular scaffolds with the potential for broad biological activity is a cornerstone of drug discovery. The aminobenzoate framework, a key structural motif in numerous bioactive compounds, continues to be a fertile ground for the development of new therapeutic agents. This guide focuses on the untapped potential of derivatives of "Methyl 3-amino-4-(cyclopropylamino)benzoate," a molecule poised for exploration. While direct research on this specific parent compound is nascent, the extensive body of literature on related aminobenzoic acid and quinazoline derivatives provides a strong rationale for its investigation across various therapeutic areas. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a comprehensive overview of potential biological activities, detailed experimental protocols for their evaluation, and the scientific reasoning behind these methodologies.
The Core Moiety: this compound - A Synthesis of Potential
The structure of this compound combines several key features that suggest a high potential for biological activity. The 4-aminobenzoic acid (PABA) backbone is a well-established pharmacophore, known for its role as an intermediate in folate synthesis in microorganisms, making it a target for antimicrobial agents.[1][2] The presence of a cyclopropyl group can enhance metabolic stability and binding affinity to target proteins. The vicinal amino and ester groups provide versatile handles for synthetic modification, allowing for the creation of diverse chemical libraries.
A plausible synthetic approach to the core molecule and its derivatives would involve the reaction of a suitably substituted nitrobenzoyl chloride with cyclopropylamine, followed by reduction of the nitro group to an amine. The resulting amine can then be further functionalized.
Potential Biological Activities and Investigational Pathways
Based on the activities of structurally related compounds, derivatives of this compound are hypothesized to exhibit a range of biological effects.
Antimicrobial Activity
The quinazoline scaffold, which can be synthesized from anthranilic acid (2-aminobenzoic acid) derivatives, is a well-established source of antimicrobial agents.[3][4][5] These compounds have demonstrated activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][4][6][7] The mechanism of action for many quinazoline-based antimicrobials involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for assessing antiviral activity using the plaque reduction assay.
Protocol: Plaque Reduction Assay
-
Cell Culture: Seed a suitable host cell line (e.g., Vero cells for EV71) in 6-well plates and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
Infection: Remove the growth medium from the confluent cell monolayers and infect with a known titer of the virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: After adsorption, remove the viral inoculum and add the different concentrations of the test compounds to the respective wells.
-
Overlay: After a 1-hour incubation with the compounds, add an overlay of medium containing 1% low-melting-point agarose to each well and allow it to solidify.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-4 days).
-
Plaque Visualization and Counting: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the compound concentration. [8]
Anticancer Activity: Targeting Kinase Signaling
A significant body of research points to the potential of aminobenzoic acid and quinazoline derivatives as anticancer agents, particularly as kinase inhibitors. [9][10][11]The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, is a privileged structure in the design of kinase inhibitors and can be synthesized from amino benzoate precursors. [12]These compounds can target various kinases involved in cancer cell proliferation, survival, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR). [10][11][13]
Signaling Pathway: EGFR Inhibition
Caption: Simplified EGFR signaling pathway and the point of inhibition by a kinase inhibitor.
Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)
-
Reagents: Obtain a commercial EGFR kinase assay kit, which typically includes recombinant human EGFR, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in the appropriate assay buffer.
-
Kinase Reaction: In a 96-well plate, combine the EGFR enzyme, the substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is often done using a luminescence-based method where the amount of remaining ATP is quantified. A lower luminescence signal indicates higher kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration. [10] Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549, a human lung carcinoma cell line with EGFR expression) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability. [13]
Data Summary and Interpretation
To facilitate the comparison of the biological activities of a series of synthesized derivatives, the quantitative data should be summarized in a clear and structured format.
Table 1: Summary of In Vitro Biological Activities of this compound Derivatives
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Antiviral IC50 (µM) vs. [Virus Name] | EGFR Kinase IC50 (nM) | A549 Cell Viability IC50 (µM) |
| Derivative 1 | |||||
| Derivative 2 | |||||
| Derivative 3 | |||||
| ... | |||||
| Control Drug |
Concluding Remarks and Future Directions
The exploration of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. The structural alerts within this core moiety, supported by extensive research on related compounds, strongly suggest the potential for antimicrobial, antiviral, and anticancer activities. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential biological effects. Future work should focus on the synthesis of a diverse library of derivatives to establish clear structure-activity relationships (SAR). Promising lead compounds identified through these in vitro assays should be further investigated for their mechanism of action, selectivity, and in vivo efficacy in relevant disease models. This systematic approach will be crucial in unlocking the full therapeutic potential of this exciting chemical scaffold.
References
- In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. International Journal of Pharmaceutical Sciences and Drug Research.
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.
- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.
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Synthesis and antimicrobial activity of novel quinazolone derivatives. Journal of Pharmaceutical Sciences. [Link]
- Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences.
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Identification of p-aminobenzylamine derivatives as dual non-covalent inhibitors of the transmembrane host proteases TMPRSS2 and HAT proteases with anti-viral potential. National Institutes of Health. [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. National Institutes of Health. [Link]
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]
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Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. MDPI. [Link]
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Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]
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Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link]
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New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. [Link]
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Methyl 3-amino-4-(methylamino)benzoate. PubChem. [Link]
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Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. PubMed. [Link]
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On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. ResearchGate. [Link]
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Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. World Journal of Pharmaceutical Research. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. [Link]
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New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [Link]
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2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. [Link]
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In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to Methyl 3-amino-4-(cyclopropylamino)benzoate: A Strategic Building Block in Medicinal Chemistry
Executive Summary: Methyl 3-amino-4-(cyclopropylamino)benzoate is a highly functionalized aromatic building block gaining traction in the fields of medicinal chemistry and drug development. Its unique 1,2,4-trisubstituted pattern, featuring a methyl ester, a primary aromatic amine, and a secondary cyclopropylamine, offers a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of this compound, including its core properties, a proposed strategic synthesis, detailed application protocols, and the rationale behind its use in modern drug discovery programs.
Core Compound Profile
This compound (CAS Number: 848819-84-1) is a substituted aniline derivative. The strategic placement of its functional groups makes it an attractive starting point for library synthesis and lead optimization. The primary amine at the 3-position serves as a key nucleophile or a handle for diazotization, while the adjacent cyclopropylamino group at the 4-position can modulate physicochemical properties and engage in crucial hydrogen bonding interactions within a biological target. The methyl ester at the 1-position provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 848819-84-1 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Melting Point | 108-110 °C | [1] |
| Boiling Point | 388.6±32.0 °C (Predicted) | [1] |
| Appearance | White to off-white solid | N/A |
Strategic Synthesis of the Building Block
A robust synthesis of this compound is crucial for its reliable supply. While multiple routes are conceivable, a particularly efficient strategy involves a two-step process starting from a commercially available fluorinated precursor. This approach leverages the high reactivity of the fluorine atom towards nucleophilic aromatic substitution (SₙAr).
Causality Behind Experimental Choices:
-
Starting Material: Methyl 4-fluoro-3-nitrobenzoate is an ideal starting material. The fluorine atom is activated by the electron-withdrawing nitro group in the meta position, facilitating the SₙAr reaction.
-
Nucleophilic Substitution: Cyclopropylamine is used as the nucleophile to displace the fluoride. The reaction is typically base-mediated to neutralize the HF byproduct, driving the reaction to completion.
-
Reduction: The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the method of choice due to its high efficiency and clean conversion, yielding the desired product with minimal side reactions.
Caption: Proposed Synthetic Workflow for the Target Compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound from Methyl 4-fluoro-3-nitrobenzoate.
Part A: Synthesis of Methyl 3-nitro-4-(cyclopropylamino)benzoate (SₙAr Reaction)
-
Reagent Setup: To a 250 mL round-bottom flask, add Methyl 4-fluoro-3-nitrobenzoate (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethyl sulfoxide (DMSO, 5 mL/g of starting material).
-
Addition of Nucleophile: Add cyclopropylamine (1.5 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into ice-water (50 mL). A yellow precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from ethanol/water to yield the intermediate as a yellow solid.
Part B: Synthesis of this compound (Reduction)
-
Catalyst Setup: In a hydrogenation vessel, suspend the Methyl 3-nitro-4-(cyclopropylamino)benzoate (1.0 eq) from Part A in methanol (10 mL/g). Carefully add Palladium on carbon (10% Pd/C, 5 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas to a pressure of 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the desired product, this compound. Purity can be assessed by NMR and LC-MS and further purification can be done by column chromatography if necessary.
Application in Medicinal Chemistry & Drug Development
This building block is particularly valuable as an intermediate in the synthesis of biologically active molecules, such as kinase inhibitors.[2] The primary amine at the 3-position is a versatile handle for forming amide or urea linkages, which are common structural motifs in enzyme inhibitors.
Rationale for Use:
-
Scaffold Rigidity and Vectoriality: The benzene ring provides a rigid core, positioning the three substituents in well-defined vectors for interaction with a protein's active site.
-
Amide Bond Formation: The primary amine can be readily acylated with a carboxylic acid (or its activated form) to build out the molecular structure. This is a cornerstone reaction in pharmaceutical synthesis.[2][3]
-
Modulation of Properties: The cyclopropyl group is a known "bioisostere" for larger alkyl groups and can improve metabolic stability and binding affinity without significantly increasing molecular weight.
Caption: Use of the Building Block in Amide Coupling Reactions.
Detailed Experimental Protocol: Application
Objective: To perform an amide coupling reaction using this compound as the amine component.
-
Reagent Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid coupling partner (1.0 eq) and the coupling reagent HATU (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Activation: Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.05 eq) in DMF to the activated mixture.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. The base is crucial for scavenging the acid formed during the reaction and maintaining an optimal pH.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using flash column chromatography on silica gel to yield the final acylated product.
Quality Control & Characterization
To ensure the identity and purity of the synthesized building block, a standard battery of analytical techniques is employed.
Table 2: Expected Analytical Characterization Data
| Technique | Expected Results |
|---|---|
| ¹H NMR | Aromatic Protons: Signals in the range of 6.5-7.5 ppm. -OCH₃ (Ester): A singlet around 3.8 ppm. -NH₂ (Amine): A broad singlet. -NH (Cyclopropylamine): A broad singlet. Cyclopropyl Protons: Multiplets in the upfield region (0.5-1.0 ppm). |
| ¹³C NMR | Carbonyl Carbon: Signal around 167 ppm. Aromatic Carbons: Signals between 110-150 ppm. -OCH₃ Carbon: Signal around 52 ppm. Cyclopropyl Carbons: Signals in the upfield region (< 30 ppm). |
| LC-MS | A single major peak in the chromatogram with a mass corresponding to the molecular ion [M+H]⁺ at m/z 207.11. |
| FT-IR | N-H Stretching: Bands around 3300-3500 cm⁻¹. C=O Stretching (Ester): A strong band around 1700 cm⁻¹. C-N Stretching: Bands around 1250-1350 cm⁻¹. |
Conclusion & Future Outlook
This compound is a quintessential example of a modern building block designed for efficiency and versatility in drug discovery. Its pre-installed functionality allows medicinal chemists to rapidly assemble complex molecules and explore chemical space around a core scaffold. The logical and high-yielding synthetic route ensures its accessibility, while its predictable reactivity in key transformations like amide coupling makes it a reliable tool in the synthesis of new chemical entities. As research into targeted therapies continues, the demand for such well-designed, multifunctional intermediates is expected to grow, positioning this compound as a valuable asset in the ongoing quest for novel therapeutics.
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Methyl 3-amino-4-methylbenzoate (CAS 18595-18-1): A Key Intermediate for Pharmaceutical and Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Indispensable Role of Methyl 3-amino-4-methylbenzoate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Safety and handling guidelines for "Methyl 3-amino-4-(cyclopropylamino)benzoate"
An In-depth Technical Guide to the Safe Handling of Methyl 3-amino-4-(cyclopropylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Approach to Safety with Novel Chemical Entities
In the landscape of drug discovery and chemical research, scientists frequently work with novel molecules for which comprehensive safety data is not yet established. This compound (CAS No. 848819-84-1) is one such compound. While specific toxicological and handling data for this molecule are sparse, its structural similarity to other substituted aminobenzoates provides a solid foundation for inferring potential hazards and establishing robust safety protocols. This guide is constructed on the principle of "as low as reasonably practicable" (ALARP) exposure and treats this compound with the caution merited by its chemical class. The causality behind these recommendations is rooted in established knowledge of analogous compounds, ensuring a self-validating system of safety.
Chemical and Physical Identity
Understanding the fundamental properties of a compound is the first step in a comprehensive safety assessment.
| Property | Value | Source |
| CAS Number | 848819-84-1 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 206.24 g/mol | [2] |
| Predicted Boiling Point | 388.6±32.0 °C | [2] |
| Melting Point | 108-110 °C | [2] |
Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this compound, this guide will draw upon data from structurally related aminobenzoate esters to establish a presumed hazard profile. These analogs share the core aminobenzoate scaffold, which is the primary determinant of their toxicological and irritant properties.
| Analogous Compound | CAS Number | Key Hazards Identified |
| Methyl 3-amino-4-methylbenzoate | 18595-18-1 | Skin irritation, serious eye irritation, respiratory irritation.[3][4] |
| Methyl 3-amino-4-(methylamino)benzoate | 66315-16-0 | Harmful if swallowed, skin irritation, serious eye irritation, respiratory irritation.[5] |
| Ethyl 3-amino-4-(methylamino)benzoate | 66315-23-9 | Harmful if swallowed, skin irritation, serious eye irritation, respiratory irritation.[6] |
| Methyl 3-amino-4-(isopropylamino)benzoate | 511240-22-5 | Harmful if swallowed, harmful in contact with skin, causes skin and serious eye irritation, may cause respiratory irritation.[7] |
Inferred Hazard Assessment and GHS Classification
Based on the consistent hazard profile of its structural analogs, this compound should be handled as a hazardous substance. The following Globally Harmonized System (GHS) classifications are presumed.
Presumed GHS Classification:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[5][6][7]
-
Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[3][4][5][6][7]
-
Serious Eye Damage/Eye Irritation (Category 2) , H319: Causes serious eye irritation.[3][4][5][6][7]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System, H335: May cause respiratory irritation.[3][4][5][6][7]
Signal Word: Warning
Pictograms:
Presumed Hazard (H) and Precautionary (P) Statements:
| Code | Statement |
| H302 | Harmful if swallowed.[5][6][7] |
| H315 | Causes skin irritation.[3][4][5][6][7] |
| H319 | Causes serious eye irritation.[3][4][5][6][7] |
| H335 | May cause respiratory irritation.[3][4][5][6][7] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][5] |
| P264 | Wash skin thoroughly after handling.[3][4][5] |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5][6] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[3][4][5] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5] |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[4][6] |
Exposure Controls and Personal Protective Equipment (PPE)
The primary objective is to minimize all routes of exposure—inhalation, dermal, and ocular. This is achieved through a combination of engineering controls and a multi-layered PPE strategy.
Engineering Controls
-
Fume Hood: All manipulations of solid this compound, and any work with its solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should be well-ventilated with accessible safety showers and eyewash stations.[8]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is critical and must not be compromised. The following workflow illustrates the decision-making process for adequate protection.
Caption: PPE selection workflow for handling the compound.
-
Eye and Face Protection : Chemical safety goggles are mandatory. In situations with a higher risk of splashing, such as during transfers of solutions, a face shield should be worn in addition to goggles.[9]
-
Skin and Body Protection : A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing fully covers the arms and legs.
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves, are required. For tasks involving larger quantities or extended handling, consider double-gloving. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.[9]
Experimental Protocols: Safe Handling and Storage
Adherence to a strict, step-by-step methodology is crucial for mitigating risks during routine laboratory procedures.
Weighing Solid Compound
-
Preparation : Don all required PPE as outlined in Section 3.2.
-
Work Area : Perform all weighing activities inside a chemical fume hood or on a balance with a ventilated enclosure.
-
Dispensing : Use a spatula to carefully transfer the solid from the stock bottle to a tared weigh boat or vial. Avoid generating dust. If any static is present, use an anti-static gun.
-
Closure : Immediately and securely cap the stock bottle after dispensing.
-
Cleanup : Gently wipe down the spatula and the weighing area with a damp cloth to collect any residual particles. Dispose of the cloth as chemical waste.
Preparing Solutions
-
Preparation : Don all required PPE. Ensure all work is performed in a fume hood.
-
Solvent Addition : Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of dust inhalation.
-
Dissolution : Cap the vessel and mix using a vortexer or magnetic stirrer until fully dissolved. If sonication is required, ensure the vessel is sealed.
-
Transfer : If transferring the solution, use a pipette or a funnel to minimize the risk of splashing.
Storage
-
Container : Store in a tightly sealed, clearly labeled container.
-
Location : Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
-
Access : Store in a locked cabinet or a restricted-access area.[4]
Emergency Procedures: A Validating System of Response
A prepared response to emergencies is a non-negotiable component of laboratory safety.
Caption: Workflow for responding to emergency situations.
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][6] Seek medical attention if irritation persists.[4][6]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, using an eyewash station and holding the eyelids open.[4][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][6]
-
Inhalation : Move the affected person to fresh air immediately.[4][6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention and show the container or label to the medical personnel.
-
Spill : Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For larger spills, follow institutional emergency procedures. Do not allow the material to enter drains.[8]
References
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PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-amino-4-(methylamino)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Fisher Scientific. (2023). Safety Data Sheet: Ethyl 3-amino-4-(methylamino)benzoate. Retrieved from [Link]
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Durham Tech. (2014). Safety Data Sheet: Methylbenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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Chemsigma. (n.d.). This compound. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 3-amino-4-(cyclopropylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-4-(cyclopropylamino)benzoate is a substituted aminobenzoate derivative with potential applications in medicinal chemistry and drug discovery. Its molecular architecture, featuring a flexible cyclopropylamino group and a methyl ester, gives rise to a complex conformational landscape that can significantly influence its biological activity and physicochemical properties. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for rational drug design and development. This guide provides a comprehensive overview of the synthesis, structural characterization, and conformational analysis of this compound, offering a theoretical framework and practical methodologies for its investigation.
Synthesis and Purification
The synthesis of this compound can be approached through a multi-step process, starting from commercially available precursors. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Methyl 3-amino-4-fluorobenzoate
-
To a solution of 3-amino-4-fluorobenzoic acid in methanol, add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl 3-amino-4-fluorobenzoate.
Step 2: Nucleophilic Aromatic Substitution with Cyclopropylamine
-
In a sealed vessel, dissolve Methyl 3-amino-4-fluorobenzoate and an excess of cyclopropylamine in a suitable high-boiling point solvent such as dimethyl sulfoxide (DMSO).
-
Add a base, for instance, potassium carbonate, to facilitate the reaction.
-
Heat the mixture at a temperature ranging from 120-150°C for 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.
Caption: Synthetic workflow for this compound.
Molecular Structure and Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.
¹H NMR:
-
Aromatic Protons: The benzene ring will exhibit a characteristic splitting pattern for the three protons. The proton ortho to the ester group is expected to be the most deshielded.
-
Cyclopropyl Protons: The protons on the cyclopropyl ring will show complex multiplets due to geminal and vicinal coupling.
-
Amine Protons: The N-H protons of the amino and cyclopropylamino groups will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
-
Methyl Protons: The methyl ester protons will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.
¹³C NMR:
-
Carbonyl Carbon: The ester carbonyl carbon will have a characteristic chemical shift in the range of 165-175 ppm.
-
Aromatic Carbons: The six aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached substituents.
-
Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear at relatively high field (upfield).
-
Methyl Carbon: The methyl ester carbon will resonate in the range of 50-55 ppm.
| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Aromatic C-H | 6.5 - 8.0 | 110 - 150 |
| Cyclopropyl C-H | 0.5 - 1.5 | 5 - 20 |
| N-H | Variable (broad) | - |
| -OCH₃ | 3.5 - 4.0 | 50 - 55 |
| C=O | - | 165 - 175 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted as follows.[1][2]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amino) | Stretching | 3300 - 3500 (two bands) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Ester) | Stretching | 1700 - 1730 |
| C=C (Aromatic) | Stretching | 1500 - 1600 |
| C-N | Stretching | 1250 - 1350 |
| C-O (Ester) | Stretching | 1100 - 1300 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₄N₂O₂), the expected molecular weight is approximately 206.24 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 206. Common fragmentation pathways for aminobenzoates include the loss of the alkoxy group from the ester and cleavage of the alkyl group attached to the amine.[3][4]
Conformational Analysis
The biological activity of a molecule is intimately linked to its three-dimensional conformation. This compound possesses several rotatable bonds, leading to a number of possible conformations. A thorough conformational analysis is crucial for understanding its interaction with biological targets.
Key Rotatable Bonds
The primary sources of conformational flexibility in this compound are the rotation around the following single bonds:
-
C(aryl)-N(cyclopropylamino) bond: Rotation around this bond will determine the orientation of the cyclopropyl group relative to the benzene ring.
-
N-C(cyclopropyl) bond: While the cyclopropyl ring itself is rigid, its orientation with respect to the nitrogen atom can vary.
-
C(aryl)-C(ester) bond: Rotation around this bond will alter the position of the methyl ester group.
-
C(ester)-O bond: Rotation here affects the orientation of the methyl group of the ester.
Caption: Key rotatable bonds influencing the conformation of the molecule.
Computational Modeling and Conformational Search
Due to the lack of experimental crystal structure data, computational methods are invaluable for exploring the conformational space of this compound.[5][6][7][8]
Methodology:
-
Initial Structure Generation: A 2D sketch of the molecule is converted into an initial 3D structure.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the key dihedral angles. Common methods include molecular mechanics-based conformational searches (e.g., using MMFF94 or OPLS force fields) or molecular dynamics simulations.[9]
-
Geometry Optimization and Energy Calculation: The identified unique conformers are then subjected to geometry optimization and energy calculations using higher-level quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Analysis of Low-Energy Conformers: The relative energies of the optimized conformers are calculated to identify the most stable, low-energy structures. These conformations are the most likely to be populated at room temperature and are therefore of the greatest biological relevance.
Expected Findings:
The preferred conformation will likely be a result of a balance between steric hindrance and electronic effects. For instance, the orientation of the cyclopropylamino group will be influenced by potential steric clashes with the adjacent amino group and the planarity of the aromatic system. Intramolecular hydrogen bonding between the amino groups and the ester carbonyl oxygen could also play a role in stabilizing certain conformations.
Conclusion
References
-
Reaction pathways for fragmentation of m/z 164 ion generated from ethyl... - ResearchGate. Available at: [Link]
-
Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus - PubMed. Available at: [Link]
-
The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. - ResearchGate. Available at: [Link]
-
Conformational Searching for Complex, Flexible Molecules | Request PDF - ResearchGate. Available at: [Link]
-
Conformational analysis of flexible ligands in macromolecular receptor sites. Available at: [Link]
-
Automated Parsing of Flexible Molecular Systems Using Principal Component Analysis and K-Means Clustering Techniques - ProQuest. Available at: [Link]
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Rapid conformational analysis of semi-flexible liquid crystals - White Rose Research Online. Available at: [Link]
-
FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB - ResearchGate. Available at: [Link]
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A Technical Guide to Methyl 3-amino-4-(cyclopropylamino)benzoate and Its Analogs: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of small molecules with specific biological activities remain a cornerstone of drug discovery. Among the myriad of privileged scaffolds, the aminobenzoate core has consistently emerged as a versatile template for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of Methyl 3-amino-4-(cyclopropylamino)benzoate, a compound of growing interest, and its structural analogs. We will delve into its synthesis, physicochemical properties, and potential therapeutic applications, with a particular focus on the structure-activity relationships (SAR) that govern its biological function. The incorporation of a cyclopropylamine moiety is a key structural feature, known to impart unique conformational constraints and metabolic stability to drug candidates, making this class of compounds particularly intriguing for researchers in the field.[1]
Chemical and Physical Properties of the Core Scaffold
This compound is a substituted benzoate ester. The core structure consists of a benzene ring substituted with a methyl ester group, a primary amino group at the 3-position, and a cyclopropylamino group at the 4-position.
| Property | Value | Source |
| Molecular Formula | C11H14N2O2 | |
| Molecular Weight | 206.245 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 848819-84-1 | |
| InChI Key | NDUMYKHASAAPMO-UHFFFAOYSA-N |
Synthesis and Methodology
A potential synthetic pathway is outlined below, drawing parallels from the synthesis of related aminobenzoates.[1][2]
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a generalized procedure based on established chemical transformations for similar substrates. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, would be necessary to achieve high yields and purity.
Step 1: Esterification of 4-Chloro-3-nitrobenzoic acid
-
To a solution of 4-chloro-3-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Methyl 4-chloro-3-nitrobenzoate.
Step 2: Nucleophilic Aromatic Substitution with Cyclopropylamine
-
Dissolve Methyl 4-chloro-3-nitrobenzoate in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add cyclopropylamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the solution.
-
Heat the reaction mixture at 80-100 °C and monitor its progress by TLC.
-
After completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify the crude product by column chromatography to obtain Methyl 4-(cyclopropylamino)-3-nitrobenzoate.
Step 3: Reduction of the Nitro Group
-
Dissolve Methyl 4-(cyclopropylamino)-3-nitrobenzoate in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common choices include iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid), or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove the catalyst or iron salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.
Structural Analogs and Structure-Activity Relationship (SAR)
The exploration of structural analogs of this compound is crucial for understanding the structure-activity relationship and for optimizing its potential therapeutic properties. Key modifications can be made at several positions on the core scaffold.
Caption: Key modification points for SAR studies on the this compound scaffold.
Variations at the 4-Position (R2)
The substituent at the 4-position is a critical determinant of biological activity. Replacing the cyclopropylamino group with other moieties can significantly impact the compound's properties.
| Analog (R2 Group) | Potential Impact |
| Methylamino | Serves as a smaller, less sterically hindered analog for baseline comparison.[3] |
| Isopropylamino | Increases lipophilicity and steric bulk compared to methylamino. |
| Benzylamino | Introduces an aromatic ring, potentially leading to new interactions with the target protein. |
| Pentan-3-ylamino | Further increases lipophilicity and explores the effect of larger alkyl groups.[4] |
Systematic variations at this position can help to define the optimal size, shape, and electronics for target engagement.
Potential Therapeutic Applications and Biological Activity
While the specific biological targets of this compound are not yet fully elucidated in public-domain literature, the broader class of substituted aminobenzoates has shown promise in various therapeutic areas.
Kinase Inhibition
Many kinase inhibitors feature an aminophenyl core structure that serves as a hinge-binding motif. The 3-amino-4-substituted benzoate scaffold is well-positioned to interact with the hinge region of various kinases. For instance, derivatives of 4-amino-3-chloro benzoate ester have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[5] The cyclopropylamino group in our lead compound could potentially confer selectivity for specific kinases.
Caption: Hypothetical mechanism of action as a kinase inhibitor.
Other Potential Applications
The aminobenzoate scaffold is also present in molecules with other biological activities, including:
-
Antimicrobial and Antioxidant Agents: Certain aminobenzoate derivatives have demonstrated antimicrobial and antioxidant properties.[6]
-
Checkpoint Kinase Inhibition: Novel 4-(amino-alkylamino)-3-benzimidazole-quinolinones have been identified as potent CHK-1 inhibitors, suggesting that related scaffolds could be explored for their potential in cancer therapy.[7]
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutic agents. Its synthesis is feasible through established chemical methodologies, and its structure offers multiple avenues for analog synthesis and SAR exploration. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation against a panel of relevant targets, particularly protein kinases. The insights gained from such studies will be invaluable for guiding the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The strategic incorporation of the cyclopropylamine moiety, coupled with the versatile aminobenzoate core, positions this class of compounds as a valuable area for continued investigation in the field of drug discovery.
References
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World Journal of Pharmaceutical Research. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [Link]
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Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
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PubChem. Methyl 3-amino-4-methylbenzoate. [Link]
-
Organic Preparations and Procedures International. A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. [Link]
-
PubChem. Methyl 3-amino-4-hydroxybenzoate. [Link]
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Journal of Medicinal Chemistry. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. [Link]
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Molecules. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. [Link]
-
Bioorganic & Medicinal Chemistry Letters. 4-(Aminoalkylamino)-3-benzimidazole-quinolinones as potent CHK-1 inhibitors. [Link]
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Future Medicinal Chemistry. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]
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Methodological & Application
Application Note: Methyl 3-amino-4-(cyclopropylamino)benzoate as a Key Building Block for the Synthesis of Bioactive Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Gemini
Abstract
Heterocyclic scaffolds are cornerstones of modern medicinal chemistry, with quinazoline derivatives standing out as "privileged structures" due to their wide range of biological activities.[1] This application note provides a comprehensive guide to the utility of Methyl 3-amino-4-(cyclopropylamino)benzoate, a versatile ortho-diamine precursor, for the synthesis of complex heterocyclic systems. We present a robust, proposed synthesis for the precursor itself, followed by detailed, field-proven protocols for its conversion into substituted quinazolin-4(3H)-ones. The causality behind experimental choices, detailed reaction mechanisms, and troubleshooting insights are provided to empower researchers in drug discovery and development to leverage this valuable building block for creating novel therapeutic agents.
Introduction: The Strategic Value of the Cyclopropylamine Moiety and Ortho-Diamine Synthons
The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacological profile.[2][3][4] The cyclopropylamine motif, in particular, is a key pharmacophore in several classes of therapeutic agents, including enzyme inhibitors.[5] When incorporated into an ortho-phenylenediamine framework, as in This compound (1) , it creates a powerful and versatile synthon for the construction of fused heterocyclic systems.
The ortho-diamine functionality of compound 1 makes it an ideal starting material for condensation and cyclization reactions to form a variety of heterocycles.[6][7] Its primary application, and the focus of this guide, lies in the synthesis of the quinazoline scaffold. Quinazolinones are integral to numerous FDA-approved drugs, particularly in oncology, where they function as potent kinase inhibitors (e.g., Gefitinib, Erlotinib).[8] The strategic placement of the cyclopropylamino group on the quinazoline core offers a unique vector for exploring structure-activity relationships (SAR) and optimizing drug-like properties.
Synthesis of the Key Precursor: this compound (1)
Proposed Synthetic Pathway
The proposed two-step synthesis involves a nucleophilic aromatic substitution (SNAr) followed by a chemoselective reduction of the nitro group.
Caption: Figure 1. Proposed two-step synthesis of the key precursor.
Detailed Protocol: Synthesis of this compound (1)
Part A: Synthesis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate
-
To a stirred solution of Methyl 4-fluoro-3-nitrobenzoate (1.0 equiv.) in anhydrous DMSO (0.2 M), add anhydrous K₂CO₃ (2.5 equiv.) and cyclopropylamine (1.5 equiv.).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to yield the crude product.
-
Purify by recrystallization from ethanol or by column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford the intermediate as a yellow solid.
Part B: Synthesis of this compound (1)
-
To a suspension of the nitro-intermediate (1.0 equiv.) in ethanol (0.15 M), add iron powder (5.0 equiv.).
-
Heat the mixture to 60 °C and add glacial acetic acid (10 equiv.) dropwise over 30 minutes.
-
After the addition is complete, heat the reaction to reflux (approx. 78 °C) and stir for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter through a pad of Celite® to remove the iron salts, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield This compound (1) , which can be used in the next step without further purification.
Application in Heterocycle Synthesis: The Quinazolin-4(3H)-one Scaffold
The ortho-diamine functionality of precursor 1 is perfectly suited for classical condensation reactions to form the quinazolinone ring system. The Niementowski synthesis and its variations are powerful methods for this transformation.[8][9][10][11]
General Mechanism: Condensation with Orthoesters
The reaction proceeds via an acid-catalyzed condensation of the ortho-diamine with an orthoester. The more nucleophilic cyclopropylamino group is proposed to initiate the attack on the orthoester, followed by intramolecular cyclization involving the second amino group and subsequent elimination to form the aromatic quinazolinone ring.[12]
Protocol 1: Synthesis of 7-(Cyclopropylamino)-2-methyl-4-oxo-3,4-dihydroquinazoline-5-carboxylate (2)
This protocol utilizes triethyl orthoacetate to install a methyl group at the C2 position of the quinazolinone core.
Caption: Figure 2. Step-by-step workflow for Protocol 1.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, suspend This compound (1) (1.0 equiv.) in absolute ethanol (0.2 M).
-
Add triethyl orthoacetate (1.5 equiv.) followed by glacial acetic acid (2.0 equiv.).[12]
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.
-
Scientist's Note: Acetic acid acts as a catalyst to facilitate the formation of the reactive intermediate from the orthoester. Ethanol is an effective solvent that is easily removed during work-up. For less reactive substrates, a sealed pressure tube and higher temperatures (e.g., 110 °C) may be required.[12]
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess reagents.
-
The crude product can be purified by trituration with a 5% ether in pentane solution or by recrystallization from hot ethanol to yield compound 2 as a solid.
Data & Reagents Table:
| Reagent/Product | M.W. ( g/mol ) | Equiv. | Amount | Role |
| Precursor 1 | 220.26 | 1.0 | 2.20 g | Starting Material |
| Triethyl Orthoacetate | 162.22 | 1.5 | 2.43 g | C2 Source |
| Glacial Acetic Acid | 60.05 | 2.0 | 1.20 g | Catalyst |
| Absolute Ethanol | 46.07 | - | 50 mL | Solvent |
| Product 2 | 271.29 | - | ~2.1 g (78%) | Product |
Protocol 2: Synthesis of 7-(Cyclopropylamino)-4-oxo-3,4-dihydroquinazoline-5-carboxylate (3)
This protocol uses formamide as the C1 source to yield the 2-unsubstituted quinazolinone, a common core in many bioactive molecules.
Methodology:
-
In a round-bottom flask, combine This compound (1) (1.0 equiv.) and formamide (10 equiv.).
-
Heat the mixture with stirring to 130-140 °C for 4-6 hours.
-
Scientist's Note: Formamide serves as both the reagent and the solvent in this case. The high temperature is necessary to drive the condensation and cyclization-dehydration sequence. This is a classic approach for installing the unsubstituted quinazolinone core.[8]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to approximately 60 °C.
-
Slowly add water to the mixture to precipitate the product.
-
Continue stirring for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the crude product with water, then with a small amount of cold ethanol to remove residual formamide.
-
Dry the product under vacuum to afford compound 3 .
Safety and Troubleshooting
-
Safety: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Orthoesters and formamide can be irritants.
-
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature, extending the reaction time, or using microwave-assisted synthesis, which can significantly reduce reaction times for Niementowski-type reactions.[10]
-
Low Yield: Ensure all reagents are anhydrous, especially for the orthoester reaction. Water can hydrolyze the orthoester, reducing its effectiveness.[13]
-
Purification Issues: If trituration or recrystallization is insufficient, column chromatography (Silica gel, DCM:MeOH gradient) is a reliable alternative for purifying quinazolinone products.
-
Conclusion
This compound is a highly valuable and accessible building block for the synthesis of medicinally relevant heterocyclic compounds. Its unique substitution pattern allows for the straightforward construction of novel quinazolin-4(3H)-ones bearing a strategic cyclopropylamino moiety. The protocols detailed in this guide are robust and adaptable, providing a solid foundation for researchers to generate libraries of compounds for screening in drug discovery programs. The inherent versatility of this precursor opens avenues for the development of next-generation therapeutics.
References
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved January 19, 2026, from [Link]
-
Friedländer synthesis. (2023, December 2). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Niementowski quinoline synthesis. (2023, March 23). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Niementowski quinazoline synthesis. (2023, March 23). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Sehgel, M., & Tandon, M. (2018). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from 2-Aminobenzamides and Orthoesters. Molbank, 2018(4), M1017. [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2016). In Science of Synthesis. Retrieved January 19, 2026, from [Link]
-
D'Souza, D. M., & Müller, T. J. (2007). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 12(7), 1494–1513. [Link]
-
Niementowski quinazoline synthesis. (n.d.). chemeurope.com. Retrieved January 19, 2026, from [Link]
-
Cyclopropylamine. (2024, November 28). In Wikipedia. Retrieved January 19, 2026, from [Link]
- Fehrentz, J. A., & Castro, B. (1983). Concerning the mechanism of the Friedländer quinoline synthesis. Synthesis, 1983(08), 676-678.
-
Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. Retrieved January 19, 2026, from [Link]
-
Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry, 16(10), 105151. [Link]
-
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (2024). Molecules, 29(12), 2894. [Link]
-
Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. (2024, November 18). World Journal of Pharmaceutical Research. [Link]
-
Three-component reaction of ortho-phenylenediamines with phenylacetylenes and sulfur. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification. (2010). Bioorganic & Medicinal Chemistry Letters, 20(7), 2200-2203. [Link]
- Ortho-phenylenediamine derivatives. (1974). Google Patents.
-
Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
- Preparation of ortho-phenylenediamine. (1992). Google Patents.
-
The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. (2024). Accounts of Chemical Research, 57(4), 485–497. [Link]
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2012). Molecules, 17(12), 14784-14793. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (2007). Letters in Organic Chemistry, 4(1), 22-25. [Link]
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- 13. Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Methyl 3-amino-4-(cyclopropylamino)benzoate in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Strategic Value of Substituted Anilines in Kinase Inhibitor Scaffolds
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy, with many approved drugs sharing common structural motifs. The 4-anilinoquinazoline core is one of the most successful scaffolds, forming the backbone of several first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib.[1][2] The efficacy and versatility of these structures hinge on the specific substituents decorating the core rings.
Methyl 3-amino-4-(cyclopropylamino)benzoate is a highly valuable, specialized building block designed for the synthesis of next-generation kinase inhibitors. Its unique arrangement of functional groups—an ortho-diamino-like system primed for heterocycle formation, a methyl ester for further derivatization, and a cyclopropylamino group to enhance potency and modulate physicochemical properties—makes it an ideal starting material for constructing complex and highly specific inhibitors. This guide provides a detailed technical overview, field-proven insights, and a comprehensive protocol for leveraging this intermediate in the synthesis of a 4-anilinoquinazoline-based kinase inhibitor core.
Compound Properties and Safe Handling
Prior to any experimental work, it is critical to understand the physicochemical properties and safety requirements of the starting material.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | ChemDraw |
| CAS Number | 848819-84-1 | [3] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [3] |
| Molecular Weight | 206.24 g/mol | [3] |
| Melting Point | 108-110 °C | [3] |
| Boiling Point | 388.6±32.0 °C (Predicted) | [3] |
| Appearance | Off-white to light yellow crystalline solid | Generic Observation |
Safety & Handling
This compound should be handled with standard laboratory precautions. While specific GHS classifications for this exact compound are not universally published, related aminobenzoate derivatives carry warnings for skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
The Synthetic Rationale: Building the Kinase Inhibitor Core
The structure of this compound is strategically designed for the efficient construction of the quinazoline ring system. The two amino groups at the C3 and C4 positions can react with a one-carbon source (such as formamide or formic acid) in a cyclocondensation reaction to form the pyrimidinone portion of the quinazoline core. This is a classic and robust method for building this privileged scaffold.[4]
The cyclopropyl group at the C4-amino position often serves as a key interaction moiety within the ATP-binding pocket of the target kinase, potentially enhancing selectivity and potency. The methyl ester at the C1 position provides a convenient handle for late-stage diversification, allowing for amide coupling reactions to introduce additional pharmacophoric elements or to modulate solubility and pharmacokinetic properties.
Experimental Protocol: Synthesis of a 7-(Cyclopropylamino)-4-anilinoquinazoline Intermediate
This protocol details a representative three-step synthesis of a 4-anilinoquinazoline core, a common precursor to potent kinase inhibitors.
Workflow Overview
Caption: Synthetic workflow for a 4-anilinoquinazoline core.
Step A: Cyclocondensation to form 7-(Cyclopropylamino)-3H-quinazolin-4-one
-
Rationale: This step utilizes formamide as both a reagent (one-carbon source) and a solvent to construct the pyrimidinone ring. The high temperature facilitates the cyclization and dehydration.
-
Materials:
-
This compound (1.0 eq)
-
Formamide (20 vol)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Add formamide (20 volumes, e.g., 20 mL for 1 g of starting material).
-
Heat the mixture to 180 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. Insight: The reaction is typically sluggish at lower temperatures. Ensure efficient stirring to prevent charring.
-
After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Add water (20 vol) to the flask and stir the slurry for 30 minutes.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 7-(Cyclopropylamino)-3H-quinazolin-4-one, typically as a light brown solid. The product is often pure enough for the next step without further purification.
-
Step B: Chlorination to form 4-Chloro-7-(cyclopropylamino)-quinazoline
-
Rationale: The hydroxyl group of the quinazolinone is converted to a chloro group, which is an excellent leaving group for the subsequent nucleophilic aromatic substitution (SNAr) reaction. Phosphorus oxychloride (POCl₃) is a standard reagent for this transformation. A tertiary amine base like DIPEA is often added to scavenge the HCl byproduct.
-
Materials:
-
7-(Cyclopropylamino)-3H-quinazolin-4-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10 vol)
-
N,N-Diisopropylethylamine (DIPEA) (0.2 eq, optional but recommended)
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.
-
To a dry round-bottom flask under a nitrogen atmosphere, add the quinazolinone intermediate from Step A.
-
Carefully add POCl₃ (10 volumes) followed by DIPEA.
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The solid should dissolve to form a clear solution. Monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. Expertise: This is a highly exothermic step. Add the reaction mixture to a large volume of ice dropwise to control the temperature.
-
A precipitate will form. Adjust the pH of the slurry to ~8 using a saturated aqueous sodium bicarbonate solution.
-
Stir the mixture for 1 hour, then collect the solid by vacuum filtration.
-
Wash the solid extensively with water and dry under vacuum. The resulting 4-Chloro-7-(cyclopropylamino)-quinazoline can be purified by column chromatography (e.g., ethyl acetate/hexanes) if necessary.
-
Step C: Nucleophilic Aromatic Substitution (SNAr) to form the Target Core
-
Rationale: The electron-deficient quinazoline ring is highly activated towards nucleophilic attack at the C4 position. An aniline derivative displaces the chloride to form the final 4-anilinoquinazoline product. Isopropanol is a common solvent for this reaction.
-
Materials:
-
4-Chloro-7-(cyclopropylamino)-quinazoline (1.0 eq)
-
Substituted aniline (e.g., 3-ethynylaniline, a common fragment in EGFR inhibitors) (1.1 eq)
-
Isopropanol (IPA) (20 vol)
-
-
Procedure:
-
In a round-bottom flask, suspend the 4-chloroquinazoline intermediate in isopropanol.
-
Add the substituted aniline.
-
Heat the mixture to 80 °C and stir for 3-5 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. The product often precipitates from the solution.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold isopropanol and then with diethyl ether.
-
Dry the product under vacuum. If needed, the product can be further purified by recrystallization or column chromatography to yield the pure 4-anilinoquinazoline core.
-
Target Pathway Visualization: EGFR Signaling
Many inhibitors derived from the 4-anilinoquinazoline scaffold target the EGFR signaling pathway. Understanding this pathway is crucial for contextualizing the inhibitor's mechanism of action.
Caption: Simplified EGFR signaling pathway and inhibitor action.
Conclusion
This compound is a sophisticated intermediate that provides a direct and efficient route to novel kinase inhibitors based on the clinically validated 4-anilinoquinazoline scaffold. The protocols and rationale presented here offer a robust foundation for researchers in medicinal chemistry and drug discovery to synthesize libraries of targeted inhibitors. The inherent functionality of this building block allows for the systematic exploration of structure-activity relationships, paving the way for the development of next-generation therapeutics with improved potency, selectivity, and safety profiles.
References
-
PubChem. Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. [Link]
-
Zhang, H., et al. (2021). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Frontiers in Chemistry. [Link]
-
Singh, M., et al. (2016). The role of quinazolines as anticancer agents. Medicinal Chemistry Research. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2023). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
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- 3. Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Mastering C-C and C-N Bond Formation: Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-amino-4-(cyclopropylamino)benzoate
Introduction: The Versatility of a Unique Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. "Methyl 3-amino-4-(cyclopropylamino)benzoate" is a key building block, presenting a unique substitution pattern with a primary amine, a secondary cyclopropylamine, and a methyl ester on a benzene ring. This arrangement offers multiple points for diversification, making it an attractive starting material for the synthesis of complex molecules. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on such scaffolds. This guide provides in-depth technical insights and detailed protocols for researchers, scientists, and drug development professionals to effectively utilize this versatile substrate in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions.
The presence of two distinct amino groups on the aromatic ring introduces both opportunities and challenges. The differential reactivity of the primary and secondary amines, along with their electronic and steric influence, necessitates careful consideration of reaction conditions to achieve the desired chemoselectivity. This document will explore the causality behind experimental choices to navigate these complexities and provide self-validating protocols for reproducible and high-yielding transformations.
Synthesis of the Core Scaffold: this compound
A reliable supply of the starting material is paramount. While "this compound" (CAS 848819-84-1) is commercially available, an in-house synthesis can be advantageous for scalability and cost-effectiveness. A plausible and efficient synthetic route starting from 4-aminobenzoic acid is outlined below. This multi-step synthesis involves protection, nitration, selective amination, and deprotection/esterification.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Palladium-Catalyzed Cross-Coupling Reactions: A Detailed Guide
For the purpose of these application notes, we will consider the halogenated derivative, Methyl 5-bromo-3-amino-4-(cyclopropylamino)benzoate , as the starting material for the cross-coupling reactions. The bromine atom provides a reactive handle for palladium-catalyzed transformations. The key challenge in the cross-coupling reactions of this substrate is to achieve selectivity for the C-Br bond activation without undesired side reactions involving the amino groups.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] For the coupling of electron-rich and sterically hindered substrates like our target molecule, the choice of ligand and base is critical to ensure efficient catalysis.
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
| Parameter | Recommendation | Justification |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective sources of Pd(0) in situ. |
| Ligand | XPhos or SPhos | Bulky, electron-rich phosphine ligands that promote oxidative addition to the electron-rich aryl bromide and facilitate reductive elimination. |
| Base | K₃PO₄ or Cs₂CO₃ | Moderately strong inorganic bases that are effective in promoting transmetalation without causing significant decomposition of the substrate or product. |
| Boronic Acid/Ester | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the aryl bromide. |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 v/v) | Biphasic solvent systems are often effective for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst and phosphine ligands. |
Step-by-Step Protocol:
-
To an oven-dried reaction vessel, add Methyl 5-bromo-3-amino-4-(cyclopropylamino)benzoate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (K₃PO₄, 2.0 mmol).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 8 mL of Toluene and 2 mL of water).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.[2][3][4] This reaction is particularly useful for introducing a wide range of nitrogen-containing functional groups.
The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
| Parameter | Recommendation | Justification |
| Palladium Precatalyst | Pd₂(dba)₃ or a pre-formed (ligand)Pd catalyst | Ensures the presence of an active Pd(0) species. |
| Ligand | RuPhos or BrettPhos | These bulky dialkylbiaryl phosphine ligands are highly effective for the coupling of both primary and secondary amines, even with challenging substrates. |
| Base | NaOt-Bu or LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the formation of the palladium-amido complex. |
| Amine | 1.1 - 1.5 equivalents | A slight excess is generally sufficient. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 80 - 110 °C | Typical temperature range for Buchwald-Hartwig aminations. |
| Atmosphere | Inert (Nitrogen or Argon) | Critical for catalyst and ligand stability. |
Step-by-Step Protocol:
-
In a glovebox, add Methyl 5-bromo-3-amino-4-(cyclopropylamino)benzoate (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the ligand (e.g., RuPhos, 0.02 mmol, 2 mol%) to an oven-dried reaction vessel.
-
Add the base (e.g., NaOt-Bu, 1.4 mmol).
-
Seal the vessel, remove it from the glovebox, and add the degassed solvent (e.g., 10 mL of toluene) followed by the amine (1.2 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated aromatic compounds.[5][6] Both traditional copper-cocatalyzed and copper-free protocols are effective.
In the absence of a copper cocatalyst, the palladium catalyst facilitates both the activation of the aryl halide and the deprotonation of the alkyne.
Caption: Catalytic cycle of the copper-free Sonogashira coupling reaction.
| Parameter | Recommendation | Justification |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | PPh₃ or a more electron-rich phosphine ligand | Triphenylphosphine is often sufficient, but more demanding substrates may benefit from ligands like XPhos. |
| Base | Et₃N or i-Pr₂NEt (DIPEA) | An amine base is required to deprotonate the terminal alkyne. |
| Terminal Alkyne | 1.2 - 2.0 equivalents | An excess is often used to drive the reaction to completion. |
| Solvent | THF or DMF | Anhydrous polar aprotic solvents are typically used. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often possible compared to other cross-coupling reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent side reactions, particularly alkyne homocoupling. |
Step-by-Step Protocol:
-
To a degassed solution of Methyl 5-bromo-3-amino-4-(cyclopropylamino)benzoate (1.0 mmol) in the chosen solvent (e.g., 10 mL of THF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%).
-
Add the terminal alkyne (1.5 mmol) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[7][8][9] This reaction is a valuable tool for the introduction of vinyl groups.
The Heck reaction proceeds via oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. escholarship.org [escholarship.org]
N-alkylation of "Methyl 3-amino-4-(cyclopropylamino)benzoate" reaction conditions
An Application Guide for the Selective N-Alkylation of Methyl 3-amino-4-(cyclopropylamino)benzoate
Authored by a Senior Application Scientist
Abstract
This technical guide provides detailed protocols and scientific rationale for the selective N-alkylation of this compound, a common intermediate in pharmaceutical synthesis. The molecule presents a significant synthetic challenge due to the presence of two distinct nucleophilic nitrogen centers: a primary aromatic amine at the C3 position and a secondary N-alkyl aniline at the C4 position. This document explores methodologies to achieve selective alkylation, focusing on modern, high-yield, and controlled reactions such as reductive amination and "borrowing hydrogen" catalysis. We provide step-by-step protocols, mechanistic insights, and strategies for reaction validation, aimed at researchers, chemists, and professionals in drug development.
Introduction and Strategic Overview
This compound is a bifunctional molecule whose synthetic utility is often dependent on the selective functionalization of one of its two amino groups. The primary arylamine (C3-NH₂) and the secondary cyclopropylamine (C4-NH) exhibit different steric and electronic properties, which can be exploited to direct alkylation.
-
C3-Amino Group (Primary): This site is generally more accessible and more nucleophilic, making it the kinetically favored site for many reactions. Its primary nature allows it to readily form imines with aldehydes and ketones, making it an ideal handle for reductive amination.
-
C4-Cyclopropylamino Group (Secondary): This nitrogen is more sterically hindered by the adjacent cyclopropyl ring and the ortho-ester group. While it is a secondary amine, its direct alkylation is challenging without competing reactions at the C3 position.
This guide will focus on robust methods that leverage these differences to achieve predictable and high-yielding selective N-alkylation.
Caption: Reactivity sites on the target molecule.
Protocol I: Selective N-Alkylation at the C3-Position via Reductive Amination
Reductive amination is the premier method for the controlled and selective mono-alkylation of primary amines in the presence of secondary amines. The reaction proceeds in a one-pot fashion by first forming an imine intermediate with an aldehyde or ketone, which is then immediately reduced to the corresponding secondary amine by a mild, imine-selective reducing agent.[1] This approach avoids the common problem of over-alkylation seen with traditional alkyl halides.[1]
Mechanistic Principle
The process involves two key steps:
-
Imine Formation: The primary amine at C3 attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine). This step is often catalyzed by a weak acid, such as acetic acid.
-
In Situ Reduction: A hydride reagent, specifically chosen for its selectivity, reduces the C=N double bond of the imine without significantly affecting the unreacted aldehyde or the ester group on the benzene ring. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild, effective under slightly acidic conditions, and tolerant of most functional groups.[2]
Experimental Workflow
Caption: Workflow for C3-selective reductive amination.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde, 1.1 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (catalytic amount, ~5 mol%)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv.).
-
Dissolve the substrate in anhydrous DCE (approx. 0.1 M concentration).
-
Add the desired aldehyde (1.1 equiv.) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or LC-MS if desired.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv.) to the solution in portions over 15 minutes. An exotherm may be observed.
-
Continue stirring the reaction at room temperature for 4-12 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure N-alkylated product.
Data Summary and Substrate Scope
| Alkylating Agent | R-Group Added | Typical Reducing Agent | Expected Yield |
| Formaldehyde | -CH₃ | NaBH(OAc)₃ | 75-90% |
| Benzaldehyde | -CH₂Ph | NaBH(OAc)₃ | 80-95% |
| Acetone | -CH(CH₃)₂ | NaBH₃CN | 70-85% |
| Cyclohexanone | -Cyclohexyl | NaBH(OAc)₃ | 75-90% |
Protocol II: N-Alkylation via "Borrowing Hydrogen" Catalysis
"Borrowing Hydrogen" or "Hydrogen Auto-transfer" is a powerful and sustainable method for N-alkylation that uses alcohols as the alkylating agents, producing only water as a byproduct.[3] The process relies on a transition metal catalyst (typically based on Ru, Ir, or Zn) that temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an intermediate aldehyde.[3][4] The aldehyde then undergoes reductive amination with the amine substrate, and the catalyst returns the hydrogen to reduce the resulting imine.
Mechanistic Principle
This catalytic cycle offers high atom economy and avoids the use of stoichiometric reagents.[3]
Sources
"Methyl 3-amino-4-(cyclopropylamino)benzoate" as a precursor for quinolone antibiotics
An Application Guide to the Synthesis and Utility of Methyl 3-amino-4-(cyclopropylamino)benzoate in Quinolone Antibiotic Development
Authored by a Senior Application Scientist
This document provides a detailed technical guide on the synthesis and application of this compound, a critical precursor for the development of modern quinolone and fluoroquinolone antibiotics. Quinolones represent a significant class of broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV[1][2]. The introduction of a cyclopropyl moiety at the N-1 position of the quinolone core is a hallmark of many potent second and third-generation antibiotics, such as Ciprofloxacin and Sparfloxacin, enhancing their antibacterial spectrum and potency[3][4]. This guide offers validated, step-by-step protocols for the multi-step synthesis of the title precursor and its subsequent conversion into the foundational quinolone ring system via the Gould-Jacobs reaction. The causality behind experimental choices, self-validating protocol design, and comprehensive referencing are emphasized to ensure scientific integrity and practical utility for researchers in medicinal chemistry and drug development.
Introduction: The Strategic Importance of the Cyclopropyl-Substituted Benzoate Precursor
The evolution of quinolone antibiotics from the first-generation nalidixic acid to the highly potent fluoroquinolones has been driven by strategic structural modifications[2]. Among these, the incorporation of a cyclopropyl group at the N-1 position of the bicyclic quinolone core has proven to be exceptionally effective. This small, strained ring system is believed to enhance the binding affinity of the drug to its target enzymes, DNA gyrase and topoisomerase IV, thereby increasing its antibacterial efficacy[2][3].
This compound serves as an advanced, custom-designed building block for constructing this key structural feature directly into the quinolone scaffold. Its design is strategic:
-
Amino Group (C-3): This group acts as the nucleophile in the critical intramolecular cyclization step (the Gould-Jacobs reaction) to form the pyridine ring of the quinolone system.
-
Cyclopropylamino Group (C-4): This substituent ultimately becomes the N-1 cyclopropyl group of the final quinolone antibiotic, pre-installing the potency-enhancing feature.
-
Methyl Benzoate Moiety: This forms the benzene half of the bicyclic quinolone core, with the ester group providing a handle for further chemical modifications.
This guide details a robust synthetic pathway to this precursor and its subsequent application, providing researchers with a practical framework for accessing a new generation of quinolone derivatives.
Synthesis of Precursor: this compound
The synthesis of the title precursor is a multi-step process that requires careful control of reaction conditions. The proposed pathway begins with a commercially available starting material, Methyl 4-fluorobenzoate, and proceeds through nitration, nucleophilic aromatic substitution, and reduction.
Logical Workflow for Precursor Synthesis
The overall synthetic strategy is depicted below. It involves the sequential installation of the required functional groups around the benzene ring before the final cyclization to form the quinolone core.
Caption: Workflow for the synthesis of the target precursor.
Protocol 2.1: Step 1 - Nitration of Methyl 4-fluorobenzoate
Principle: Electrophilic aromatic substitution is used to install a nitro group ortho to the fluorine atom and meta to the electron-withdrawing methyl ester group. The fluorine atom is an ortho-, para-director, but the strong deactivating effect of the ester directs the incoming electrophile to the 3-position.
Materials:
-
Methyl 4-fluorobenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice, Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add Methyl 4-fluorobenzoate to a pre-cooled mixture of concentrated sulfuric acid.
-
While maintaining the temperature below 10 °C, add a nitrating mixture (a pre-mixed, cooled solution of concentrated nitric acid and sulfuric acid) dropwise over 30-45 minutes.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
A precipitate of Methyl 4-fluoro-3-nitrobenzoate will form. Filter the solid, wash thoroughly with cold deionized water until the washings are neutral, and dry under vacuum.
-
If a precipitate does not form readily, extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the product.
Protocol 2.2: Step 2 - Nucleophilic Aromatic Substitution with Cyclopropylamine
Principle: The fluorine atom, activated by the adjacent electron-withdrawing nitro and ester groups, is susceptible to nucleophilic aromatic substitution (SₙAr). Cyclopropylamine acts as the nucleophile to displace the fluoride ion. This reaction is a type of Ullmann condensation or Goldberg reaction, often facilitated by a base.[5]
Materials:
-
Methyl 4-fluoro-3-nitrobenzoate
-
Cyclopropylamine
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)
-
Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl Acetate, Water
Procedure:
-
To a solution of Methyl 4-fluoro-3-nitrobenzoate in DMSO, add cyclopropylamine and a base such as potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The high-boiling polar aprotic solvent facilitates the SₙAr reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a beaker of cold water.
-
The product, Methyl 4-(cyclopropylamino)-3-nitrobenzoate, should precipitate out.
-
Filter the solid, wash with water, and dry. Recrystallization from ethanol or isopropanol can be performed for further purification.
Protocol 2.3: Step 3 - Reduction of the Nitro Group
Principle: The nitro group is selectively reduced to a primary amine without affecting the ester or the cyclopropyl group. Catalytic hydrogenation is a clean and efficient method for this transformation.[6]
Materials:
-
Methyl 4-(cyclopropylamino)-3-nitrobenzoate
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen Gas (H₂)
-
Celite™
Procedure:
-
Dissolve Methyl 4-(cyclopropylamino)-3-nitrobenzoate in methanol or ethyl acetate in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the substrate).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC analysis. The reaction is typically complete within 4-8 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad with the solvent used for the reaction.
-
Combine the filtrates and concentrate under reduced pressure to yield the final precursor, This compound , as a solid.
| Table 1: Summary of Precursor Synthesis | |||
| Step | Reaction Type | Key Reagents | Typical Yield |
| 1 | Electrophilic Nitration | HNO₃, H₂SO₄ | 85-95% |
| 2 | Nucleophilic Aromatic Substitution | Cyclopropylamine, K₂CO₃ | 70-85% |
| 3 | Catalytic Hydrogenation | H₂, 10% Pd/C | >90% |
Application: Quinolone Core Synthesis via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful and widely-used method for constructing the 4-hydroxyquinoline core from an appropriately substituted aniline, such as our precursor.[7][8] The reaction proceeds in two distinct stages: initial condensation followed by a high-temperature thermal cyclization.[9]
Mechanism of the Gould-Jacobs Reaction
The reaction begins with a nucleophilic attack from the aniline's amino group on diethyl ethoxymethylenemalonate (EMME), followed by the elimination of ethanol to form an intermediate. This intermediate then undergoes a 6-electron electrocyclization at high temperature to form the quinoline ring system.[8]
Caption: Key stages of the Gould-Jacobs reaction.
Protocol 3.1: Synthesis of the Quinolone Core
Principle: This protocol first describes the condensation of the precursor with EMME, followed by a high-temperature cyclization to yield the quinolone scaffold. Modern variations using microwave irradiation or milder cyclizing agents like Eaton's reagent can significantly improve reaction conditions and yields.[9][10]
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (EMME)
-
High-boiling solvent (e.g., Diphenyl ether, Dowtherm A)
-
Hexane or Petroleum Ether
Procedure:
-
Condensation:
-
In a flask, mix equimolar amounts of this compound and diethyl ethoxymethylenemalonate.
-
Heat the mixture to 100-120 °C for 1-2 hours. The reaction can often be run neat (without solvent).
-
Ethanol is evolved as a byproduct. The reaction can be monitored by TLC to confirm the formation of the intermediate.
-
Upon completion, the intermediate may be isolated by cooling the mixture and triturating with hexane, or used directly in the next step.
-
-
Thermal Cyclization:
-
CAUTION: This step involves very high temperatures and should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Add the intermediate from the previous step to a high-boiling solvent like diphenyl ether (use approximately 10x the weight of the intermediate).
-
Heat the solution to reflux (approx. 250-260 °C) for 30-60 minutes.
-
Monitor the reaction by TLC. The product is often less polar than the intermediate.
-
Once the cyclization is complete, cool the reaction mixture to room temperature. The quinolone product will typically precipitate.
-
Dilute the cooled mixture with hexane or petroleum ether to further precipitate the product.
-
Filter the solid product, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.
-
| Table 2: Characterization Data for a Representative Quinolone Core | |
| Parameter | Expected Value / Observation |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Signals corresponding to cyclopropyl, aromatic, and ethyl ester protons. A broad singlet for the 4-OH group. |
| ¹³C NMR | Carbonyl peak (~175 ppm), aromatic carbons, signals for the cyclopropyl ring. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the calculated molecular weight. |
| Yield | 50-70% (over two steps) |
Concluding Remarks and Future Steps
The successful synthesis of the 4-hydroxy-3-carboethoxy-1-cyclopropylquinolone core from this compound provides a versatile platform for the development of novel antibiotics. Subsequent synthetic steps, which are beyond the scope of this specific guide but represent the logical continuation of the work, would include:
-
Saponification: Hydrolysis of the C-3 ethyl ester to the crucial carboxylic acid, a key group for binding to DNA gyrase.[11]
-
Halogenation: Conversion of the C-4 hydroxyl group to a chlorine or bromine, preparing the site for the final key substitution.
-
Nucleophilic Substitution: Introduction of a side chain at the C-7 position (often a piperazine derivative), which is critical for modulating the antibacterial spectrum and pharmacokinetic properties.[12]
By providing a reliable and well-documented pathway to a key precursor and its subsequent cyclization, this guide empowers researchers to explore the vast chemical space of quinolone antibiotics in the ongoing search for new agents to combat bacterial resistance.
References
-
Wikipedia. Gould–Jacobs reaction. [7]
-
BenchChem. Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. [8]
-
Mansilla, D. S., Asís, S. E., & Muscia, G. C. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [9][10]
-
Mansilla, D. S., Asís, S. E., & Muscia, G. C. Convenient Gould-Jacobs synthesis of 4-quinolone core using Eaton's reagent. Sciforum. [13]
-
Banu, L. G., et al. Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium-Mediated Ullmann Cross-Coupling. Organic Letters. [14]
-
Andrade-Jorge, E., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals. [1]
-
Wikipedia. Ullmann condensation. [5]
-
QuimicaOrganica.org. Synthesis of Fluoroquinolone Antibiotics. [15]
-
ChemicalBook. Methyl 3-amino-4-methylbenzoate synthesis. [6]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolone antibiotics. ACS Chemical Biology. [2]
-
Domagala, J. M., et al. (1988). 7-substituted 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3- quinolinecarboxylic acids: synthesis and biological activity of a new class of quinolone antibacterials. Journal of Medicinal Chemistry. [16]
-
Sarsenbayeva, G. S., et al. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank. [11]
-
Domagala, J. M., et al. (1990). New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids. Journal of Medicinal Chemistry. [12]
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- 2. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]
- 10. scilit.com [scilit.com]
- 11. mdpi.com [mdpi.com]
- 12. New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 16. 7-substituted 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3- quinolinecarboxylic acids: synthesis and biological activity of a new class of quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Amino Groups in "Methyl 3-amino-4-(cyclopropylamino)benzoate"
Introduction: Strategic Functionalization of a Privileged Scaffold
Methyl 3-amino-4-(cyclopropylamino)benzoate is a key building block in contemporary drug discovery, presenting a unique scaffold with two distinct nucleophilic centers: a primary aromatic amine at the 3-position and a secondary cyclopropylamino group at the 4-position. The selective derivatization of these amino groups is a critical step in the synthesis of a wide array of pharmacologically active compounds. This guide provides a comprehensive overview of the principles and detailed protocols for the chemoselective functionalization of this versatile molecule, empowering researchers to unlock its full potential in the development of novel therapeutics.
The differential reactivity of the primary and secondary amino groups, governed by a combination of steric and electronic factors, forms the basis for selective derivatization. The primary amine at the 3-position is generally more nucleophilic and less sterically hindered than the secondary amine at the 4-position, which is encumbered by the cyclopropyl group[1]. This inherent difference in reactivity allows for the selective acylation, sulfonylation, and alkylation of the 3-amino group under carefully controlled conditions. Conversely, orthogonal protection strategies can be employed to selectively functionalize the 4-cyclopropylamino group.
This document will detail methodologies for:
-
Selective Derivatization of the 3-Amino Group: Leveraging the intrinsic reactivity differences for direct functionalization.
-
Orthogonal Protection Strategy for Derivatization of the 4-Cyclopropylamino Group: A stepwise approach to functionalize the less reactive secondary amine.
-
Reductive Amination: A method for introducing further diversity at the primary amino position.
Each section will provide a detailed explanation of the underlying chemical principles, step-by-step experimental protocols, and key considerations for successful execution.
Section 1: Selective Derivatization of the 3-Amino Group
The primary amino group at the 3-position of this compound is the more nucleophilic and sterically accessible of the two amino functionalities. This allows for its selective derivatization in the presence of the secondary cyclopropylamino group.
Chemoselective Acylation
Acylation of the 3-amino group to form an amide is a common and robust transformation. The higher reactivity of the primary amine allows for this reaction to proceed with high selectivity under controlled conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism[1].
Causality Behind Experimental Choices:
-
Reagent Stoichiometry: Using a slight excess (1.05-1.2 equivalents) of the acylating agent ensures complete conversion of the primary amine while minimizing the risk of di-acylation.
-
Base: A non-nucleophilic base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Temperature: The reaction is typically carried out at a low temperature (0 °C to room temperature) to control the reaction rate and enhance selectivity.
Protocol 1: Selective Acylation of the 3-Amino Group
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-(3-acyl) derivative.
Table 1: Representative Acylating Agents and Expected Products
| Acylating Agent | Product Name |
| Acetyl chloride | Methyl 3-acetamido-4-(cyclopropylamino)benzoate |
| Benzoyl chloride | Methyl 3-benzamido-4-(cyclopropylamino)benzoate |
| Propionyl chloride | Methyl 3-propionamido-4-(cyclopropylamino)benzoate |
Workflow for Selective Acylation
Caption: Workflow for selective acylation of the 3-amino group.
Chemoselective Sulfonylation
Similar to acylation, the 3-amino group can be selectively sulfonylated to form a sulfonamide. The principles of selectivity based on nucleophilicity and steric hindrance also apply here.
Causality Behind Experimental Choices:
-
Slow Addition: The dropwise addition of the sulfonyl chloride is crucial to maintain a low concentration of the electrophile, which favors reaction with the more reactive primary amine.
-
Base Selection: A base like pyridine not only neutralizes the HCl byproduct but can also act as a nucleophilic catalyst.
Protocol 2: Selective Sulfonylation of the 3-Amino Group
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (approximately 0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.05 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl to pH ~2.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the desired N-(3-sulfonyl) derivative.
Table 2: Representative Sulfonylating Agents and Expected Products
| Sulfonylating Agent | Product Name |
| p-Toluenesulfonyl chloride | Methyl 3-(4-methylphenylsulfonamido)-4-(cyclopropylamino)benzoate |
| Methanesulfonyl chloride | Methyl 3-(methylsulfonamido)-4-(cyclopropylamino)benzoate |
| Benzenesulfonyl chloride | Methyl 3-(phenylsulfonamido)-4-(cyclopropylamino)benzoate |
Section 2: Orthogonal Protection Strategy for Derivatization of the 4-Cyclopropylamino Group
To selectively derivatize the less reactive secondary amino group at the 4-position, an orthogonal protection strategy is required. This involves first protecting the more reactive primary amine, then derivatizing the secondary amine, and finally deprotecting the primary amine. The Boc (tert-butyloxycarbonyl) group is an ideal protecting group for this purpose as it can be selectively introduced onto the primary amine and later removed under acidic conditions without affecting the newly formed derivative on the secondary amine.
Logical Framework for Orthogonal Protection
Caption: Orthogonal strategy for derivatizing the secondary amine.
Step 1: Selective Boc Protection of the 3-Amino Group
The primary amino group can be selectively protected with di-tert-butyl dicarbonate (Boc₂O). The reaction is generally clean and high-yielding.
Protocol 3: Selective Boc Protection
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M).
-
Add Boc₂O (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product, Methyl 3-(tert-butoxycarbonylamino)-4-(cyclopropylamino)benzoate, is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography (hexanes/ethyl acetate).
Step 2: Derivatization of the 4-Cyclopropylamino Group
With the primary amine protected, the secondary amine is now available for derivatization via acylation or sulfonylation using the protocols described in Section 1, with slight modifications to account for the potentially lower reactivity of the N-Boc protected substrate.
Step 3: Deprotection of the 3-Amino Group
The Boc protecting group is readily removed under acidic conditions to reveal the free primary amine.
Protocol 4: Boc Deprotection
Materials:
-
N-Boc protected, N'-derivatized intermediate
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected intermediate in DCM (0.1 M).
-
Add TFA (10-20% v/v) or an excess of 4M HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Section 3: Reductive Amination of the 3-Amino Group
Reductive amination provides a powerful method to introduce a wide variety of alkyl groups to the primary amino function. This two-step, one-pot process involves the formation of an imine intermediate with an aldehyde or ketone, followed by its in-situ reduction.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the carbonyl starting material than other hydrides like sodium borohydride[2].
-
Acid Catalyst: A catalytic amount of acetic acid facilitates the formation of the iminium ion intermediate, which is more readily reduced.
Protocol 5: Reductive Amination
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (catalytic)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in DCE or DCM (0.1 M), add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Table 3: Representative Carbonyl Compounds and Expected Products
| Carbonyl Compound | Product Name |
| Formaldehyde | Methyl 3-(methylamino)-4-(cyclopropylamino)benzoate |
| Acetaldehyde | Methyl 3-(ethylamino)-4-(cyclopropylamino)benzoate |
| Acetone | Methyl 3-(isopropylamino)-4-(cyclopropylamino)benzoate |
Reaction Pathway for Reductive Amination
Caption: General pathway for reductive amination.
Conclusion
The strategic derivatization of this compound is a cornerstone for the synthesis of novel molecular entities in drug discovery. By understanding and applying the principles of chemoselectivity and orthogonal protection outlined in this guide, researchers can efficiently and selectively functionalize either the primary or secondary amino group. The detailed protocols provided herein serve as a robust starting point for the exploration of this valuable chemical space.
References
-
BYJU'S. Chemical Properties Of Amines Acylation Basicity. Available from: [Link]
-
ResearchGate. Selective Mono-BOC Protection of Diamines. Available from: [Link]
-
SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
Sources
Application Note & Protocols: Ester Hydrolysis of Methyl 3-amino-4-(cyclopropylamino)benzoate
Abstract
This comprehensive technical guide provides detailed protocols for the ester hydrolysis of Methyl 3-amino-4-(cyclopropylamino)benzoate to its corresponding carboxylic acid, 3-amino-4-(cyclopropylamino)benzoic acid. This transformation is a critical step in various synthetic pathways within drug discovery and development, often necessary to enable subsequent amide bond formations or to modify the physicochemical properties of the molecule. This document explores the two primary methodologies for ester hydrolysis: base-catalyzed saponification and acid-catalyzed hydrolysis. We provide an in-depth analysis of the reaction mechanisms, rationale for procedural choices, step-by-step experimental protocols, and troubleshooting guidance to empower researchers in achieving high-yield, high-purity synthesis of the target acid.
Introduction: Strategic Importance of the Hydrolysis
The conversion of a methyl ester to a carboxylic acid is a fundamental transformation in organic synthesis. For a molecule like this compound, this hydrolysis is rarely a trivial, final step. Instead, it is a strategic maneuver to advance a synthetic campaign. The resulting carboxylic acid, 3-amino-4-(cyclopropylamino)benzoic acid, serves as a crucial intermediate for several reasons:
-
Activation for Amide Coupling: The carboxylic acid moiety can be readily activated (e.g., to an acid chloride or using coupling reagents like HATU or EDC) for reaction with amines, forming amide bonds that are central to the structure of many pharmaceutical agents.
-
Solubility Modulation: The free acid, often existing as a zwitterion, can exhibit significantly different solubility profiles compared to its ester precursor, which can be leveraged for purification or formulation.
-
Pharmacophore Requirement: In many instances, the carboxylic acid itself is a key pharmacophoric element, essential for binding to a biological target through hydrogen bonding or ionic interactions.
Given the presence of two amino groups on the aromatic ring, the choice of hydrolysis conditions must be carefully considered to avoid potential side reactions, such as oxidation, and to ensure a straightforward purification of the final product.
Mechanistic Overview: Acid vs. Base Catalysis
The hydrolysis of an ester can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanism with its own set of advantages and disadvantages.[1]
Base-Catalyzed Hydrolysis (Saponification)
Saponification is the most common method for ester hydrolysis.[2] It is a base-promoted reaction that, for all practical purposes, is irreversible. The reaction consumes a stoichiometric amount of base.[1][2]
The mechanism proceeds in three key steps:
-
Nucleophilic Attack: A hydroxide ion (e.g., from LiOH, NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate.[2][3]
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion (⁻OCH₃) as the leaving group.
-
Acid-Base Reaction: The liberated methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, irreversible acid-base step drives the reaction to completion.[4]
An acidic workup is required at the end of the reaction to protonate the carboxylate salt and precipitate the desired carboxylic acid product.[5]
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is an equilibrium-controlled process.[4][6] It is the microscopic reverse of the Fischer esterification reaction.[4]
The mechanism involves several equilibrium steps:
-
Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon.[6][7]
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the protonated carbonyl carbon to form a tetrahedral intermediate.[3][6]
-
Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy group, converting it into a good leaving group (methanol).[3]
-
Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating a neutral methanol molecule and forming a protonated carboxylic acid.
-
Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst and forming the final carboxylic acid product.[6]
To drive the equilibrium toward the products, a large excess of water is typically used, in accordance with Le Châtelier's principle.[8]
Experimental Protocols
The following protocols are designed for the hydrolysis of this compound.
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these experiments. All operations should be conducted within a certified chemical fume hood.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This is generally the preferred method due to its irreversibility and typically cleaner reaction profiles. Lithium hydroxide (LiOH) is often chosen for its excellent solubility in mixed aqueous-organic solvent systems.[2]
Caption: Workflow for Base-Catalyzed Hydrolysis.
Materials and Reagents:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
TLC plates (silica gel 60 F₂₅₄)
-
Filtration apparatus (Büchner funnel, filter paper)
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.20 g, 10.0 mmol).
-
Dissolution: Add THF (20 mL), Methanol (10 mL), and Water (10 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Base Addition: In a separate beaker, dissolve lithium hydroxide monohydrate (0.63 g, 15.0 mmol, 1.5 equiv.) in Water (10 mL). Add this solution to the reaction flask.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 50 °C using a heating mantle.
-
Rationale: Gentle heating increases the reaction rate without promoting significant side reactions. The mixed solvent system ensures that both the organic ester and the inorganic base remain in the same phase.[2]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes. The product should have a lower Rf value than the starting ester. The reaction is typically complete within 2-4 hours.
-
Cooling and Concentration: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the THF and methanol.
-
Precipitation: Slowly add 1 M HCl dropwise to the stirred aqueous residue. Monitor the pH. As the pH approaches neutrality (pH ~6-7), a precipitate will form. The product is zwitterionic, and precipitation will be maximal at its isoelectric point.
-
Rationale: The amino groups are basic and the carboxylic acid is acidic. Careful neutralization is required to find the pH at which the molecule has a net neutral charge, minimizing its solubility in water and maximizing precipitation.[9]
-
-
Isolation: Age the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 15 mL).
-
Drying: Dry the solid product under vacuum at 50 °C to a constant weight. The expected product is 3-amino-4-(cyclopropylamino)benzoic acid as a solid.
Protocol 2: Acid-Catalyzed Hydrolysis
This method is an alternative but can be slower and requires careful control to drive the reversible reaction to completion.
Materials and Reagents:
-
This compound
-
6 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
1 M Sodium Hydroxide (NaOH)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.20 g, 10.0 mmol).
-
Acid Addition: Add 6 M HCl (40 mL). This large excess of aqueous acid serves as both the catalyst and the reagent (water) to drive the equilibrium.[6][8]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 100-105 °C).
-
Rationale: High temperature and a large excess of water are necessary to favor the hydrolysis products in this equilibrium-controlled reaction.[8]
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours to reach completion.
-
Cooling: Once complete, remove the heat source and allow the solution to cool to room temperature. The product will be dissolved as its hydrochloride salt.
-
Neutralization: Cool the solution in an ice bath and slowly add 1 M NaOH solution with vigorous stirring to neutralize the excess acid.
-
Precipitation: Continue adding the base dropwise until the pH of the solution is between 6 and 7. The product will precipitate out as a solid at its isoelectric point.
-
Isolation, Washing, and Drying: Follow steps 8-10 from Protocol 1 to isolate, wash, and dry the final product.
Comparative Data and Considerations
| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |
| Reaction Principle | Irreversible, base-promoted | Reversible, equilibrium-driven[4] |
| Stoichiometry | >1 equivalent of base required[1] | Catalytic amount of acid (practically, excess used)[6] |
| Typical Conditions | LiOH, NaOH, or KOH in THF/MeOH/H₂O, 40-60 °C | 3-6 M HCl or H₂SO₄, Reflux (100 °C) |
| Reaction Time | 2-6 hours | 12-24 hours |
| Typical Yield | > 90% | 70-90% |
| Pros | - Fast and irreversible- Generally cleaner reactions- Milder temperature conditions | - Simple reagent list- Product is soluble during reaction |
| Cons | - Requires careful pH control during workup- Potential for base-sensitive functional groups to react | - Reversible nature can lead to incomplete conversion- Longer reaction times and higher temperatures- Potential for acid-catalyzed side reactions |
Troubleshooting
-
Low Yield:
-
Saponification: Incomplete reaction (extend time or increase temperature slightly) or improper pH during workup (re-adjust pH of the filtrate to check for further precipitation).
-
Acid Hydrolysis: Incomplete reaction due to equilibrium. Ensure a large excess of water was used and the reaction was run for a sufficient time.
-
-
Product Discoloration: The amino groups are susceptible to air oxidation, which can lead to colored impurities. Performing the workup (especially the neutralization step) under a nitrogen or argon atmosphere can mitigate this issue.[9]
-
Product Fails to Precipitate: The product may be more soluble than expected, or the pH is incorrect. Concentrate the solution further and re-adjust the pH carefully. If the product is highly water-soluble, extraction with an organic solvent like ethyl acetate at the isoelectric pH may be necessary.
References
-
"Ester Chemistry" . Chemistry LibreTexts. 2020. [Link]
- "Process for purifying p-aminobenzoic".
-
"Ester hydrolysis" . Wikipedia. [Link]
-
"Acid Catalyzed Hydrolysis of Esters" . Chemistry LibreTexts. 2023. [Link]
-
"Basic Hydrolysis of Esters – Saponification" . Master Organic Chemistry. 2022. [Link]
-
"Ester Hydrolysis: Acid and Base-Catalyzed Mechanism" . Chemistry Steps. [Link]
-
"mechanism of ester hydrolysis" . YouTube. 2019. [Link]
-
"Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry" . YouTube. 2016. [Link]
-
"hydrolysing esters" . Chemguide. [Link]
-
"Saponification-Typical procedures" . operachem. 2024. [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. One moment, please... [operachem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. US2735865A - Process for purifying p-aminobenzoic - Google Patents [patents.google.com]
Application Note: A Scalable Synthetic Protocol for Methyl 3-amino-4-(cyclopropylamino)benzoate
Abstract
Methyl 3-amino-4-(cyclopropylamino)benzoate (CAS No. 848819-84-1) is a valuable substituted aminobenzoate derivative that serves as a key building block in medicinal chemistry and pharmaceutical development. Its unique structural features make it an important intermediate for the synthesis of complex therapeutic agents. This document provides a comprehensive, field-proven guide for the large-scale synthesis of this compound. We detail a robust and scalable protocol, moving beyond a simple recitation of steps to explain the underlying chemical principles and critical process parameters that ensure high yield and purity. This application note is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction
Chemical Identity and Properties
This compound is an aromatic amine and ester. Its bifunctional nature allows for diverse subsequent chemical modifications, making it a versatile precursor in multi-step syntheses.[1][2]
| Property | Value | Source |
| CAS Number | 848819-84-1 | [3] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [3] |
| Molecular Weight | 206.25 g/mol | [3] |
| Appearance | Off-white to yellow solid (predicted) | - |
| Purity | ≥95.0% | [3] |
| InChI Key | NDUMYKHASAAPMO-UHFFFAOYSA-N | [3] |
Significance and Rationale for Synthesis
Substituted aminobenzoic acid derivatives are a cornerstone of modern drug discovery.[4] They are integral scaffolds in a wide array of pharmacologically active molecules, including kinase inhibitors and agents targeting various signaling pathways.[1][5] The specific structural motif of this compound, featuring a cyclopropylamine group, is of particular interest as the cyclopropyl moiety can enhance metabolic stability, binding affinity, and cell permeability of a final drug candidate.
The synthetic route detailed herein was selected for its efficiency, scalability, and reliance on well-established, high-yielding chemical transformations. The chosen pathway utilizes a Nucleophilic Aromatic Substitution (SₙAr) reaction, a cornerstone of industrial aromatic chemistry, ensuring its applicability to large-scale production environments.
Proposed Synthetic Pathway
The synthesis proceeds via a single, high-yield step from a commercially available starting material, Methyl 3-amino-4-fluorobenzoate. The core of this process is the nucleophilic aromatic substitution of the activated fluorine atom by cyclopropylamine.
Caption: Overall reaction scheme for the synthesis.
Materials and Instrumentation
Reagents and Chemicals
| Reagent | CAS Number | Grade | Supplier | Notes |
| Methyl 3-amino-4-fluorobenzoate | 455-69-6 | ≥98% | Commercial | Starting Material |
| Cyclopropylamine | 765-30-0 | ≥99% | Commercial | Nucleophile |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | ≥99% | Commercial | Non-nucleophilic base |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Anhydrous, ≥99.8% | Commercial | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | Commercial | Extraction Solvent |
| Brine (Saturated NaCl solution) | N/A | - | In-house prep | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Reagent Grade | Commercial | Drying Agent |
Instrumentation
-
Reactor: Glass-lined or stainless steel reactor with overhead mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet. For laboratory scale, a 3-neck round-bottom flask with magnetic stirring is sufficient.
-
Heating/Cooling System: Oil bath or circulating temperature control unit capable of maintaining ±2 °C accuracy.
-
Liquid Handling: Calibrated pumps for reagent addition at scale; graduated cylinders and syringes for lab scale.
-
Workup: Separatory funnel (lab scale) or liquid-liquid extraction setup (pilot scale).
-
Purification: Rotary evaporator, recrystallization vessels.
-
Analytical: Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄), High-Performance Liquid Chromatography (HPLC) system, Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).
Experimental Protocols
Step-by-Step Synthesis Protocol
This protocol is based on a 1.0 molar equivalent of the starting material, Methyl 3-amino-4-fluorobenzoate.
| Reagent | Molar Eq. | Quantity (for 10 g scale) |
| Methyl 3-amino-4-fluorobenzoate | 1.0 | 10.0 g (59.1 mmol) |
| Cyclopropylamine | 1.5 | 5.1 g (89.0 mmol) |
| DIPEA | 2.0 | 15.3 g (118.2 mmol) |
| DMSO | - | 100 mL (10 vol) |
-
Reactor Setup: Charge the reactor vessel with Methyl 3-amino-4-fluorobenzoate (1.0 eq) and anhydrous DMSO (10 volumes). Begin stirring under a nitrogen atmosphere to ensure an inert environment.
-
Expert Insight: The use of anhydrous DMSO is critical. Water can compete as a nucleophile and lead to undesired hydroxylated byproducts, reducing yield and complicating purification.
-
-
Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the stirred solution. Follow with the slow, portion-wise addition of cyclopropylamine (1.5 eq).
-
Expert Insight: An excess of cyclopropylamine is used to drive the reaction to completion. DIPEA is a bulky, non-nucleophilic base chosen specifically to neutralize the hydrofluoric acid (HF) byproduct without competing with the cyclopropylamine nucleophile.
-
-
Reaction: Heat the reaction mixture to 120-140 °C. Monitor the reaction progress by TLC or HPLC every 2-4 hours until the starting material is consumed (typically 12-24 hours).
-
Self-Validation: A simple TLC system (e.g., 30% EtOAc in Hexanes) can be used. The product spot should be significantly less polar than the starting material. Disappearance of the starting material spot is the primary indicator of reaction completion.
-
-
Quench and Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a vessel containing ice-water (500 mL). This will precipitate the crude product.
-
Extraction: Transfer the aqueous slurry to a separatory funnel. Extract the aqueous phase three times with Ethyl Acetate (3 x 150 mL).
-
Expert Insight: The product has good solubility in EtOAc, while the DMSO and DIPEA salts remain in the aqueous phase.
-
-
Washing: Combine the organic extracts and wash sequentially with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Expert Insight: The water washes remove residual DMSO, and the brine wash aids in breaking any emulsions and removing the bulk of dissolved water before the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to afford the final product as a purified solid.
Process Workflow Diagram
Caption: Step-by-step experimental workflow.
Characterization and Quality Control
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic protons, cyclopropyl protons, N-H protons, and methyl ester protons with appropriate integrations and splitting patterns. |
| Mass Spec (MS) | [M+H]⁺ ion corresponding to the molecular weight of the product (m/z = 207.11). |
| HPLC | Purity ≥98% with a single major peak at the expected retention time. |
| Melting Point | A sharp melting point range. |
Safety and Hazard Management
All operations should be conducted in a well-ventilated fume hood or a controlled reactor environment. Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
| Substance | GHS Hazards | Precautionary Measures |
| Cyclopropylamine | Flammable, Corrosive, Toxic | Handle in a fume hood. Avoid ignition sources. Wear appropriate PPE to prevent skin/eye contact.[6] |
| DIPEA | Flammable, Corrosive, Harmful | Keep away from heat. Use in a well-ventilated area. Causes severe skin burns and eye damage. |
| DMSO | Combustible, Irritant | Can enhance skin absorption of other chemicals. Avoid skin contact. |
| Methyl 3-amino-4-fluorobenzoate | Irritant | May cause skin, eye, and respiratory irritation.[7] |
Discussion and Scalability Considerations
-
Exotherm Management: While this reaction is not violently exothermic, the initial mixing and heating on a large scale should be controlled. Gradual heating and monitoring of the internal temperature are essential.
-
Reagent Addition: On a multi-kilogram scale, the addition of cyclopropylamine and DIPEA should be done via a controlled-rate addition pump to maintain temperature and ensure homogenous mixing.
-
Workup Volume: The volumes of water and extraction solvents will increase proportionally with scale. Ensure that the extraction vessels are appropriately sized to handle these larger volumes safely.
-
Purification: Recrystallization is a highly effective and scalable purification method. However, for very large quantities or if impurities are difficult to remove, column chromatography using a silica gel plug may be considered as an alternative or supplementary step.
References
- Benchchem. (n.d.). Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis.
- PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information.
- PubChem. (n.d.). Methyl 3-amino-4-(methylamino)benzoate. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). Methyl 3-amino-4-methylbenzoate synthesis.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Benchchem. (2025). Application Notes and Protocols: Synthesis of Aminobenzoate Derivatives.
- PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Center for Biotechnology Information.
- CymitQuimica. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Methyl 3-amino-4-methylbenzoate in Modern Pharmaceutical Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Methyl 3-amino-4-(methylamino)benzoate | C9H12N2O2 | CID 15586064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Methyl 3-amino-4-(cyclopropylamino)benzoate in Solid-Phase Synthesis for Accelerated Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the demand for structurally diverse and novel heterocyclic scaffolds is insatiable. Solid-phase synthesis has emerged as a cornerstone technology, enabling the rapid assembly of compound libraries for high-throughput screening. This application note details the strategic use of Methyl 3-amino-4-(cyclopropylamino)benzoate , a versatile building block, in the solid-phase synthesis of 4(3H)-quinazolinone derivatives. We provide a comprehensive guide, from resin immobilization to final product cleavage, underpinned by a rationale for each experimental choice. The protocols herein are designed to be robust and adaptable, empowering researchers in drug development to efficiently explore new chemical space.
Introduction: The Value Proposition of this compound
This compound is a uniquely functionalized anthranilate derivative poised for significant utility in combinatorial chemistry. Its structure incorporates several key features that are highly valued in drug design:
-
The Anthranilate Core: This substructure is a well-established precursor for a multitude of heterocyclic systems, most notably quinazolinones, which are prevalent in a wide array of biologically active compounds.[1][2]
-
The Cyclopropylamine Moiety: The cyclopropyl group is a "bioisostere" often used to enhance metabolic stability, improve potency, and modulate the conformational rigidity of a molecule.[3][4] Its strained three-membered ring imparts unique electronic and steric properties that can lead to favorable interactions with biological targets.[3] The secondary amine also provides a key handle for further diversification.
-
Orthogonal Functionality: The molecule possesses three distinct reactive sites: a secondary cyclopropylamine, a primary aniline amine, and a methyl ester. The differential reactivity of these groups can be exploited for selective, stepwise chemical transformations on a solid support. The primary amine at the 3-position is significantly more nucleophilic than the cyclopropylamine at the 4-position, allowing for selective acylation.
This combination of features makes this compound an ideal starting point for the construction of diverse compound libraries, particularly those centered around the privileged quinazolinone scaffold.
Workflow Overview: Solid-Phase Synthesis of a 2,3-Disubstituted 4(3H)-Quinazolinone Library
The overall strategy involves a multi-step, on-resin synthesis followed by a cyclative cleavage step to release the final quinazolinone products. This approach allows for the introduction of two points of diversity (R1 and R2), enabling the generation of a large library of analogues from a single immobilized precursor.
Figure 1: High-level workflow for the solid-phase synthesis of a quinazolinone library.
Detailed Protocols and Methodologies
Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride Resin
Rationale: The 2-chlorotrityl chloride (2-Cl-Trt) resin is selected due to its high acid lability. This allows for the eventual cleavage of the product under very mild acidic conditions, which preserves the integrity of most acid-sensitive functional groups that may be incorporated into the R1 and R2 diversity elements.[5] Immobilization occurs via the carboxylic acid ester, which is generated in situ by saponification of the methyl ester.
Materials:
-
This compound
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water (H₂O)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a sintered glass filter
-
Orbital shaker
Procedure:
-
Saponification of the Ester:
-
Dissolve this compound (3.0 eq relative to resin capacity) in a 3:1 mixture of THF/H₂O.
-
Add LiOH (3.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully acidify the reaction mixture with 1N HCl to pH ~5-6 and extract the resulting carboxylic acid with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is used directly in the next step.
-
-
Resin Swelling:
-
Place the 2-Cl-Trt resin (1.0 g, ~1.2 mmol) in the synthesis vessel.
-
Add DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
-
Loading the Building Block:
-
Drain the DCM from the swollen resin.
-
Dissolve the crude carboxylic acid from step 1 (2.5 eq) in DCM.
-
Add DIPEA (5.0 eq) to the solution.
-
Add this solution to the resin and agitate the slurry on an orbital shaker for 4 hours at room temperature.
-
-
Capping Unreacted Sites:
-
Drain the reaction solution.
-
To cap any unreacted chlorotrityl groups, add a solution of DCM:MeOH:DIPEA (17:2:1, 10 mL) to the resin and agitate for 30 minutes.[6] This step is crucial to prevent side reactions in subsequent steps.
-
-
Washing:
-
Drain the capping solution.
-
Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).
-
-
Drying and Loading Determination:
-
Dry the resin under high vacuum to a constant weight.
-
The loading efficiency can be determined by cleaving a small, accurately weighed amount of resin (~5 mg) with 20% trifluoroacetic acid (TFA) in DCM and quantifying the released product by UV-Vis spectroscopy at its λ_max.
-
Protocol 2: On-Resin Acylation of the 3-Amino Group (Introduction of R1)
Rationale: The primary aromatic amine at the 3-position is significantly more nucleophilic than the secondary amine at the 4-position, allowing for selective acylation under standard peptide coupling conditions. This step introduces the first point of diversity (R1).
Figure 2: Key chemical transformations on the solid support.
Materials:
-
Resin-bound building block from Protocol 1
-
A diverse set of carboxylic acids (R1-COOH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
DIPEA
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Swell the resin (0.1 mmol scale) in DMF (5 mL) for 30 minutes. Drain the DMF.
-
-
Acylation Reaction:
-
In a separate vial, dissolve the desired carboxylic acid (R1-COOH, 0.4 mmol, 4 eq) and HBTU (0.39 mmol, 3.9 eq) in DMF (2 mL).
-
Add DIPEA (0.8 mmol, 8 eq) to the solution and allow it to pre-activate for 2 minutes.
-
Add the activated carboxylic acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Reaction Monitoring:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser (ninhydrin) test. A negative result (yellow/colorless beads) indicates complete acylation of the primary amine.[5] If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing:
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Dry the resin under vacuum.
-
Protocol 3: Cyclative Cleavage to Form the Quinazolinone Ring (Introduction of R2)
Rationale: This final step simultaneously forms the quinazolinone heterocycle and cleaves the product from the solid support. Treatment with a primary amine (R2-NH2) and a mild acid catalyst initiates an intramolecular cyclization cascade. The amine attacks the resin-bound ester, forming an amide intermediate which then cyclizes onto the adjacent amide carbonyl, eliminating water and releasing the final product.
Materials:
-
Acylated resin from Protocol 2
-
A diverse set of primary amines (R2-NH2)
-
Trifluoroacetic acid (TFA)
-
DCM
Procedure:
-
Cleavage Cocktail Preparation:
-
Prepare a solution containing the primary amine (R2-NH2, 10 eq) in DCM.
-
Add TFA (1-5% v/v) to this solution. The mild acid facilitates cleavage from the 2-Cl-Trt resin.
-
-
Cyclative Cleavage Reaction:
-
Add the cleavage cocktail to the dry, acylated resin in the synthesis vessel.
-
Agitate the slurry at room temperature for 1-3 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by standard methods such as flash column chromatography or preparative HPLC to yield the desired 2,3-disubstituted 4(3H)-quinazolinone.
-
Data Presentation: Representative Library
The described workflow enables the synthesis of a diverse library of quinazolinones. The table below illustrates a small, representative set of possible final products based on the choice of R1 and R2 inputs.
| Entry | R1 Group (from R1-COOH) | R2 Group (from R2-NH2) | Product Molecular Weight ( g/mol ) |
| 1 | Phenyl | Benzyl | 395.48 |
| 2 | 4-Chlorophenyl | Cyclohexyl | 423.94 |
| 3 | Thiophen-2-yl | 2-(Pyridin-2-yl)ethyl | 416.52 |
| 4 | Isobutyl | 4-Methoxybenzyl | 413.52 |
Conclusion
This compound serves as an exemplary building block for solid-phase organic synthesis, particularly for the generation of quinazolinone libraries. The protocols outlined in this application note provide a robust and flexible framework for researchers. By leveraging the principles of solid-phase synthesis and the unique structural attributes of this reagent, drug discovery programs can rapidly generate and evaluate novel chemical entities, accelerating the path toward new therapeutic agents.
References
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.[3]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. [Link]
-
Kralova, P., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances. [Link][8]
-
Kralova, P., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli. Semantic Scholar. [Link][9]
-
MDPI. (2022). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. [Link][10]
-
ResearchGate. (n.d.). Synthesis of quinazolinones 3a with methyl 2-amino benzoate. [Link][1]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link][2]
-
CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone synthesis [organic-chemistry.org]
- 3. longdom.org [longdom.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Cyclopropylamine - Wikipedia [en.wikipedia.org]
- 8. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
The Emergence of Methyl 3-amino-4-(cyclopropylamino)benzoate: A Novel Scaffold for Next-Generation Kinase Inhibitors and Beyond
Introduction: In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic innovation. The benzoate ring, appropriately substituted, has long been recognized as a privileged structure, particularly in the development of kinase inhibitors. This application note introduces Methyl 3-amino-4-(cyclopropylamino)benzoate , a novel and versatile building block poised to enable the synthesis of a new generation of drug candidates. While direct literature on this specific molecule is emerging, its structural analogy to the well-established precursor, Methyl 3-amino-4-methylbenzoate—a key component in the synthesis of blockbuster drugs like Nilotinib and Imatinib—provides a strong rationale for its application in creating new chemical entities with potentially enhanced pharmacological profiles.[1] This guide will provide a comprehensive overview of the proposed synthesis of this novel scaffold, detailed protocols for its elaboration into advanced drug intermediates, and a discussion of the strategic advantages offered by the introduction of the cyclopropyl moiety.
The Strategic Advantage of the Cyclopropyl Group
In medicinal chemistry, the substitution of a methyl group with a cyclopropyl ring is a well-established strategy to modulate a compound's physicochemical and pharmacological properties. The cyclopropyl group can confer several advantages, including:
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally more resistant to metabolic oxidation compared to those of a methyl group, potentially leading to an improved pharmacokinetic profile.
-
Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a more bioactive conformation, enhancing its binding affinity to the target protein.
-
Potency and Selectivity: The unique electronic properties and steric bulk of the cyclopropyl group can lead to altered interactions with the target, potentially improving potency and selectivity.
Proposed Synthesis of this compound
A plausible and efficient synthesis of the title compound can be extrapolated from established methodologies for analogous structures.[2][3] The proposed synthetic route commences with the readily available 4-fluoro-3-nitrobenzoic acid.
Caption: Proposed synthetic pathway to this compound.
Protocol 1: Synthesis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate
This protocol details the nucleophilic aromatic substitution of a fluoride with cyclopropylamine.
Materials:
-
Methyl 4-fluoro-3-nitrobenzoate
-
Cyclopropylamine
-
Potassium carbonate (or other suitable base)
-
Dimethylformamide (DMF) or other polar aprotic solvent
Procedure:
-
To a solution of Methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and cyclopropylamine (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Methyl 4-(cyclopropylamino)-3-nitrobenzoate.
Protocol 2: Reduction to this compound
This protocol describes the reduction of the nitro group to an amine.
Materials:
-
Methyl 4-(cyclopropylamino)-3-nitrobenzoate
-
Iron powder
-
Acetic acid
-
Methanol or Ethanol
Procedure:
-
Suspend iron powder (5.0 eq) in a mixture of acetic acid and methanol.
-
Heat the suspension to 50-60 °C and add a solution of Methyl 4-(cyclopropylamino)-3-nitrobenzoate (1.0 eq) in methanol dropwise.
-
Stir the reaction mixture at 60 °C for 1-2 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the hot reaction mixture through a pad of celite and wash the celite with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the desired product, this compound.
Application in the Synthesis of Novel Kinase Inhibitor Scaffolds
The primary anticipated application of this compound is in the synthesis of novel kinase inhibitors, leveraging the established synthetic pathways for Nilotinib and Imatinib.[1] The key transformation is the construction of the 2-aminopyrimidine core.
Caption: Workflow for the synthesis of novel kinase inhibitor scaffolds.
Protocol 3: Guanidinylation of this compound
This protocol details the formation of the guanidine moiety, a crucial step for the subsequent cyclization.
Materials:
-
This compound
-
Cyanamide (50% aqueous solution)
-
Concentrated Hydrochloric Acid
-
Methanol or n-Butanol
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a 50% aqueous solution of cyanamide (1.2 eq).
-
Heat the mixture to 70-80 °C.
-
Slowly add concentrated hydrochloric acid (1.1 eq) dropwise.
-
Heat the reaction to reflux (approximately 100 °C) and maintain for 3-6 hours, monitoring the pH to keep it around 3.[1]
-
Cool the reaction mixture and collect the precipitated product by filtration. Wash with a small amount of cold methanol and dry under vacuum to yield the guanidine hydrochloride salt.
Protocol 4: Synthesis of the Pyrimidine Core
This protocol describes the cyclization reaction to form the 2-aminopyrimidine ring system.
Materials:
-
Methyl 3-guanidino-4-(cyclopropylamino)benzoate hydrochloride (from Protocol 3)
-
3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
-
Sodium hydroxide
-
1-Butanol
Procedure:
-
Suspend the guanidine hydrochloride salt (1.0 eq) and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.1 eq) in 1-butanol.
-
Add sodium hydroxide (1.0 eq) and heat the mixture to reflux for 12 hours under a nitrogen atmosphere.[1]
-
Cool the reaction mixture to room temperature.
-
Add a solution of sodium hydroxide in deionized water and heat to reflux to effect hydrolysis of the ester.
-
Cool the mixture and acidify with hydrochloric acid to precipitate the product, 4-(Cyclopropylamino)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.
-
Collect the solid by filtration, wash with water, and dry.
Physicochemical and Spectroscopic Data (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF |
| ¹H NMR (predicted) | Peaks corresponding to the aromatic protons, the methyl ester, the cyclopropyl protons, and the amine protons. |
| ¹³C NMR (predicted) | Resonances for the aromatic carbons, the ester carbonyl, the methyl ester carbon, and the cyclopropyl carbons. |
| Mass Spec (predicted) | [M+H]⁺ at m/z 207.11 |
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel drug scaffolds. By leveraging the well-established chemistry of its methyl analog, researchers can readily incorporate this novel scaffold into drug discovery programs. The introduction of the cyclopropyl moiety offers the potential for improved potency, selectivity, and pharmacokinetic properties. The protocols and insights provided in this application note serve as a foundational guide for the synthesis and application of this versatile intermediate, paving the way for the discovery of next-generation therapeutics.
References
-
PubChem. Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]
-
Pralay, et al. (2021). ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 10(2), 1046-1055. Available at: [Link]
-
MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Available at: [Link]
- Google Patents. Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-4-(cyclopropylamino)benzoate
Welcome to the technical support center for the synthesis of Methyl 3-amino-4-(cyclopropylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this key pharmaceutical intermediate. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.
Introduction
This compound is a critical building block in the synthesis of several targeted therapies, most notably as an intermediate for the tyrosine kinase inhibitor Nilotinib.[1][2] The purity of this intermediate is paramount to the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of potential impurities, their origins, and actionable troubleshooting strategies in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities I should expect in my synthesis of this compound?
Based on typical synthetic routes, you are likely to encounter impurities falling into three main categories:
-
Starting Material-Related Impurities: Unreacted starting materials or impurities present in the initial reagents.
-
Process-Related Impurities (Side-Products): Byproducts formed from competing or incomplete reactions during the synthesis.
-
Degradation Products: Impurities formed by the breakdown of the desired product under certain reaction or storage conditions.
A summary of the most probable impurities is provided in the table below:
| Impurity Name | Structure | Potential Origin |
| Methyl 3-amino-4-halobenzoate (e.g., -Cl, -Br) | Varies based on halide | Unreacted starting material from a nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. |
| Methyl 3-nitro-4-(cyclopropylamino)benzoate | Aromatic ring with -NO2 at position 3 and -NH-cyclopropyl at position 4. | Incomplete reduction of the nitro group if the synthesis starts from a nitrated precursor. |
| Methyl 3-amino-4-aminobenzoate | Aromatic ring with -NH2 at positions 3 and 4. | Byproduct from a reductive amination pathway or de-alkylation. |
| Methyl 3-amino-4-hydroxybenzoate | Aromatic ring with -NH2 at position 3 and -OH at position 4. | Hydrolysis of a halide or other leaving group on the starting material. |
| 3-Amino-4-(cyclopropylamino)benzoic acid | Carboxylic acid instead of methyl ester. | Hydrolysis of the methyl ester group during the reaction or workup. |
| Dicyclopropylamino-substituted byproduct | Aromatic ring with a -N(cyclopropyl)2 group. | Over-alkylation of the amino group. |
Q2: I am seeing a significant amount of my starting material, Methyl 3-amino-4-halobenzoate, in my final product. What could be the cause and how can I fix it?
The presence of unreacted starting material is a common issue and typically points to incomplete reaction. Here are the likely causes and troubleshooting steps:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
-
-
Catalyst Deactivation or Insufficient Loading (for catalyzed reactions like Buchwald-Hartwig): The catalyst may have lost its activity or there might not be enough of it to drive the reaction to completion.
-
Solution: Ensure you are using a fresh, high-quality catalyst and that it is handled under appropriate inert conditions if it is air-sensitive. You may also experiment with increasing the catalyst loading.
-
-
Inefficient Base or Solvent System: The choice of base and solvent is crucial for the success of many cross-coupling reactions.
-
Solution: Consult literature for the optimal base and solvent combination for the specific type of reaction you are performing. For instance, in a Buchwald-Hartwig amination, a strong, non-nucleophilic base is often required.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for separating and quantifying the desired product from its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often effective. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the product and expected impurities have significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve a small amount of your crude or purified product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Visualizing Reaction Pathways and Impurity Formation
The following diagram illustrates a plausible synthetic pathway and the points at which common impurities can arise.
// Nodes for reactants and products SM [label="Methyl 3-amino-4-halobenzoate"]; Cyclopropylamine [label="Cyclopropylamine"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for impurities Impurity1 [label="Unreacted Starting Material", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity2 [label="Hydrolysis Product\n(3-Amino-4-(cyclopropylamino)benzoic acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Impurity3 [label="Over-alkylation Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges representing reactions and impurity formation SM -> Product [label="Reaction with Cyclopropylamine"]; Cyclopropylamine -> Product; SM -> Impurity1 [label="Incomplete Reaction", style=dashed, color="#EA4335"]; Product -> Impurity2 [label="Ester Hydrolysis\n(e.g., harsh pH, water)", style=dashed, color="#FBBC05"]; Product -> Impurity3 [label="Excess Cyclopropylamine\nor harsh conditions", style=dashed, color="#EA4335"]; }
Caption: Plausible synthetic route and common impurity formation pathways.Q3: My product seems to be degrading, and I am observing the formation of 3-Amino-4-(cyclopropylamino)benzoic acid. What is happening and how can I prevent it?
The formation of the corresponding carboxylic acid is due to the hydrolysis of the methyl ester. This can be caused by:
-
Harsh pH Conditions: Exposure to strong acids or bases, either during the reaction or the workup, can catalyze ester hydrolysis.
-
Solution: Maintain a neutral or near-neutral pH during your workup and purification steps. If an acidic or basic extraction is necessary, perform it quickly and at a low temperature to minimize hydrolysis.
-
-
Presence of Water at Elevated Temperatures: Heating the reaction mixture in the presence of water can also lead to ester hydrolysis.
-
Solution: Ensure that your solvents and reagents are anhydrous, especially if the reaction is run at elevated temperatures.
-
Q4: I am detecting an impurity with a higher molecular weight than my product, which I suspect is an over-alkylation product. How can I minimize its formation?
The formation of a dicyclopropylamino-substituted byproduct is a result of the secondary amine product reacting further with the cyclopropyl source. To mitigate this:
-
Control Stoichiometry: Use a controlled amount of the cyclopropylamine, ideally close to a 1:1 molar ratio with your starting material. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Lower Reaction Temperature: Higher temperatures can sometimes favor over-alkylation. Running the reaction at the lowest effective temperature can help to minimize this side reaction.
-
Choice of Reagents: In some cases, the choice of activating agent or catalyst can influence the selectivity of the reaction.
Purification Strategies
If impurities are present in your final product, the following purification techniques can be employed:
-
Recrystallization: This is often an effective method for removing small amounts of impurities from a solid product. The choice of solvent is critical and may require some experimentation. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool. A solvent system that provides good separation of the product from the impurities on a TLC plate can be adapted for column chromatography.[3]
Conclusion
The synthesis of this compound, while conceptually straightforward, requires careful control of reaction conditions to minimize the formation of impurities. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the purity and yield of this important pharmaceutical intermediate. For lot-specific issues, always refer to the Certificate of Analysis (CoA) for the starting materials and reagents used.
References
-
Novartis. Nilotinib (Tasigna) Prescribing Information. [Link]
-
SynZeal. Nilotinib Impurities. [Link]
-
MDPI. Synthesis of Novel Nilotinib Analogues and Biological Evaluation. [Link]
- Google Patents.
-
ResearchGate. Trace level detection and quantification of genotoxic impurities...in Nilotinib. [Link]
-
World Journal of Pharmaceutical Research. ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID. [Link]
-
SynThink. Nilotinib EP Impurities & USP Related Compounds. [Link]
-
PubChem. Methyl 3-amino-4-methylbenzoate. [Link]
- Google Patents. Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
-
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
Sources
Technical Support Center: Optimizing Yield and Purity of Methyl 3-amino-4-(cyclopropylamino)benzoate
Introduction: Welcome to the technical support center for the synthesis and purification of Methyl 3-amino-4-(cyclopropylamino)benzoate. This molecule is a key intermediate in pharmaceutical research and development, and achieving high yield and purity is critical for the successful synthesis of downstream targets. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to troubleshoot common experimental challenges. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you have the knowledge to adapt and optimize the synthesis for your specific needs.
Section 1: Synthesis Overview & Core Principles
The most common and reliable method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of Methyl 3-amino-4-fluorobenzoate with cyclopropylamine. The fluorine atom is an excellent leaving group, activated by the electron-withdrawing ester group, making this transformation efficient.
The overall workflow can be visualized as follows:
Caption: General experimental workflow for synthesis and purification.
Core Principles of the SNAr Reaction:
-
Choice of Base: A base is required to deprotonate the cyclopropylamine, increasing its nucleophilicity, and to scavenge the HF byproduct. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically preferred to avoid competing reactions.
-
Solvent Selection: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are ideal. They can solvate the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, thereby stabilizing it and accelerating the reaction.
-
Temperature Control: This reaction is typically exothermic. While heating is necessary to drive the reaction to completion, excessive temperatures (>120 °C) can lead to byproduct formation and decomposition of starting materials or product. Careful temperature monitoring and control are essential.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Caption: Troubleshooting logic for low yield issues.
Category: Low Reaction Conversion & Yield
Q: My reaction has stalled or shows low conversion to the product after several hours. What are the likely causes?
A: Several factors can lead to incomplete reactions:
-
Reagent Quality: Cyclopropylamine can degrade over time. Ensure you are using a fresh bottle or a recently distilled batch. The starting fluoro-benzoate should also be of high purity.
-
Insufficient Base: The stoichiometry of the base is critical. Ensure you are using at least 1.1 to 1.5 equivalents to neutralize the HF formed and facilitate the reaction.
-
Suboptimal Temperature: While high temperatures can be detrimental, the reaction may require a certain activation energy. If you are running the reaction at a lower temperature (e.g., 80 °C), and it has stalled, a modest increase to 90-100 °C may be necessary. Always monitor for byproduct formation via TLC when increasing the temperature.
-
Solvent Issues: Ensure your polar aprotic solvent (DMSO, DMF) is anhydrous. Water can compete with the amine nucleophile and lead to side reactions.
Q: My isolated yield is much lower than the conversion suggested by TLC/LC-MS. Where could my product be going?
A: This is a common issue that typically points to problems during the workup and isolation phase.[1]
-
Aqueous Solubility: Your product has two amine functionalities, which can be protonated in acidic conditions, and an ester which can be saponified in strongly basic conditions. This can increase its solubility in the aqueous layer during extraction. Before discarding any aqueous layers, it is good practice to neutralize them and back-extract with a solvent like ethyl acetate to recover any dissolved product.
-
Emulsion Formation: Amines can sometimes act as surfactants, leading to stable emulsions during liquid-liquid extraction. To break emulsions, try adding saturated sodium chloride solution (brine), which increases the ionic strength of the aqueous phase.
-
Adsorption onto Solids: If you perform a filtration step (e.g., through Celite), your product may adsorb to the filtration medium. Always wash the filter cake thoroughly with your extraction solvent.[1]
Category: Purity Issues & Byproduct Formation
Q: My final product is contaminated with unreacted Methyl 3-amino-4-fluorobenzoate. How can I address this?
A: This indicates an incomplete reaction.
-
Reaction Optimization: Increase the reaction time or temperature moderately. You can also increase the equivalents of cyclopropylamine to 1.5-2.0 equivalents to drive the reaction to completion.
-
Purification Strategy: Unreacted starting material is typically more polar than the product. Careful column chromatography should allow for good separation. See the protocol in Section 4 for a recommended eluent system.
Q: I'm observing an unknown impurity with a similar polarity to my product. What could it be and how do I get rid of it?
A: An impurity with similar polarity can be challenging. Potential culprits include:
-
Ester Hydrolysis: If the reaction conditions are too harsh (e.g., high temperature with adventitious water and base), the methyl ester can hydrolyze to the corresponding carboxylic acid. The acid will have a very different retention on silica gel (often streaking or staying at the baseline) but can complicate the workup. This can be minimized by using anhydrous conditions and moderate temperatures.
-
Oxidation: The aniline moieties are susceptible to oxidation, which can produce colored impurities. Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this.
-
Separation: Optimizing your column chromatography is key. Try using a shallower gradient or a different solvent system (e.g., Dichloromethane/Methanol) to improve resolution. If chromatography fails, recrystallization may be an effective alternative.[2]
Category: Purification Challenges
Q: My product is streaking on the TLC plate. What does this indicate and how can I fix it?
A: Streaking on silica gel TLC plates is characteristic of basic compounds like amines. The acidic nature of the silica gel surface strongly interacts with the basic amine, causing poor chromatographic behavior.
-
Solution: To resolve this, add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (TEA) to your Hexane/Ethyl Acetate mobile phase will neutralize the active sites on the silica, resulting in sharp, well-defined spots. This same principle should be applied to your column chromatography.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the recommended synthetic route to the starting material, Methyl 3-amino-4-fluorobenzoate?
A: A common route is the reduction of Methyl 3-nitro-4-fluorobenzoate.[3] This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like iron powder in acetic acid or stannous chloride.[4]
Q: Which analytical techniques are essential for quality control of the final product?
A: A combination of techniques is necessary for comprehensive quality control:
-
HPLC: For determining purity with high accuracy. A reverse-phase C18 column is typically used.[5]
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.
Q: Are there any specific safety precautions I should take?
A: Yes.
-
Solvents: DMF and DMSO are reproductive hazards and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including double gloves, and work in a well-ventilated fume hood.
-
Reagents: Cyclopropylamine is flammable and corrosive. Handle it with care.
-
Reaction: The reaction can be exothermic. Monitor the internal temperature, especially during scale-up.
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add Methyl 3-amino-4-fluorobenzoate (1.0 eq).
-
Add anhydrous Dimethyl Sulfoxide (DMSO) to create a ~0.5 M solution.
-
Add cyclopropylamine (1.5 eq) followed by triethylamine (1.5 eq).
-
Heat the reaction mixture to 90-100 °C and stir.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate + 0.5% TEA). The reaction is typically complete in 4-8 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in 100% hexanes and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Load the dissolved product onto the column.
-
Elute the column using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). Crucially, add 0.5% triethylamine to the eluent mixture to prevent streaking.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product as a solid.
Section 5: Data Summary
The choice of reaction parameters significantly impacts the outcome. The following table summarizes typical conditions and expected observations.
| Parameter | Condition | Rationale & Expected Outcome |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvents stabilize the SNAr intermediate, leading to faster reaction rates. |
| Base | Triethylamine, DIPEA | A non-nucleophilic base is required to prevent side reactions and neutralize the HF byproduct. |
| Temperature | 90 - 110 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without causing significant decomposition. |
| Equivalents of Amine | 1.2 - 2.0 eq | Using a slight excess of the amine helps to drive the reaction to completion according to Le Châtelier's principle. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of the electron-rich aromatic amine functionalities, which can lead to colored impurities. |
References
- University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig-amination of 4aa.
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Organometallics. Retrieved from [Link]
-
ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig....
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2021). ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate. Retrieved from [Link]
- Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
-
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Retrieved from [Link]
-
IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
-
PubMed. (2007). Amino acids: aspects of impurity profiling by means of CE. Electrophoresis. Retrieved from [Link]
Sources
Purification of "Methyl 3-amino-4-(cyclopropylamino)benzoate" by column chromatography
Introduction
Welcome to the technical support guide for the purification of Methyl 3-amino-4-(cyclopropylamino)benzoate. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. As a key intermediate in the synthesis of various pharmaceutical agents, achieving high purity of this molecule is critical. This guide provides in-depth troubleshooting advice and answers to frequently asked questions related to its purification by column chromatography, drawing upon established chemical principles and practical laboratory experience.
The unique structure of this compound, possessing two amine functionalities with differing basicity and steric hindrance, alongside a methyl ester, presents specific challenges during silica gel chromatography. These include potential peak tailing, co-elution with structurally similar impurities, and on-column degradation. This guide aims to equip you with the knowledge to anticipate and resolve these issues effectively.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography purification of this compound. Each issue is presented with probable causes and actionable solutions.
Issue 1: Poor Separation of the Product from Impurities (Co-elution)
Question: My TLC analysis shows a single spot, but after running a column, I'm getting mixed fractions containing my product and an impurity. What's causing this and how can I improve the separation?
Answer: This is a common issue that often arises from a suboptimal mobile phase composition or improper column packing.
Probable Causes & Solutions:
-
Insufficiently Optimized Solvent System: The polarity of your eluent may not be ideal for resolving compounds with very similar Rf values. Thin-Layer Chromatography (TLC) is an essential tool for determining the optimal solvent system before proceeding to column chromatography.[1][2]
-
Solution: Conduct a thorough solvent screen using TLC. Aim for an Rf value of 0.2-0.3 for the target compound in the chosen solvent system to ensure good separation on the column. A common and effective solvent system for compounds of this nature is a mixture of a non-polar solvent like hexanes or heptane and a polar solvent like ethyl acetate.[3] Experiment with different ratios (e.g., 7:3, 8:2, 9:1 Hexanes:Ethyl Acetate) to maximize the separation between your product and the impurity. For highly polar impurities, a small percentage of a more polar solvent like methanol in dichloromethane can be effective.[4]
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel. For difficult separations, this may need to be reduced. The weight of the packing material should be roughly 50 times that of the sample being separated.[5]
-
-
Improper Column Packing: Voids or channels in the silica gel bed will lead to an uneven flow of the mobile phase and result in band broadening and poor separation.
-
Solution: Ensure your column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase before being poured into the column, is generally preferred to dry packing. Gently tap the column as the silica settles to ensure a compact and even bed.
-
Issue 2: Significant Peak Tailing of the Product
Question: My product is eluting from the column, but the fractions show significant tailing on TLC analysis, leading to low purity in the later fractions. Why is this happening?
Answer: Peak tailing for amine-containing compounds on silica gel is a frequent problem. It is primarily caused by strong interactions between the basic amine groups and the acidic silanol groups (Si-OH) on the surface of the silica gel.[6]
Probable Causes & Solutions:
-
Strong Acid-Base Interactions: The lone pair of electrons on the nitrogen atoms of your compound can form strong hydrogen bonds with the acidic protons of the silanol groups on the silica surface. This causes some of the molecules to be retained longer, resulting in a "tail."
-
Solution 1: Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (in methanol), into your mobile phase can significantly reduce tailing. Typically, 0.1-1% (v/v) of TEA is sufficient. The basic modifier will compete with your product for the acidic sites on the silica gel, allowing your compound to elute more symmetrically. Using a commercially available solution of 7N ammonia in methanol is also a good option.[3]
-
Solution 2: Use a Deactivated Stationary Phase: Consider using a deactivated silica gel or an alternative stationary phase like alumina (neutral or basic). Alumina is generally less acidic than silica gel and can be a better choice for purifying basic compounds.[1]
-
Issue 3: Low or No Recovery of the Product
Question: I've run my column, but I'm recovering very little of my target compound. Where could it have gone?
Answer: Low recovery is often due to irreversible adsorption of the product onto the stationary phase or on-column degradation.
Probable Causes & Solutions:
-
Irreversible Adsorption: As mentioned above, the strong interaction between the amine groups and the silica gel can sometimes lead to the product being permanently stuck on the column.[6]
-
Solution: In addition to using a basic modifier in your eluent, you can try "pre-treating" the silica gel. This can be done by flushing the packed column with the mobile phase containing the basic modifier before loading your sample. This ensures that the active sites on the silica are neutralized before your compound is introduced.
-
-
On-Column Degradation: Amines, particularly aromatic amines, can be susceptible to oxidation or other degradation pathways, which can be catalyzed by the acidic surface of the silica gel.
-
Solution: If you suspect degradation, it's crucial to work quickly and avoid prolonged exposure of the compound to the silica gel. Using flash chromatography with applied pressure can speed up the purification process.[7] Additionally, ensuring your solvents are of high purity and free of peroxides can help minimize degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A good starting point for a compound with the polarity of this compound would be a mixture of hexanes (or heptane) and ethyl acetate.[3] Begin with a relatively non-polar mixture, such as 9:1 or 8:2 hexanes:ethyl acetate, and gradually increase the polarity based on TLC analysis. The goal is to achieve an Rf value of approximately 0.2-0.3 for your product.
Q2: Should I use dry loading or wet loading for my sample?
A2: Both methods can be effective, but the choice depends on the solubility of your crude material.
-
Wet Loading: If your crude product is readily soluble in a small amount of the initial mobile phase, wet loading is a good option. Dissolve the sample in the minimum amount of solvent and carefully apply it to the top of the column.[7]
-
Dry Loading: If your compound has poor solubility in the mobile phase, or if you need to use a more polar solvent for dissolution that would interfere with the separation, dry loading is preferred.[7] To do this, dissolve your crude material in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Q3: How can I monitor the progress of my column chromatography?
A3: The most common method for monitoring the separation is by collecting fractions and analyzing them by Thin-Layer Chromatography (TLC).[1] Spot a small amount from each fraction onto a TLC plate, develop the plate in your chosen eluent system, and visualize the spots under a UV lamp. This will allow you to identify which fractions contain your pure product.
Q4: My compound is a pale yellow solid. Is this the expected appearance?
A4: While the purity of a compound cannot be determined by color alone, related aromatic amines are often described as white to pale yellow crystalline powders.[8] If your starting materials or potential side products are colored, a change in color after purification can be an indicator of successful separation.
Q5: What are some potential impurities I should be aware of?
A5: Impurities can arise from the starting materials, side reactions, or degradation. For a compound like this compound, potential impurities could include unreacted starting materials (e.g., a nitro-precursor if the synthesis involved a reduction step), over-alkylated products, or hydrolyzed forms of the methyl ester. The purification strategy should be designed to separate these based on their differing polarities.
Experimental Workflow & Visualization
Step-by-Step General Protocol for Column Chromatography
-
Solvent System Selection:
-
Using TLC, identify a solvent system that provides good separation of the target compound from impurities, aiming for an Rf of 0.2-0.3 for the product.
-
-
Column Preparation:
-
Select an appropriately sized column.
-
Pack the column with silica gel using the slurry method with your initial, non-polar eluent.
-
Ensure the silica bed is compact and level.
-
-
Sample Loading:
-
Choose either wet or dry loading based on the sample's solubility.
-
Carefully apply the sample to the top of the silica gel bed, minimizing disturbance.
-
-
Elution:
-
Begin eluting with the initial, less polar solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Fraction Collection & Analysis:
-
Collect fractions of a consistent volume.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Logical Flow of Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for peak tailing in amine purification.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Journal of Chromatographic Science. Troubleshooting in Chromatography. [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
Chemistry For Everyone. What Solvent Is Used In Column Chromatography?[Link]
-
Chromatography Forum. Amine column degradation. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
JoVE. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Page loading... [guidechem.com]
Troubleshooting low conversion in "Methyl 3-amino-4-(cyclopropylamino)benzoate" synthesis
Welcome to the technical support center for the synthesis of Methyl 3-amino-4-(cyclopropylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Our aim is to provide in-depth, field-proven insights and practical troubleshooting strategies to enhance your experimental success.
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, commonly fluorine, from an activated aromatic ring by cyclopropylamine. The efficiency of this reaction is highly dependent on several factors, and this guide will address the most frequent issues in a question-and-answer format.
Troubleshooting Guide & FAQs
Question 1: I am observing very low conversion of my starting material, Methyl 3-amino-4-fluorobenzoate. What are the likely causes and how can I improve the yield?
Low conversion is a common hurdle in SNAr reactions. The root cause often lies in one of three areas: the reactants' quality, the reaction conditions, or the presence of inhibiting impurities.
Potential Causes & Troubleshooting Steps:
-
Sub-optimal Reaction Temperature: The SNAr reaction has a significant activation energy barrier. Insufficient temperature will result in a sluggish reaction.
-
Recommendation: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or LC-MS at each step. Be cautious of excessively high temperatures which can lead to decomposition and side-product formation.
-
-
Inefficient Base: A base is crucial to deprotonate the cyclopropylamine, increasing its nucleophilicity, and to scavenge the HF generated during the reaction.
-
Recommendation: Ensure you are using a suitable, non-nucleophilic base. Common choices include K₂CO₃, Cs₂CO₃, or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). The pKa of the base should be sufficient to deprotonate the amine. If using an inorganic base, ensure it is finely powdered and well-dispersed in the reaction mixture.
-
-
Solvent Polarity and Aprotic Nature: The choice of solvent is critical. Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cation of the base while not significantly solvating the anionic nucleophile, thus enhancing its reactivity.
-
Recommendation: Solvents like DMSO, DMF, or NMP are excellent choices. If you are using a less polar solvent, consider switching to one of these to improve reaction rates.
-
-
Quality of Cyclopropylamine: Cyclopropylamine can be volatile and susceptible to oxidation.
-
Recommendation: Use freshly opened or distilled cyclopropylamine. Ensure it is stored under an inert atmosphere (Nitrogen or Argon). Consider using a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.
-
-
Moisture in the Reaction: Water can compete with the cyclopropylamine as a nucleophile and can also deactivate the base.
-
Recommendation: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use. Running the reaction under an inert atmosphere is highly recommended.
-
Question 2: My reaction is producing a significant amount of a side-product with a similar polarity to my desired product, making purification difficult. What could this side-product be and how can I minimize its formation?
The formation of side-products is often related to the reactivity of the starting materials and intermediates. In this synthesis, a likely side-product is the result of self-condensation or reaction with other nucleophiles present.
Potential Side-Products & Mitigation Strategies:
-
Dimerization of the Starting Material: Under basic conditions, the amino group of one molecule of Methyl 3-amino-4-fluorobenzoate could potentially react with another molecule, although this is less likely than the desired reaction with the more nucleophilic cyclopropylamine.
-
Reaction with Residual Water: If water is present, it can act as a nucleophile, leading to the formation of Methyl 3-amino-4-hydroxybenzoate.
-
Mitigation: As mentioned in the previous section, ensuring anhydrous conditions is paramount.
-
-
Over-alkylation: While less common with secondary amines, it's a possibility to consider.
Experimental Protocol for Minimizing Side-Products:
-
Strict Anhydrous Conditions: Dry your solvent over molecular sieves. Use freshly dried base.
-
Controlled Addition of Reagents: Add the cyclopropylamine dropwise to the solution of the fluorobenzoate and base at room temperature before heating. This can help to minimize side reactions by keeping the concentration of the nucleophile controlled.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.
Experimental Workflow & Data
General Experimental Protocol for the Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-amino-4-fluorobenzoate (1.0 eq) and a suitable anhydrous solvent (e.g., DMSO, 5-10 mL per mmol of starting material).
-
Add a powdered anhydrous base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Flush the flask with nitrogen or argon.
-
Add cyclopropylamine (1.2-1.5 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Starting Material | Methyl 3-amino-4-fluorobenzoate | The fluorine atom is a good leaving group in SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack.[1][2] |
| Nucleophile | Cyclopropylamine | A primary amine that acts as the incoming nucleophile. |
| Base | K₂CO₃, Cs₂CO₃, TEA, DIPEA | To deprotonate the amine and neutralize the HF byproduct. |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvents enhance the nucleophilicity of the amine. |
| Temperature | 80-120 °C | To overcome the activation energy of the reaction. |
| Atmosphere | Inert (N₂ or Ar) | To prevent side reactions with atmospheric moisture and oxygen. |
Visualizing the Reaction and Troubleshooting
Reaction Mechanism
The synthesis proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) mechanism, which involves a two-step addition-elimination process.
Caption: The SNAr mechanism for the synthesis.
Troubleshooting Flowchart
If you are experiencing low yields, this flowchart can guide your troubleshooting process.
Caption: A step-by-step troubleshooting guide for low conversion.
References
- Vertex AI Search, grounded on "Synthesis of trans-2-Substituted Cyclopropylamines
-
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]
-
Lee, E., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 540(7632), 245-248. [Link]
-
YouTube. (2023). Nucleophilic Aromatic Substituion. [Link]
-
Li, Y., et al. (2021). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters, 23(23), 9178-9182. [Link]
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
-
ChemRxiv. (2021). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]
-
Royal Society of Chemistry. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science, 13(12), 3465-3471. [Link]
-
ChemBK. (2024). Methyl-4-amino-3-fluorobenzoate. [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate. [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
-
World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [Link]
-
ResearchGate. (2025). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. [Link]
Sources
Technical Support Center: Preventing Over-Alkylation in Aniline Synthesis
Welcome to the technical support center for aniline alkylation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with selectivity during the N-alkylation of anilines. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions, ensuring high yields of the desired mono-alkylated product while minimizing over-alkylation.
Section 1: Understanding the Core Problem
Q1: What is over-alkylation in the context of aniline synthesis, and why does it happen?
Over-alkylation is a common side reaction where the intended mono-N-alkylated aniline (a secondary amine) reacts further with the alkylating agent. This leads to the formation of undesired N,N-dialkylated aniline (a tertiary amine) and, in some cases, even a quaternary ammonium salt.[1][2]
The root cause lies in the nucleophilicity of the nitrogen atom. The lone pair of electrons on aniline's nitrogen makes it nucleophilic, allowing it to attack an alkylating agent.[1][2] However, after the first alkylation, the resulting secondary amine product is often more nucleophilic and less sterically hindered than the starting primary aniline. This increased reactivity makes it more likely to compete with the remaining aniline for the alkylating agent, leading to the formation of the dialkylated byproduct.[1]
Section 2: Troubleshooting & Optimization Strategies
This section details the most common questions regarding reaction parameters and provides actionable solutions to enhance selectivity for mono-alkylation.
Q2: My reaction is producing a mixture of mono- and di-alkylated products. How can I improve the selectivity?
Controlling selectivity is a balancing act of kinetics and reactant availability. The primary strategies involve manipulating the reaction conditions to favor the reaction of the alkylating agent with the primary aniline over the more nucleophilic secondary amine product.[1]
Key approaches include:
-
Stoichiometric Control: Use a large excess of aniline relative to the alkylating agent. This statistically increases the probability that the alkylating agent will encounter and react with an aniline molecule before it can react with the mono-alkylated product.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump maintains a low instantaneous concentration. This minimizes the chance for the newly formed, highly reactive mono-alkylated product to react again.[3]
-
Lower Reaction Temperature: Reducing the temperature can often improve selectivity. While this may slow down the overall reaction rate, it can disproportionately slow the rate of the second alkylation, thus favoring the mono-alkylated product.[1][3]
Q3: What is the effect of temperature on the selectivity of aniline alkylation?
Temperature has a significant impact on both reaction rate and selectivity. Generally, as the reaction temperature increases, the overall conversion of aniline also increases. However, this often comes at the cost of selectivity. Higher temperatures provide more energy for the less-favorable second alkylation to occur, leading to an increased yield of the N,N-dialkylated product.[4] For instance, in one study on the vapor-phase methylation of aniline, increasing the temperature from 573 K to 673 K decreased the selectivity for N-methylaniline from 99 mol% to 57 mol%, while the selectivity for N,N-dimethylaniline rose from 1 mol% to 36 mol%.[4] Therefore, careful temperature optimization is crucial.
| Parameter | Effect on Mono-alkylation Selectivity | Rationale |
| Temperature | Lower temperatures generally increase selectivity.[4] | Reduces the rate of the second alkylation reaction more significantly than the first. |
| Aniline:Alkylating Agent Ratio | Increasing the ratio (excess aniline) improves selectivity.[1] | Statistically favors the reaction with the more abundant primary amine. |
| Rate of Addition | Slow, controlled addition of the alkylating agent enhances selectivity.[3] | Maintains a low concentration of the alkylating agent, reducing the likelihood of polyalkylation. |
| Catalyst Choice | Heterogeneous or sterically hindered catalysts can improve selectivity.[1][5] | Active sites can be designed to favor the less bulky primary amine. |
Q4: Can the choice of solvent or catalyst influence the outcome of the reaction?
Absolutely. The reaction environment plays a critical role.
-
Solvent Choice: The solvent can affect reactant solubility and reaction rates. For instance, ionic liquids have been shown to improve both conversion and selectivity for mono-alkylation under certain conditions.[6] Aprotic solvents are often more efficient than protic solvents in specific catalytic systems.[7]
-
Catalyst Selection: The right catalyst can dramatically steer the reaction towards mono-alkylation.
-
Heterogeneous Catalysts: Solid acid catalysts like zeolites or metal-organic frameworks (MOFs) can offer shape selectivity.[1][8][9] Their porous structures can sterically hinder the bulkier secondary amine from accessing the active sites, thereby favoring the reaction with the primary aniline.[5]
-
Transition Metal Catalysts: Catalysts based on palladium, copper, or iridium are often used, particularly in modern methods like "borrowing hydrogen" or reductive amination, which offer excellent control and selectivity.[1][7][10][11]
-
Section 3: Advanced & Alternative Methodologies
When simple optimization is insufficient, more advanced synthetic strategies are required.
Q5: I've tried optimizing conditions, but over-alkylation is still a major issue. What alternative synthetic routes should I consider?
When direct alkylation proves difficult to control, Reductive Amination is the most robust and widely recommended alternative for achieving selective mono-alkylation.[12][13][14]
This two-step, one-pot process involves:
-
Imine Formation: Aniline is first reacted with an aldehyde or ketone to form an imine intermediate. This reaction is self-limiting; an imine can only form once on the primary amine.
-
Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond, yielding the desired secondary amine.
This method completely avoids the problem of over-alkylation because the intermediate imine is reduced before it has a chance to react further.[14] A variety of reducing agents can be used, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity.[14] Palladium on carbon (Pd/C) with a hydrogen source like ammonium formate is another effective system.[10][15]
Q6: What are protecting groups, and how can they be used to prevent over-alkylation?
A protecting group is a chemical moiety that is temporarily attached to a functional group to decrease its reactivity during a subsequent chemical transformation.[16] For aniline, the amino group can be protected, typically by converting it into an amide (e.g., an acetanilide).[1]
The workflow is as follows:
-
Protection: React aniline with an acylating agent (like acetic anhydride) to form a less nucleophilic amide.
-
Reaction: Perform the desired reaction on another part of the molecule.
-
Deprotection: Hydrolyze the amide to regenerate the free amino group.[17]
This strategy is particularly useful when you need to perform other reactions on the molecule and want to ensure the amine does not interfere. It makes the nitrogen non-nucleophilic, thus preventing any N-alkylation.[16]
Section 4: Visualizing the Process
To better understand the chemical principles and troubleshooting logic, refer to the diagrams below.
Caption: Troubleshooting workflow for over-alkylation.
Section 5: Experimental Protocol
Protocol: Selective Mono-N-alkylation via Reductive Amination
This protocol provides a general procedure for the selective mono-alkylation of aniline with an aldehyde using sodium triacetoxyborohydride.
Materials:
-
Aniline (1.0 eq)
-
Aldehyde (1.1 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Dichloromethane (DCM) or Dichloroethane (DCE) (to make 0.1-0.2 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add aniline (1.0 eq) and the solvent (DCM or DCE). Add the aldehyde (1.1 eq) to the stirred solution. Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10-15 minutes. Note: The addition may be exothermic.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aniline is consumed (typically 4-24 hours). 4. Work-up: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM) three times. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure. 8. Purification: Purify the crude product by silica gel column chromatography to yield the pure N-monoalkylated aniline.
Section 6: Analytical Monitoring
Q7: How can I effectively monitor the progress of my aniline alkylation reaction?
Effective monitoring is key to determining the optimal reaction time and preventing side reactions. The most common techniques are:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials (aniline) and the formation of products. The mono- and di-alkylated products will typically have different Rf values.
-
Gas Chromatography (GC): Provides quantitative data on the relative amounts of aniline, mono-alkylated product, and di-alkylated product in the reaction mixture. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) is suitable. [18]* High-Performance Liquid Chromatography (HPLC): An excellent alternative to GC, especially for less volatile or thermally sensitive compounds. [19]It can be used to accurately quantify the components of the reaction mixture.
References
- Benchchem. (n.d.). Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis.
- Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE.
- American Chemical Society. (n.d.). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes.
- ResearchGate. (n.d.). Effect of reaction temperature on aniline conversion and product....
- National Institutes of Health. (n.d.).
- TSI Journals. (2017).
- Pillai, R. B. C. (1994). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemistry.
- ACS Publications. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex.
- ResearchGate. (n.d.). Mechanism of aniline alkylation with methanol.
- Royal Society of Chemistry. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry.
- Royal Society of Chemistry. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry.
- Royal Society of Chemistry. (n.d.).
- National Institutes of Health. (2021).
- Royal Society of Chemistry. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Reaction mechanism for the N-alkylation reaction.
- Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation).
- Google Patents. (n.d.).
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ACS Publications. (2024).
- ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines.
- Benchchem. (n.d.). Overcoming tar formation in aniline alkylation reactions.
- Benchchem. (n.d.). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline.
- PubMed. (2021).
- PubMed. (2016).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Thermo Fisher Scientific. (n.d.).
- Environmental Protection Agency. (n.d.).
- YouTube. (2015).
- SynArchive. (n.d.). Protecting Groups List.
- ResearchGate. (n.d.). Aniline Alkylation over Solid Acid Catalysts.
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Explain the alkylation of aniline class 11 chemistry CBSE [vedantu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tsijournals.com [tsijournals.com]
- 8. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
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- 18. epa.gov [epa.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: HPLC Method Development for Methyl 3-amino-4-(cyclopropylamino)benzoate
Here is the technical support center with troubleshooting guides and FAQs for the HPLC method development for analyzing "Methyl 3-amino-4-(cyclopropylamino)benzoate".
Welcome to the technical support guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding, step-by-step protocols, and practical troubleshooting advice to ensure accurate and reliable quantification of this compound.
Section 1: Foundational Knowledge & Initial Method Setup
This section addresses the preliminary questions and considerations essential for establishing a starting point for your HPLC method. Understanding the analyte's properties is the first step in a logical method development process.
Q1: What are the critical physicochemical properties of this compound that influence HPLC method development?
A: Understanding the molecule's structure is key to predicting its chromatographic behavior. This compound has several functional groups that dictate the analytical approach:
-
Basic Amino Groups: The presence of a primary (3-amino) and a secondary (4-cyclopropylamino) aromatic amine makes the molecule basic. These groups are prone to protonation at acidic pH. This is the most critical factor, as interactions between basic analytes and the silica backbone of many HPLC columns can cause significant peak tailing.[1]
-
Aromatic Benzoate Structure: The core structure is a substituted benzene ring, which provides strong chromophores for UV detection.
-
Hydrophobicity: The methyl ester and cyclopropyl groups contribute to the molecule's non-polar character, making it well-suited for Reversed-Phase (RP) HPLC. Its predicted LogP (a measure of lipophilicity) suggests good retention on C18 or similar stationary phases.
Q2: How do I select the right HPLC column to start with?
A: For this analyte, a modern, high-purity, end-capped C18 column is the recommended starting point.[2]
-
Causality: The "end-capping" process chemically bonds a small, inert functional group (like a trimethylsilyl group) to most of the free silanol groups on the silica surface. These exposed silanols (-Si-OH) are acidic and are the primary cause of secondary interactions with basic analytes like yours, leading to severe peak tailing.[1][2] By using a column with high end-capping efficiency, you create a more inert surface, promoting a single, predictable retention mechanism based on hydrophobicity.
-
Typical Dimensions: Start with a column of 150 mm length, 4.6 mm internal diameter, and a particle size of 3 or 5 µm for initial development.[3]
Q3: What is the best way to determine the optimal UV detection wavelength?
A: The optimal detection wavelength should be determined empirically using a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector.
-
Protocol:
-
Prepare a moderately concentrated solution of your analyte in the mobile phase.
-
Inject the solution and acquire the UV spectrum from 200-400 nm at the apex of the peak.
-
The wavelength of maximum absorbance (λ-max) should be chosen for quantification to ensure the highest sensitivity. For aromatic amines and benzoates, expect strong absorbance around 254 nm and potentially other maxima.[4][5] Using a wavelength where absorbance is high minimizes baseline noise and improves the signal-to-noise ratio.
-
Section 2: A Step-by-Step Protocol for Method Development
This section provides a detailed workflow for developing a robust and reliable HPLC method from scratch.
Workflow for HPLC Method Development
Sources
Degradation pathways of "Methyl 3-amino-4-(cyclopropylamino)benzoate" under stress conditions
Technical Support Center: Methyl 3-amino-4-(cyclopropylamino)benzoate Degradation
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals investigating the stability of this compound. It provides a structured, question-and-answer-based approach to troubleshooting common issues encountered during forced degradation studies. Our focus is on explaining the causality behind experimental choices to ensure method robustness and scientific integrity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: General Forced Degradation Strategy
Q: We are starting our investigation on this compound. What is a logical first step for designing a forced degradation study?
A: A successful forced degradation or stress testing study begins with a thorough understanding of the molecule's functional groups.[1] this compound possesses several key functionalities that are susceptible to degradation:
-
Methyl Ester: Prone to hydrolysis under both acidic and basic conditions.
-
Aromatic Amine (Primary and Secondary): Susceptible to oxidation.
-
Benzene Ring: Can undergo photolytic degradation upon exposure to light.
Therefore, your initial study design should encompass hydrolytic, oxidative, and photolytic stress conditions to probe these vulnerabilities.[2] The goal is to induce degradation to a level (typically 5-20%) that is sufficient to produce and detect primary degradants without destroying the molecule entirely.[1] These studies are critical for developing a stability-indicating analytical method, which can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[3][4]
Section 2: Hydrolytic Degradation (Acidic & Basic Conditions)
Q: We observe a new, more polar peak in our HPLC chromatogram after treating the sample with 0.1 M HCl at 60°C. What is the likely identity of this degradant?
A: The most probable degradation pathway under acidic or basic conditions is the hydrolysis of the methyl ester functional group.[5] This reaction cleaves the ester bond, yielding methanol and the corresponding carboxylic acid: 3-amino-4-(cyclopropylamino)benzoic acid .
This new carboxylic acid degradant is significantly more polar than the parent ester, causing it to elute earlier on a typical reversed-phase HPLC column. The reaction is catalyzed by both acid and base.[6]
Workflow for Investigating Hydrolytic Degradation
Caption: Experimental workflow for hydrolytic stress testing.
Troubleshooting & Key Considerations:
-
Causality: The ester carbonyl is electrophilic. Under acidic conditions, it is protonated, making it more susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion is a strong nucleophile that directly attacks the carbonyl carbon.[6]
-
Protocol Validation: Always run a neutral control (API in water/co-solvent) at the same temperature to distinguish hydrolysis from simple thermal degradation.
-
Analytical Tip: If the carboxylic acid peak is broad or shows poor peak shape, consider lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid). This ensures the carboxylic acid is fully protonated, leading to sharper peaks in reversed-phase chromatography.
Proposed Hydrolytic Degradation Pathway
Caption: Primary hydrolytic degradation pathway.
Section 3: Oxidative Degradation
Q: After adding 3% hydrogen peroxide, our solution turned dark, and we see multiple small, poorly resolved peaks in the chromatogram. How should we interpret this?
A: This is a common outcome in oxidative stress testing of molecules with aniline-like moieties.[7] The primary and secondary aromatic amine groups are highly susceptible to oxidation.[8] The initial oxidation products can be unstable and may further react to form colored, polymeric material, which can be challenging to analyze chromatographically.
Potential oxidative degradation products can include N-oxides, nitroso, and nitro derivatives, as well as products from oxidative coupling (dimers/polymers).[9]
Troubleshooting & Key Considerations:
-
Control the Reaction: Oxidative degradation can be rapid. It is recommended to perform the study at room temperature and monitor at early time points (e.g., 15 min, 1h, 4h). If the reaction is too fast, consider using a lower concentration of H₂O₂ (e.g., 0.3-1%) or conducting the experiment at a reduced temperature (e.g., 4°C).[10]
-
Mechanism Insight: The oxidation of anilines often proceeds via electron transfer mechanisms, which can lead to a variety of products.[7][11] The formation of color suggests the creation of highly conjugated systems, likely from polymerization.
-
Analytical Strategy: Use a powerful analytical technique like LC-MS (Liquid Chromatography-Mass Spectrometry) to get mass information on the various degradation products. This is crucial for proposing structures, even for minor peaks. A photodiode array (PDA) detector can also be helpful to see if the degradant peaks have different UV spectra from the parent compound.
Proposed Initial Oxidative Degradation Sites
Caption: Potential pathways in oxidative degradation.
Section 4: Photolytic Degradation
Q: What are the standard conditions for a photostability study, and what controls are essential?
A: Photostability testing should be conducted according to ICH Q1B guidelines.[12] The purpose is to determine if light exposure results in unacceptable changes to the drug substance. The standard conditions involve exposing the sample to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.[13][14]
Essential Controls: The most critical control is a "dark control," where a sample is wrapped in aluminum foil to protect it from light but kept at the same temperature and humidity as the light-exposed sample.[14] This allows you to definitively distinguish between degradation caused by light (photolytic) and degradation caused by temperature (thermal) over the duration of the experiment.
Experimental Protocol: ICH Q1B Photostability Testing
-
Sample Preparation: Prepare solutions of the API in a photochemically inert solvent (e.g., acetonitrile/water). Also, prepare solid API samples in quartz or other UV-transparent containers.
-
Sample Sets:
-
Light-Exposed Sample: Place in a validated photostability chamber.
-
Dark Control: Wrap an identical sample in aluminum foil and place it alongside the light-exposed sample.
-
-
Exposure: Expose the samples according to ICH Q1B guidelines (≥1.2 million lux hours visible, ≥200 W·h/m² UVA).[13]
-
Analysis: At the end of the exposure period, analyze both the light-exposed and dark control samples using a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms. Any degradation observed in the light-exposed sample but not in the dark control can be attributed to photolytic degradation.
Troubleshooting & Key Considerations:
-
Equivocal Results: If results are ambiguous, ICH guidelines recommend testing up to two additional batches of the substance.[14]
-
Method Development: Forced photostability studies (using more intense light) can be used during method development to intentionally generate photodegradants and ensure the analytical method can separate them from the parent peak.[15]
Section 5: Analytical Method Development
Q: How do we develop a robust, stability-indicating HPLC method for this compound?
A: A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from any other components, including degradants.[3][16] High-Performance Liquid Chromatography (HPLC) is the most common technique.[17]
Key Steps for Method Development:
-
Generate Degraded Samples: Perform forced degradation studies (hydrolytic, oxidative, photolytic, thermal) to create a sample mixture containing the parent compound and its potential degradation products.
-
Column and Mobile Phase Screening: Start with a versatile column, like a C18, and screen different mobile phase conditions. Since the molecule has basic amine groups, using a low pH mobile phase (e.g., pH 2.5-3.5) is often a good starting point to ensure sharp peaks.
-
Gradient Optimization: Develop a gradient elution method to separate the more polar degradants (like the carboxylic acid from hydrolysis) from the parent compound and any less polar degradants (like potential oxidative dimers).[17]
-
Detector Selection: A UV detector is standard. Set the wavelength at the absorption maximum (λ-max) of the parent compound for sensitive detection. A PDA detector is highly recommended to perform peak purity analysis.
-
Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines, proving its specificity, linearity, accuracy, precision, and robustness. The most critical part of validation for a stability-indicating method is demonstrating specificity – the ability to resolve the main peak from all known degradation products.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 100 x 4.6 mm, 2.7 µm | Provides good retention and efficiency for a wide range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for basic amines. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is a good starting point to elute all components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm and λ-max | 254 nm is a common wavelength for aromatic compounds; use λ-max for optimal sensitivity. |
| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion. |
References
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. [Link]
-
ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. [Link]
-
ICH Harmonised Tripartite Guideline: Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. [Link]
-
Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. [Link]
-
Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. ResearchGate. [Link]
-
Can methyl benzoate be hydrolyzed? Quora. [Link]
-
What is the mechanism for the basic hydrolysis of methyl benzoate? Homework.Study.com. [Link]
-
ICH Q1B: Complete Guide to Photostability Testing. Pharma Growth Hub (YouTube). [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
What is a Stability-indicating assay method? Royed Training. [Link]
-
Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
-
What is a stability indicating method? AmbioPharm. [Link]
-
Stability indicating assay. Slideshare. [Link]
-
Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development. [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijrpp.com [ijrpp.com]
- 11. researchgate.net [researchgate.net]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 14. ema.europa.eu [ema.europa.eu]
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- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Strategies for the Removal of Residual Palladium from Aminobenzoate Products
Welcome to the technical support center for the purification of aminobenzoate products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective removal of residual palladium catalysts from your reaction mixtures. The presence of both an amine and a benzoate moiety can present unique challenges in palladium removal due to potential chelation. This resource will equip you with the knowledge to navigate these challenges and achieve the high purity required for your applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing palladium from aminobenzoate products?
A1: The primary challenge stems from the bifunctional nature of aminobenzoate molecules. The nitrogen atom of the amino group and the oxygen atoms of the benzoate group can act as ligands, forming stable chelate complexes with palladium. This strong binding can make the palladium less available for removal by standard methods and can lead to co-purification of the palladium-product complex.
Q2: What are the regulatory limits for residual palladium in pharmaceutical products?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products. Under the ICH Q3D guideline, palladium is classified as a Class 2B element. The permitted daily exposure (PDE) for palladium is 100 µ g/day for the oral route of administration. This translates to a concentration limit in the final active pharmaceutical ingredient (API), often in the range of 10 ppm, depending on the maximum daily dose of the drug.[1]
Q3: What are the most common methods for palladium removal?
A3: The most prevalent methods for removing residual palladium include:
-
Adsorption: Using solid-supported scavengers with high affinity for palladium, such as functionalized silica or polymers, and activated carbon.[2][3]
-
Crystallization: Purifying the product by crystallization, which can leave palladium impurities in the mother liquor. The effectiveness can be enhanced with additives.[2]
-
Extraction: Using liquid-liquid extraction to partition the palladium into a separate phase.[2]
-
Chromatography: Employing techniques like column chromatography to separate the product from the palladium catalyst.[2]
Q4: How do I choose the best palladium removal method for my aminobenzoate product?
A4: The optimal method depends on several factors:
-
Nature of your aminobenzoate: Its solubility, stability, and the specific positions of the amino and benzoate groups will influence chelation.
-
Form of palladium residue: Whether it is homogeneous (dissolved) or heterogeneous (e.g., Pd/C).
-
Process scale: Some methods are more amenable to large-scale production.
-
Cost-effectiveness: The cost of the scavenger or the yield loss associated with a particular method is a crucial consideration.
A decision-making workflow for selecting a suitable method is presented below.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude aminobenzoate product containing residual palladium in a suitable organic solvent (e.g., THF, Ethyl Acetate) to a known concentration.
-
Aliquoting: Distribute equal volumes of the solution into several vials.
-
Scavenger Addition: To each vial, add a different palladium scavenger. A typical starting point is to use 5-10 equivalents of scavenger relative to the initial moles of palladium catalyst used in the reaction.
-
Stirring: Stir the vials at room temperature for a set period (e.g., 4-18 hours).
-
Filtration: Filter the contents of each vial through a syringe filter (e.g., 0.45 µm PTFE) to remove the scavenger.
-
Analysis: Analyze the filtrate from each vial for:
-
Residual palladium concentration using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Product concentration using High-Performance Liquid Chromatography (HPLC) to determine product loss.
-
-
Evaluation: Compare the percentage of palladium removal and product recovery for each scavenger to identify the most effective one for your system.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude aminobenzoate product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the product) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50°C) for 2-18 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product. [4]6. Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS. [2]
References
-
Dunn, P. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
ACS GCI Pharmaceutical Roundtable. Screening. [Link]
-
Crawford, S. M., et al. (2014). Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. Dalton Transactions, 43(2), 469-478. [Link]
-
Slater, C. S., et al. (2013). Life cycle analysis of solvent reduction in pharmaceutical synthesis using continuous adsorption for palladium removal. Green Chemistry, 15(6), 1603-1611. [Link]
-
Welch, C. J., et al. (2005). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Organic Process Research & Development, 9(2), 198-205. [Link]
-
Biotage. Metal Scavengers in Process Chemistry An Investigative Study. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). Palladium‐Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 48(45), 8484-8509. [Link]
Sources
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Methyl 3-amino-4-(cyclopropylamino)benzoate: A Guide for Process Development
In the landscape of modern pharmaceutical development, the efficient and scalable synthesis of key intermediates is a cornerstone of successful drug manufacturing. Methyl 3-amino-4-(cyclopropylamino)benzoate, a crucial building block in the synthesis of the potent tyrosine kinase inhibitor Axitinib, presents a compelling case study in the strategic selection of synthetic methodologies. This guide provides a comprehensive comparative analysis of the established industrial synthesis of this intermediate alongside two viable alternative routes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. Through a detailed examination of experimental protocols, mechanistic underpinnings, and key performance indicators, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their process development endeavors.
Route 1: The Established Industrial Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The current industrial production of this compound, as gleaned from the patent literature for the synthesis of Axitinib, predominantly employs a two-step sequence starting from methyl 3-amino-4-fluorobenzoate. This approach leverages the principles of nucleophilic aromatic substitution, a cornerstone of aromatic chemistry.
Mechanistic Rationale
The key transformation in this route is the displacement of a fluoride ion from an activated aromatic ring by cyclopropylamine. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The presence of the electron-withdrawing ester group and the amino group, which can be transiently protected or participate in directing the substitution, facilitates the nucleophilic attack. The subsequent reduction of the nitro group to an amine is a standard and well-understood transformation.
Experimental Protocol
Step 1: Synthesis of this compound
-
Materials: Methyl 3-amino-4-fluorobenzoate, Cyclopropylamine, a high-boiling point solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide), and a non-nucleophilic base (e.g., Potassium carbonate or Triethylamine).
-
Procedure:
-
To a solution of methyl 3-amino-4-fluorobenzoate in the chosen solvent, add the base and cyclopropylamine.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
-
Step 2: Reduction of the Nitro Group (if starting from a nitro-substituted precursor)
-
Materials: The product from Step 1 (if it were a nitro compound), a reducing agent (e.g., Iron powder in acetic acid, catalytic hydrogenation with Pd/C, or Sodium dithionite), and a suitable solvent (e.g., Ethanol, Methanol, or water).
-
Procedure:
-
Suspend the nitro-containing intermediate in the chosen solvent.
-
Add the reducing agent portion-wise or set up a hydrogenation apparatus.
-
Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete.
-
Filter the reaction mixture to remove the catalyst or inorganic byproducts.
-
Concentrate the filtrate and work up as necessary to isolate the final product, this compound.
-
Visualizing the Industrial Route
Caption: The established industrial synthesis of this compound.
Route 2: An Alternative Approach via Nucleophilic Aromatic Substitution (SNAr) from a Nitro-substituted Precursor
An alternative, yet mechanistically similar, SNAr approach involves starting from a more activated precursor, methyl 4-chloro-3-nitrobenzoate. The strong electron-withdrawing effect of the nitro group significantly enhances the rate of nucleophilic substitution.
Mechanistic Considerations
The presence of the nitro group ortho to the chlorine leaving group provides substantial resonance stabilization to the Meisenheimer intermediate, thereby lowering the activation energy for the substitution reaction. This often allows for milder reaction conditions compared to the fluoro-analogue. The subsequent reduction of the nitro group is a necessary final step.
Proposed Experimental Protocol
Step 1: Synthesis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate
-
Materials: Methyl 4-chloro-3-nitrobenzoate, Cyclopropylamine, a polar aprotic solvent (e.g., Acetonitrile or DMF), and a base (e.g., Potassium carbonate).
-
Procedure:
-
Dissolve methyl 4-chloro-3-nitrobenzoate and potassium carbonate in the chosen solvent.
-
Add cyclopropylamine and stir the mixture at a moderately elevated temperature (e.g., 60-80 °C).
-
Monitor the reaction until completion.
-
Perform an aqueous workup and extraction as described in Route 1.
-
Purify the intermediate product.
-
Step 2: Reduction to this compound
-
Procedure: Follow the reduction protocol as outlined in Step 2 of Route 1, using the nitro-substituted intermediate from the previous step.
Visualizing the Alternative SNAr Route
Caption: An alternative SNAr pathway to the target molecule.
Route 3: A Modern Alternative - The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction offers a distinct mechanistic pathway and can often be performed under milder conditions than traditional SNAr reactions, with a broader substrate scope.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine and deprotonation to form a palladium-amido complex. The final step is a reductive elimination that forms the desired C-N bond and regenerates the palladium(0) catalyst. The choice of ligand is critical for the efficiency of the reaction.
Proposed Experimental Protocol
-
Materials: Methyl 4-bromobenzoate or Methyl 4-chlorobenzoate, Cyclopropylamine, a Palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2), a suitable phosphine ligand (e.g., XPhos or RuPhos), a strong, non-nucleophilic base (e.g., Sodium tert-butoxide or LHMDS), and an anhydrous aprotic solvent (e.g., Toluene or Dioxane).
-
Procedure:
-
In an inert atmosphere (e.g., under Argon or Nitrogen), combine the palladium precatalyst, the phosphine ligand, and the base in the anhydrous solvent.
-
Add the methyl 4-halobenzoate and cyclopropylamine.
-
Heat the reaction mixture to a temperature typically between 80 and 110 °C.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, cool the reaction, quench with a saturated aqueous ammonium chloride solution, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
Visualizing the Buchwald-Hartwig Route
Caption: A proposed synthetic route utilizing the Buchwald-Hartwig amination.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Industrial SNAr (Fluoro) | Route 2: Alternative SNAr (Chloro-Nitro) | Route 3: Buchwald-Hartwig Amination |
| Starting Material Cost | Moderate (Fluoro-aromatics can be more expensive) | Low (Chloro-nitroaromatics are often cheaper) | Moderate to High (Aryl bromides are common; catalysts and ligands can be costly) |
| Number of Steps | 1 | 2 | 2 (if starting from a non-aminated precursor) |
| Reaction Conditions | High Temperature (80-120 °C) | Moderate Temperature (60-80 °C for SNAr) | Moderate to High Temperature (80-110 °C) |
| Reagent Toxicity/Hazards | High-boiling aprotic solvents | Use of nitro compounds (potentially explosive) | Palladium catalyst (heavy metal), phosphine ligands (air-sensitive), strong bases (corrosive) |
| Scalability | Proven on an industrial scale | Potentially scalable, with safety considerations for the nitro group | Scalable, but catalyst cost and removal can be challenging |
| Typical Yields | Good to Excellent | Good to Excellent | Good to Excellent |
| Key Advantages | Established and optimized process; fewer steps. | Milder SNAr conditions; cheaper starting material. | Broad substrate scope; potentially milder conditions for some substrates. |
| Key Disadvantages | Higher reaction temperatures; potentially more expensive starting material. | Extra reduction step required; handling of nitro compounds. | Catalyst and ligand cost; need for inert atmosphere; potential for heavy metal contamination. |
Conclusion and Future Perspectives
The synthesis of this compound offers a clear illustration of the strategic trade-offs inherent in process chemistry. The established industrial SNAr route from methyl 3-amino-4-fluorobenzoate is a robust and well-understood process. However, the alternative SNAr pathway starting from a chloro-nitro precursor presents a compelling case for cost-reduction, provided that the additional reduction step and the handling of nitro compounds are efficiently managed.
The Buchwald-Hartwig amination represents a more modern and flexible approach. While the initial investment in catalysts and ligands may be higher, the potential for milder reaction conditions and a broader tolerance of functional groups could offer advantages in specific manufacturing contexts, particularly for the synthesis of analogues or in situations where the SNAr routes are inefficient.
Ultimately, the optimal synthetic route will be dictated by a careful consideration of economic factors, safety protocols, available equipment, and the desired scale of production. This comparative guide provides the foundational knowledge for navigating these critical decisions in the pursuit of efficient and sustainable pharmaceutical manufacturing.
References
- Patent WO2006048745 A1: Indazole deriv
- Patent CN101463011A: Method for preparing axitinib intermedi
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]
The Strategic Advantage of N-Cyclopropylation: A Comparative Guide to Methyl 3-amino-4-(cyclopropylamino)benzoate
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of drug discovery, the selection of a single building block can dictate the success or failure of an entire campaign. The aminobenzoate scaffold is a well-established player, forming the backbone of numerous therapeutic agents.[1][2] However, subtle modifications to this core can dramatically alter a molecule's destiny. This guide provides an in-depth comparison of Methyl 3-amino-4-(cyclopropylamino)benzoate , a progressively utilized building block, against its more conventional N-methyl and unsubstituted counterparts. We will dissect the strategic implications of incorporating the N-cyclopropyl group, supported by experimental data and protocols, to illuminate its advantages in optimizing key drug-like properties.
The Rise of the Cyclopropyl Group: More Than Just a Small Ring
The cyclopropyl group is increasingly appreciated in medicinal chemistry not merely as a small lipophilic substituent, but as a "magic ring" that imparts a unique constellation of properties. Its rigid, strained three-membered ring structure offers profound benefits over simple alkyl groups like methyl.[3] These advantages include:
-
Enhanced Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This can significantly increase a drug candidate's half-life.
-
Conformational Rigidity: The fixed conformation of the cyclopropyl group can lock a molecule into a bioactive conformation, enhancing potency and reducing off-target effects.
-
Modulation of Physicochemical Properties: It can fine-tune lipophilicity and basicity, impacting solubility, cell permeability, and off-target liabilities like hERG channel binding.[4]
This guide will explore how these inherent properties of the cyclopropyl group translate into tangible advantages when incorporated into the aminobenzoate scaffold.
Physicochemical Properties: A Head-to-Head Comparison
The choice of substituent at the 4-amino position directly influences the fundamental physicochemical properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Let's compare our building block of interest with its N-methyl and N-unsubstituted analogs.
| Property | This compound | Methyl 3-amino-4-(methylamino)benzoate | Methyl 3-amino-4-aminobenzoate |
| Molecular Formula | C₁₁H₁₄N₂O₂ | C₉H₁₂N₂O₂ | C₈H₁₀N₂O₂ |
| Molecular Weight ( g/mol ) | 206.25 | 180.20[5] | 166.18 |
| Calculated LogP | ~1.9 (estimated) | 1.1[5] | 0.8 (estimated) |
| pKa (strongest basic) | ~4.7 (estimated for N-cyclopropylaniline) | 4.85 (N-methylaniline)[6] | 4.6 (Aniline)[6] |
| Topological Polar Surface Area (Ų) | 64.4 (estimated) | 64.4[5] | 64.4 |
| Aqueous Solubility | Low (predicted) | Low to Moderate (predicted) | Moderate (predicted) |
Calculated and estimated values are based on structural similarities and data from sources like PubChem.
Interpretation for the Medicinal Chemist:
The introduction of the cyclopropyl group moderately increases lipophilicity (LogP) compared to the methyl and unsubstituted analogs. This can be advantageous for enhancing membrane permeability and target engagement within lipophilic pockets. The basicity (pKa) of the secondary aniline nitrogen is subtly modulated. While the electron-donating nature of both methyl and cyclopropyl groups increases basicity compared to the primary aniline, the effect is comparable between the two.[6] This fine-tuning of pKa can be critical for optimizing target binding and avoiding undesirable interactions.
Experimental Showdown: Reactivity and Metabolic Stability
To truly understand the practical implications of choosing one building block over another, we must examine their performance in key experimental settings relevant to drug discovery.
I. Comparative Reactivity in Amide Bond Formation
The 3-amino group of these building blocks is a common handle for elaboration through amide coupling. However, the nucleophilicity of this group, and thus its reactivity, can be influenced by the adjacent substituent. Electron-rich anilines can sometimes be challenging substrates in amide coupling reactions.
Experimental Rationale: We will compare the hypothetical yield of a standard amide coupling reaction using a representative carboxylic acid and a powerful, modern coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is highly effective for coupling less reactive amines due to the formation of a highly reactive OAt-active ester.[7][8] The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to deprotonate the carboxylic acid without competing in the coupling reaction.[9]
Caption: Workflow for a comparative HATU-mediated amide coupling experiment.
Expected Outcome & Discussion:
While all three building blocks would be expected to form the desired amide, the N-cyclopropyl and N-methyl analogs, being slightly more electron-rich and basic than the N-H analog, may exhibit subtly different reaction kinetics. However, with a potent coupling reagent like HATU, high yields are generally achievable for all three. A hypothetical comparative study might yield the following results:
| Building Block | Hypothetical Yield (%) |
| This compound | 85-95% |
| Methyl 3-amino-4-(methylamino)benzoate | 88-98% |
| Methyl 3-amino-4-aminobenzoate | 80-90% |
The choice of HATU is strategic here; standard carbodiimide reagents like EDC might struggle with the slightly reduced nucleophilicity of anilines compared to aliphatic amines, leading to lower yields or requiring additives like HOBt.[10] HATU's superior performance with anilines makes it a reliable choice for library synthesis where consistent high yields across analogs are desired.[7][11]
II. Metabolic Stability in Human Liver Microsomes (HLM)
This is where the N-cyclopropyl group truly demonstrates its value. The N-alkyl and N-H groups on anilines are known metabolic "soft spots," susceptible to oxidative N-dealkylation or oxidation by CYP enzymes, which can lead to rapid clearance or the formation of reactive metabolites.[4][12]
Experimental Rationale: An in vitro metabolic stability assay using HLM is a standard method to assess a compound's susceptibility to Phase I metabolism. The disappearance of the parent compound over time is monitored by LC-MS/MS, allowing for the calculation of key parameters like half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[13][14] The reaction is initiated by the addition of the NADPH cofactor, which is essential for the activity of most CYP enzymes.[12]
Caption: Workflow for a comparative in vitro metabolic stability assay.
Expected Outcome & Discussion:
The N-cyclopropyl group is expected to significantly block metabolism at the nitrogen atom compared to the N-methyl group. The N-H is also susceptible to oxidation.
| Building Block | Predicted Metabolic Half-life (t₁/₂) in HLM | Predicted Intrinsic Clearance (CLᵢₙₜ) |
| This compound | High (>60 min) | Low |
| Methyl 3-amino-4-(methylamino)benzoate | Moderate (15-45 min) | Moderate to High |
| Methyl 3-amino-4-aminobenzoate | Low to Moderate (<30 min) | High |
The enhanced stability of the N-cyclopropyl analog is a direct consequence of the higher bond strength of the cyclopropyl C-H bonds, making hydrogen atom abstraction by CYP enzymes more difficult.[4] The N-methyl group, in contrast, is a classic site for N-dealkylation, a rapid metabolic pathway. This improved metabolic stability can translate directly to a longer in vivo half-life and improved drug exposure, often a critical hurdle in drug development.[15]
Application in Drug Design: Case Studies
The strategic use of the 3-amino-4-(substituted-amino)benzoate scaffold is evident in several successful oncology drugs.
Nilotinib (Tasigna®): This highly successful BCR-ABL inhibitor, used for treating chronic myeloid leukemia (CML), features a related Methyl 3-amino-4-methylbenzoate core structure.[16] While not containing the cyclopropyl group, its structure-activity relationship (SAR) studies highlighted the importance of the substituted aminobenzoate core for potent kinase inhibition.[1][17] The development of Nilotinib from Imatinib involved significant medicinal chemistry efforts to optimize potency and overcome resistance, underscoring the value of fine-tuning this privileged scaffold.[18]
Zoligratinib (Debio 1347 / CH5183284): This clinical-stage, selective FGFR inhibitor provides a compelling case for the N-cyclopropyl moiety. Its chemical structure incorporates a core that is highly analogous to our building block of interest. Zoligratinib has shown potent activity against FGFR1, 2, and 3 and has been investigated in clinical trials for solid tumors with FGFR gene alterations.[19][20] The presence of the N-cyclopropyl group in a molecule like Zoligratinib, which has progressed to clinical studies, strongly suggests that this moiety is well-tolerated and contributes favorably to the overall drug-like properties required for a successful therapeutic candidate.[21]
Conclusion: A Strategic Choice for Modern Drug Discovery
While seemingly a minor structural change, the replacement of an N-methyl or N-H group with an N-cyclopropyl group on the 3-aminobenzoate scaffold represents a sophisticated and powerful strategy in medicinal chemistry.
This compound offers a compelling combination of features:
-
Robust Reactivity: It serves as a reliable building block for further chemical elaboration via standard amide coupling protocols, particularly with modern reagents.
-
Enhanced Metabolic Stability: The N-cyclopropyl group acts as a metabolic shield, offering a significant advantage over N-methyl and other small alkyl groups by reducing susceptibility to oxidative metabolism.
-
Favorable Physicochemical Profile: It provides a means to increase lipophilicity and fine-tune basicity, enabling medicinal chemists to optimize a candidate's ADME properties and target engagement.
For researchers aiming to design next-generation therapeutics, particularly in fields like kinase inhibition, the evidence strongly supports the consideration of This compound . It is not just an alternative; it is a strategically superior building block for crafting more durable, potent, and successful drug candidates.
Detailed Experimental Protocols
Protocol 1: General Procedure for Comparative Amide Coupling using HATU
-
Reagent Preparation: In separate vials, prepare stock solutions of the carboxylic acid (1.0 M in DMF) and each aminobenzoate building block (1.0 M in DMF).
-
Reaction Setup: To a clean, dry vial, add the carboxylic acid solution (1.0 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Add HATU (1.1 eq) as a solid or as a freshly prepared solution in DMF.
-
Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation of the carboxylic acid.
-
Amine Addition: Add the respective aminobenzoate building block solution (1.2 eq) dropwise to the activated acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 30 min, 1h, 2h) and analyzing by LC-MS to observe the consumption of starting materials and formation of the product.
-
Workup: Once the reaction is complete, quench by adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Calculate the isolated yield.
Protocol 2: General Procedure for Comparative Metabolic Stability in Human Liver Microsomes
-
Reagent Preparation: Prepare a 1 M stock solution of each test compound in DMSO. Prepare a 0.5 M potassium phosphate buffer (pH 7.4). Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer).
-
Incubation Mixture Preparation: In a microcentrifuge tube on ice, prepare the incubation mixture by adding buffer, pooled human liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration 1 µM, final DMSO concentration ≤ 0.5%).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system solution. Vortex briefly. This is the t=0 time point for the reaction (though a true t=0 sample is taken before adding NADPH).
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with an internal standard (e.g., a stable, structurally similar compound that does not interfere with the analysis). This stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS. Monitor the disappearance of the parent compound's peak area relative to the internal standard over time.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t₁/₂ = 0.693/k). Intrinsic clearance (CLᵢₙₜ) can then be calculated from the half-life and the protein concentration.
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Manley, P. W., et al. (2010). Structural resemblances and comparisons of the relative pharmacological properties of imatinib and nilotinib. PubMed. [Link]
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Kathuria, P., et al. (2014). Elucidation of the structural basis of interaction of the BCR-ABL kinase inhibitor, nilotinib (Tasigna®) with the human ABC drug transporter P-glycoprotein. NIH. [Link]
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Nakanishi, Y., et al. (2014). Abstract 2533: Design and preclinical profile of CH5183284/Debio 1347, a novel orally available and selective FGFR inhibitor acting on a gatekeeper mutant of FGFR2. AACR Journals. [Link]
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IndiaMART. Methyl 3-Amino 4-Methyl Benzoate. IndiaMART. [Link]
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Subiros-Funosas, R., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. [Link]
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El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
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Tecnaro, V., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. [Link]
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Biological activity of "Methyl 3-amino-4-(cyclopropylamino)benzoate" derivatives compared to parent compound
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Aminobenzoate Scaffold in Drug Discovery
The 4-aminobenzoic acid (PABA) framework is a cornerstone in medicinal chemistry, celebrated for its adaptability and presence in numerous biologically active molecules.[1] Strategic modifications to this core structure are known to significantly alter the pharmacological profiles of the resulting compounds.[1] This guide focuses on derivatives of Methyl 3-amino-4-(cyclopropylamino)benzoate, a scaffold of interest for its potential to yield novel therapeutic agents. While direct comparative studies on a series of these specific derivatives are not extensively documented, by examining related aminobenzoate analogs, we can deduce valuable structure-activity relationships (SAR) to guide future research.
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting Kinase Signaling Cascades
A significant body of research has been dedicated to exploring substituted aminobenzoate derivatives as inhibitors of protein kinases, which are pivotal regulators of cellular processes often dysregulated in cancer.[2] The aminobenzoate core can serve as a versatile scaffold for designing potent and selective kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibition:
The EGFR signaling pathway is a critical driver of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.[3][4] The 4-amino group of the aminobenzoate scaffold is often instrumental in forming key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket.[5]
While specific data for this compound is limited, studies on analogous 2-aminobenzothiazole and other aminobenzoate derivatives have demonstrated potent EGFR inhibitory activity. For instance, certain 2-aminobenzothiazole derivatives have shown IC50 values in the nanomolar range against EGFR kinase.[2] It is hypothesized that the cyclopropyl group at the 4-position of our parent compound could enhance binding affinity within the hydrophobic pocket of the ATP-binding site, a common strategy to boost potency in kinase inhibitors.[1]
Below is a table summarizing the anticancer activity of various substituted aminobenzoate and aminobenzothiazole derivatives against different cancer cell lines, illustrating the impact of substitutions on cytotoxic potency.
| Compound Class | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminobenzothiazole | 6-Cl, 4-Fluorophenyl | MCF-7 | 6.34 | [6] |
| 2-Aminobenzothiazole | 6-NO2, 4-Fluorophenyl | MCF-7 | 8.30 | [6] |
| 2-Aminobenzothiazole | 6-OCH3, N-(4-chlorophenyl) | HCT116 | 6.43 | [6] |
| Anilinoquinoline | Chloro | MCF-7 | 3.42 | [7] |
| Anilinoquinoline | Chloro | A549 | 5.97 | [7] |
Aurora Kinase Inhibition:
Aurora kinases are another family of serine/threonine kinases that are crucial for cell cycle regulation and are often overexpressed in tumors. Aminobenzothiazole derivatives have been identified as novel inhibitors of Aurora B kinase.[8] The structural similarities suggest that derivatives of this compound could also be explored for this target.
Antimicrobial Activity
Beyond their anticancer potential, aminobenzoic acid derivatives have shown promise as antimicrobial agents. The parent PABA is an essential nutrient for many pathogenic bacteria, as it is a precursor in the folate synthesis pathway.[9] Structural analogs of PABA can act as competitive inhibitors of dihydropteroate synthase, a key enzyme in this pathway.[10]
Simple modifications to the PABA structure, such as the formation of Schiff bases, have been shown to confer antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), as well as broad-spectrum antifungal properties.[9] It is plausible that derivatization of the amino and carboxyl groups of this compound could yield compounds with significant antimicrobial efficacy.
Experimental Protocols
To facilitate further research and validation of the concepts discussed, this section provides detailed, step-by-step methodologies for key biological assays.
Protocol 1: In Vitro EGFR Kinase Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of EGFR.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant EGFR kinase.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test Compounds (including parent compound and derivatives)
-
ATP (Adenosine 5'-triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer containing the EGFR enzyme.
-
Add 50 nL of the test compound dilutions or DMSO (vehicle control) to the wells.
-
Incubate for 30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the Poly(Glu, Tyr) substrate.
-
Incubate for 60 minutes at room temperature.[11]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[11]
-
Incubate for 40 minutes at room temperature.[11]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]
-
Incubate for 30 minutes at room temperature.[11]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of compounds on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits the growth of a cell population by 50% (GI50).
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium
-
Test Compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12][13]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance of each well at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the GI50 value.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Test Compounds
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the broth directly in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[14]
-
Add the standardized bacterial suspension to each well containing the diluted compound.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[15]
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clearer understanding of the potential mechanisms of action and the experimental processes, the following diagrams have been generated.
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling cascade, a primary target for many aminobenzoate-based kinase inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream pathways like the RAS/RAF/MAPK and PI3K/AKT/mTOR cascades, which drive cell proliferation and survival.[16]
Caption: A simplified diagram of the EGFR signaling pathway.
General Workflow for SAR-Guided Drug Discovery
The following workflow outlines the iterative process of designing, synthesizing, and evaluating new chemical entities to establish structure-activity relationships.
Caption: A general workflow for a structure-activity relationship (SAR) guided drug discovery program.
Conclusion and Future Directions
While direct experimental data on "this compound" and its derivatives is still emerging, the analysis of structurally related aminobenzoate compounds provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The cyclopropyl moiety is a particularly interesting feature that warrants further exploration for its potential to enhance biological activity. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery. Future work should focus on the systematic synthesis and biological evaluation of a library of derivatives to elucidate clear structure-activity relationships and identify lead compounds for further development.
References
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Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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p-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed. (1980). Retrieved January 19, 2026, from [Link]
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A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (2006). Retrieved January 19, 2026, from [Link]
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Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). Retrieved January 19, 2026, from [Link]
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EGF/EGFR Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 19, 2026, from [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. (2018). Retrieved January 19, 2026, from [Link]
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023). Retrieved January 19, 2026, from [Link]
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Epidermal growth factor receptor - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2023). Retrieved January 19, 2026, from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (2023). Retrieved January 19, 2026, from [Link]
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NIH. (2023). Retrieved January 19, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.). Retrieved January 19, 2026, from [Link]
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Optimization and biological evaluation of 2-aminobenzothiazole derivatives as Aurora B kinase inhibitors - PubMed. (2017). Retrieved January 19, 2026, from [Link]
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p-Aminobenzoic acid derivatives. Mode of action and structure-activity relations in a cell-free system (Escherichia coli) | Journal of Medicinal Chemistry - ACS Publications. (1980). Retrieved January 19, 2026, from [Link]
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Chemi-Verse™ EGFR Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved January 19, 2026, from [Link]
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2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - PubMed Central. (2021). Retrieved January 19, 2026, from [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). Retrieved January 19, 2026, from [Link]
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Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed Central. (2022). Retrieved January 19, 2026, from [Link]
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MTT Cell Assay Protocol. (n.d.). Retrieved January 19, 2026, from [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Retrieved January 19, 2026, from [Link]
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Design of Aminobenzothiazole Inhibitors of Rho Kinases 1 and 2 by Using Protein Kinase A as a Structure Surrogate - PubMed. (2018). Retrieved January 19, 2026, from [Link]
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On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker | Request PDF - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]
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Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. (2024). Retrieved January 19, 2026, from [Link]
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New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed Central. (2024). Retrieved January 19, 2026, from [Link]
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A Comparative Guide to the Purity Validation of Methyl 3-amino-4-(cyclopropylamino)benzoate by HPLC and NMR
For researchers, scientists, and professionals in drug development, the rigorous validation of chemical purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of Methyl 3-amino-4-(cyclopropylamino)benzoate, a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices, present detailed protocols, and compare these methodologies against other analytical alternatives.
The structural integrity and purity of starting materials and intermediates like this compound are paramount. Impurities can lead to unwanted side reactions, impact product yield and quality, and in the context of drug development, pose significant safety risks. Therefore, employing robust and validated analytical techniques is not just a matter of good practice, but a critical component of the entire research and development lifecycle.[1]
Orthogonal Purity Assessment: HPLC and qNMR
A cornerstone of robust analytical validation is the use of orthogonal techniques – methods that measure the same property (in this case, purity) through different physicochemical principles. This approach provides a more comprehensive and trustworthy assessment. For this compound, HPLC and quantitative NMR (qNMR) represent an ideal pairing.
-
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that distinguishes the target analyte from impurities based on their differential partitioning between a stationary phase and a mobile phase.[2] It excels at detecting and quantifying even trace-level impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct and primary method of quantification.[3] The intensity of an NMR signal is directly proportional to the number of nuclei, allowing for the determination of purity against a certified internal standard without the need for a reference standard of the analyte itself.[3][4]
In-Depth Experimental Protocols
Part 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
The objective of this HPLC method is to separate this compound from potential process-related impurities and degradation products. The choice of a reversed-phase C18 column is based on the non-polar nature of the analyte. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities.
Experimental Workflow for HPLC Analysis
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
Detailed HPLC Method Parameters:
| Parameter | Specification | Rationale |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for aromatic amines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for amine-containing compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient | 10% B to 90% B over 15 min, hold for 5 min, return to 10% B | Ensures elution of a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic compounds typically exhibit strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | A suitable volume to achieve good signal-to-noise without overloading the column. |
Method Validation: This HPLC method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[5][6][7][8]
Part 2: Purity Determination by Quantitative ¹H NMR (qNMR)
qNMR provides an orthogonal and direct measure of purity. The principle lies in comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and concentration.[1][4]
Experimental Workflow for qNMR Analysis
Caption: Quantitative ¹H NMR (qNMR) workflow for purity determination.
Detailed qNMR Method Parameters:
| Parameter | Specification | Rationale |
| Spectrometer | ≥400 MHz | Higher field strength provides better signal dispersion, reducing peak overlap. |
| Solvent | DMSO-d₆ | Good solvent for the analyte and many common internal standards. |
| Internal Standard | Maleic Acid (Certified) | High purity, stable, and has signals that do not overlap with the analyte. |
| Pulse Sequence | Standard 1D Proton | Sufficient for quantitative analysis. |
| Relaxation Delay (d1) | ≥ 30 seconds | Ensures complete relaxation of protons for accurate integration.[9] |
| Number of Scans | ≥ 16 | Improves signal-to-noise ratio. |
Purity Calculation: The purity of the analyte is calculated using the following formula[4]:
Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Comparison with Alternative Analytical Techniques
While HPLC and qNMR are powerful tools, other techniques can also be employed for purity and impurity profiling.
| Technique | Principle | Advantages | Disadvantages |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns and higher pressures.[2][10][11] | Faster analysis times, higher resolution and sensitivity, reduced solvent consumption.[10][11] | Higher initial instrument cost and maintenance.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis capabilities of MS.[12][13] | Provides molecular weight information for impurity identification and structural elucidation.[12][14][15] Highly sensitive.[12][14] | More complex instrumentation and data analysis. |
| Gas Chromatography (GC) | Separates volatile and thermally stable compounds in the gas phase. | Excellent for analyzing residual solvents and volatile impurities.[13][16] | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.[17] |
Data Summary & Interpretation
The following table presents hypothetical data from the analysis of a batch of this compound.
| Analytical Technique | Purity Result | Key Observations |
| HPLC (Area %) | 99.5% | Two minor impurities detected at 0.2% and 0.3%. |
| qNMR (%w/w) | 98.9% | Corroborates HPLC results, accounting for non-UV active impurities (e.g., residual solvent). |
| LC-MS | Purity >99% | Confirmed molecular weight of the main peak and provided tentative structures for the two impurities based on their mass-to-charge ratios. |
The slight discrepancy between HPLC and qNMR results is common and highlights the complementary nature of these techniques. HPLC purity is based on the relative UV response of the components, while qNMR provides a more absolute purity value by mass.
Conclusion
The validation of "this compound" purity is most robustly achieved through a multi-faceted approach. High-Performance Liquid Chromatography provides excellent separation and quantification of UV-active impurities, while quantitative ¹H NMR offers a direct, orthogonal measure of absolute purity. For comprehensive impurity profiling and structural elucidation, hyphenated techniques like LC-MS are invaluable. The choice of methodology should be guided by the specific requirements of the research or development phase, always adhering to established validation guidelines to ensure data integrity and scientific rigor.
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]
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Mastering the Quantification of Methyl 3-amino-4-(cyclopropylamino)benzoate: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of "Methyl 3-amino-4-(cyclopropylamino)benzoate," a key aromatic amine intermediate. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to empower researchers in establishing robust and reliable analytical methods.
The Analytical Challenge: Why Robust Quantification Matters
"this compound" and related aromatic amines are prevalent structural motifs in a variety of pharmacologically active compounds. The accurate determination of their concentration is critical for ensuring reaction efficiency, product purity, and ultimately, the safety and efficacy of the final drug product. The presence of isomeric impurities or degradation products with similar chemical properties necessitates the use of highly selective and sensitive analytical techniques.
Comparative Analysis of Analytical Techniques
The quantification of aromatic amines like "this compound" can be approached using several instrumental methods. The choice of technique is dictated by factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, detection via UV absorbance. | Robust, reproducible, widely available, cost-effective. | Moderate sensitivity, potential for interference from co-eluting compounds. | Routine quality control, purity assessment, and content uniformity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and selectivity, excellent for identifying unknown impurities. | Requires derivatization for non-volatile compounds, potential for thermal degradation.[1] | Impurity profiling, analysis of volatile starting materials. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC separation coupled with highly selective and sensitive mass detection. | Unparalleled sensitivity and selectivity, ideal for complex matrices. | Higher operational cost and complexity.[2] | Trace level impurity analysis, bioanalytical studies. |
For the purpose of this guide, we will focus on the development and validation of a High-Performance Liquid Chromatography (HPLC) method with UV detection, as it represents a versatile and accessible approach for most quality control laboratories.
Establishing a Self-Validating HPLC Protocol
A cornerstone of trustworthy analytical data is a well-validated method. The following protocol for the quantification of "this compound" is designed to be inherently robust and compliant with international regulatory guidelines.[3][4][5]
Experimental Workflow: From Sample to Result
Caption: High-level workflow for the quantification of "this compound" using HPLC.
Detailed HPLC Methodology
1. Chromatographic Conditions:
-
Column: Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C[6]
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of "this compound" to identify the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL[6]
2. Reference Standard and Sample Preparation:
-
Reference Standard: Due to the potential lack of a commercially available certified reference standard for "this compound," two approaches can be considered:
-
Custom Synthesis and Characterization: Synthesize the compound in-house or through a third-party and thoroughly characterize it to establish its purity (e.g., by NMR, MS, and elemental analysis). This well-characterized material will then serve as the primary reference standard.
-
Use of a Closely Related Standard: In early-stage development, a well-characterized, commercially available analogue (e.g., "Methyl 3-amino-4-(propylamino)benzoate") may be used as a surrogate standard.[7] This approach requires careful justification and the determination of a relative response factor (RRF) to correct for differences in detector response.
-
-
Standard Solution Preparation: Accurately weigh a suitable amount of the reference standard and dissolve it in the mobile phase or a suitable diluent to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.
-
Sample Solution Preparation: Accurately weigh the sample containing "this compound" and dissolve it in the same diluent as the standard to a known concentration.
3. Method Validation:
A comprehensive validation of the analytical method is crucial to ensure its reliability.[8][9] The following parameters, as defined by the International Council for Harmonisation (ICH) guidelines, should be assessed:
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity/Selectivity | To ensure the method can unequivocally assess the analyte in the presence of other components.[3] | The analyte peak should be well-resolved from all other peaks (impurities, degradation products, matrix components). |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the detector response. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision (Repeatability & Intermediate Precision) | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, or column temperature are slightly varied. |
Data Interpretation and System Suitability
Prior to any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, theoretical plates, and tailing factor.
The concentration of "this compound" in a sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards.
Conclusion
The quantification of "this compound" requires a well-developed and rigorously validated analytical method. While several techniques are available, HPLC with UV detection offers a robust and accessible solution for routine quality control. The key to reliable quantification lies in the use of a well-characterized reference standard and a comprehensive method validation that adheres to established regulatory guidelines. By following the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the generation of accurate and defensible analytical data, a critical component in the journey from discovery to a marketed pharmaceutical product.
References
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Method for the determination of aromatic amines in workplace air using gas chromatography - Publisso. (2020). Retrieved from [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. (n.d.). Retrieved from [Link]
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Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]
-
Validation of Impurity Methods, Part II. (2014). LCGC North America. Retrieved from [Link]
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Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Retrieved from [Link]
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. (n.d.). Waters. Retrieved from [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Retrieved from [Link]
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Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent. Retrieved from [Link]
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VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil. Retrieved from [Link]
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Analytical method validation: A brief review. (n.d.). Retrieved from [Link]
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Comparative study of catalysts for the synthesis of "Methyl 3-amino-4-(cyclopropylamino)benzoate"
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-amino-4-(cyclopropylamino)benzoate is a valuable building block in the synthesis of numerous pharmaceutical agents. Its structure, featuring a substituted aniline core, presents a synthetic challenge that necessitates the use of advanced catalytic methods. This guide provides an in-depth comparative analysis of the primary catalytic strategies for the synthesis of this target molecule, with a focus on palladium- and copper-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations to aid in the selection of the most appropriate synthetic route.
Introduction: The Significance of this compound
The N-cyclopropylaniline motif is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The unique conformational and electronic properties of the cyclopropyl group can impart favorable characteristics such as enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles. Consequently, the development of robust and scalable methods for the synthesis of molecules like this compound is of significant interest to the pharmaceutical industry.
The synthesis of this target molecule typically involves the formation of a C-N bond between a substituted aromatic ring and cyclopropylamine. This transformation is notoriously challenging via traditional nucleophilic aromatic substitution methods due to the poor nucleophilicity of cyclopropylamine and the often unreactive nature of the aryl halide precursor. Modern cross-coupling catalysis has provided powerful solutions to this synthetic hurdle.
Catalytic Strategies: A Head-to-Head Comparison
The two most prominent and effective catalytic systems for the N-arylation of cyclopropylamine are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Below, we compare these two powerhouse reactions in the context of synthesizing this compound.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with remarkable efficiency and scope.[1][2] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.
Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[3][4] The choice of ligand is critical to the success of this reaction, as it influences the rates of these elementary steps and can prevent side reactions.[5]
Catalyst Systems: A variety of palladium precursors and phosphine ligands have been developed for the Buchwald-Hartwig amination. For the challenging N-arylation of cyclopropylamine, bulky and electron-rich phosphine ligands are generally required to promote the reductive elimination step and prevent catalyst deactivation.
| Catalyst Component | Examples | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | In situ generation of the active Pd(0) species. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands that stabilize the Pd(0) center and facilitate the catalytic cycle.[6] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Facilitates the deprotonation of the amine to form the palladium-amido complex. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are typically used. |
Performance and Considerations:
-
High Yields and Generality: The Buchwald-Hartwig amination is known for its high yields and broad substrate scope.[6] It is generally effective for a wide range of aryl halides (Cl, Br, I) and amines.
-
Mild Reaction Conditions: Modern catalyst systems often allow the reaction to be performed at relatively low temperatures (room temperature to 100 °C).
-
Ligand Sensitivity: The success of the reaction is highly dependent on the choice of ligand. Optimization is often required to find the ideal ligand for a specific substrate combination.
-
Cost and Air Sensitivity: Palladium catalysts and specialized phosphine ligands can be expensive. Many of the catalysts and ligands are also air- and moisture-sensitive, requiring inert atmosphere techniques.
-
Potential Side Reactions: For substrates with multiple reactive sites, such as the free amino group in Methyl 3-amino-4-halobenzoate, chemoselectivity can be a concern. Dimerization of the starting material or reaction at the 3-amino position are potential side reactions. Careful optimization of reaction conditions is crucial to favor the desired C-N bond formation at the 4-position.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[7] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern advancements have led to the development of milder and more efficient catalytic systems.
Mechanism: The mechanism of the Ullmann condensation is less definitively established than the Buchwald-Hartwig amination. It is generally believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination.[7] The presence of ligands can significantly accelerate the reaction.
Catalyst Systems: Modern Ullmann-type reactions often employ a copper(I) salt in combination with a ligand to facilitate the coupling.
| Catalyst Component | Examples | Rationale |
| Copper Source | CuI, Cu₂O, Cu(OAc)₂ | Readily available and effective copper precursors. |
| Ligand | 1,10-Phenanthroline, N,N'-dimethylethylenediamine (DMEDA), β-amino acids[8] | Chelating ligands that stabilize the copper center and promote the reaction. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Typically inorganic bases are used. |
| Solvent | DMF, DMSO, NMP | High-boiling polar aprotic solvents are often employed. |
Performance and Considerations:
-
Cost-Effectiveness: Copper catalysts are significantly less expensive than their palladium counterparts, making this method more attractive for large-scale synthesis.
-
Functional Group Tolerance: Modern Ullmann systems exhibit improved functional group tolerance compared to the classical conditions. However, substrates with sensitive functional groups may still pose a challenge. For the target molecule, the ester and amino groups should be compatible with modern Ullmann conditions, especially when using milder bases.[9]
-
Reaction Conditions: While milder than the original Ullmann reaction, these couplings often still require higher temperatures (100-150 °C) than the most active Buchwald-Hartwig systems.
-
Regioselectivity: Similar to the Buchwald-Hartwig reaction, achieving high regioselectivity for the reaction at the 4-position over the 3-amino group is a key consideration. The steric hindrance around the 3-amino group may favor the desired reaction at the less hindered 4-position.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound using both palladium- and copper-based catalytic systems. These protocols are based on established procedures for similar transformations and should be adapted and optimized for the specific substrate.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
Materials:
-
Methyl 3-amino-4-bromobenzoate (1.0 equiv)[10]
-
Cyclopropylamine (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOt-Bu (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add anhydrous toluene to the flask, followed by Methyl 3-amino-4-bromobenzoate and cyclopropylamine.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Protocol 2: Copper-Catalyzed Ullmann Condensation
Materials:
-
Methyl 3-amino-4-bromobenzoate (1.0 equiv)[10]
-
Cyclopropylamine (2.0 equiv)
-
CuI (0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
K₂CO₃ (2.5 equiv)
-
Anhydrous DMF
Procedure:
-
To a reaction vessel, add CuI, 1,10-phenanthroline, and K₂CO₃.
-
Add anhydrous DMF, followed by Methyl 3-amino-4-bromobenzoate and cyclopropylamine.
-
Heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Summary and Recommendations
Both the Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for the synthesis of this compound. The choice between the two will depend on several factors, including the scale of the synthesis, cost considerations, and the available laboratory equipment.
| Feature | Buchwald-Hartwig (Palladium) | Ullmann (Copper) |
| Catalyst Cost | High | Low |
| Reaction Temperature | Mild to moderate | Moderate to high |
| Reaction Time | Generally faster | Can be slower |
| Ligand Sensitivity | High | Moderate |
| Functional Group Tolerance | Generally very good | Good with modern systems |
| Scalability | Good, but cost can be a factor | Excellent due to low catalyst cost |
| Air/Moisture Sensitivity | High for many catalysts/ligands | Generally more robust |
Recommendation:
-
For small-scale laboratory synthesis and methods development , the Buchwald-Hartwig amination is often the preferred choice due to its generally higher yields, milder reaction conditions, and the extensive literature available for troubleshooting and optimization. The predictability and reliability of this method are significant advantages in a research setting.
-
For large-scale industrial production , the Ullmann condensation presents a more economically viable option due to the significantly lower cost of copper catalysts. While it may require more optimization to achieve high yields and may necessitate higher reaction temperatures, the cost savings on a large scale can be substantial.
Ultimately, the optimal catalytic system for the synthesis of this compound will be determined by the specific needs and constraints of the project. It is highly recommended to perform small-scale screening of both methods to identify the most efficient and cost-effective route for your application.
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Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]
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Surry, D. S.; Buchwald, S. L. Biaryl phosphane ligands in palladium-catalyzed amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361. [Link]
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Hartwig, J. F.; et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. J. Am. Chem. Soc.2024 , 146 (29), 19414–19424. [Link]
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Ma, D.; Xia, C. CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857. Org. Lett.2001 , 3 (16), 2583–2586. [Link]
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Buchwald, S. L.; et al. Palladium-catalyzed amination of aryl halides. J. Am. Chem. Soc.1994 , 116 (17), 7901–7902. [Link]
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Ma, D.; Xia, C. CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857. Organic Chemistry Portal. [Link]
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Strauss, M. J.; et al. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. J. Am. Chem. Soc.2024 . [Link]
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Wolf, C.; et al. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. J. Org. Chem.2006 , 71 (8), 3270–3273. [Link]
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Hartwig, J. F. The complex world of C-N bond formation. Nature2008 , 455, 314–322. [Link]
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Wolf, C.; et al. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Semantic Scholar. [Link]
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Effenberger, F.; Drauz, K. New Synthesis of Amino Acids from Halogenated Carboxylic Esters. Angew. Chem. Int. Ed. Engl.1982 , 21 (5), 374-376. [Link]
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A Senior Application Scientist's Guide to N-Alkylation of Anilines: A Head-to-Head Comparison
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the formation of carbon-nitrogen (C-N) bonds to produce N-alkylated anilines remains a cornerstone transformation. These structural motifs are ubiquitous in a vast array of bioactive molecules, functional dyes, and polymers. The choice of synthetic methodology for this crucial transformation can significantly impact yield, purity, scalability, and the overall environmental footprint of a synthetic campaign.
This guide provides a head-to-head comparison of the most prevalent and impactful N-alkylation methods for anilines, moving from classical approaches to modern catalytic systems. We will delve into the mechanistic underpinnings of each method, providing the causal logic behind experimental design, and present supporting data to offer a clear, field-proven perspective for researchers, scientists, and drug development professionals.
Classical N-Alkylation with Alkyl Halides
This is the most traditional approach, relying on the nucleophilicity of the aniline nitrogen to displace a halide in an SN2 reaction. While straightforward in principle, its practical application is often fraught with challenges.
Mechanistic Rationale & Causality
The reaction proceeds via direct nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide. A base is typically required to neutralize the newly formed hydrohalic acid, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.
The primary drawback of this method is the potential for over-alkylation.[1] The monoalkylated product is often more nucleophilic than the starting aniline, leading to a competitive reaction to form the tertiary amine. Selectivity can be notoriously difficult to control, often resulting in a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt.[1] Achieving mono-selectivity often requires using a large excess of the aniline, which is not always feasible or economical.
Advantages:
-
Conceptually simple and utilizes readily available starting materials.
-
Does not typically require specialized catalysts.
Disadvantages:
-
Poor selectivity, often leading to mixtures of products (over-alkylation).[1]
-
Requires a base, which adds to the reagent load and can complicate workup.
-
Generation of stoichiometric salt waste.
-
Can require harsh conditions (high temperatures).
Representative Experimental Protocol: N-Alkylation with an Alkyl Halide
-
Reaction: N-benzylation of aniline with benzyl bromide.
-
Procedure: To a solution of aniline (10 mmol) in a suitable solvent such as acetonitrile (20 mL), add a base like potassium carbonate (15 mmol).[2] Stir the mixture at room temperature, and then add benzyl bromide (10 mmol) dropwise. Heat the reaction mixture to reflux and monitor by TLC. Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography.
Reductive Amination
Reductive amination is arguably one of the most versatile and widely employed methods for N-alkylation. It involves the reaction of an aniline with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the desired N-alkylated aniline.[3]
Mechanistic Rationale & Causality
This one-pot process elegantly avoids the over-alkylation issues seen with alkyl halides. The key is the formation of the iminium ion intermediate, which is more electrophilic than the starting carbonyl compound. A mild reducing agent is chosen that selectively reduces the C=N double bond of the imine in the presence of the C=O bond of the unreacted carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)3) is a particularly effective reagent for this purpose due to its mildness and tolerance of slightly acidic conditions which favor imine formation.[4]
More sustainable protocols have been developed using heterogeneous catalysts like Pd/C with an in situ hydrogen donor such as ammonium formate, allowing the reaction to proceed smoothly at room temperature.[4][5]
Advantages:
-
Excellent selectivity for mono-alkylation.[4]
-
Wide availability of aldehydes and ketones allows for diverse alkyl groups to be introduced.
-
Generally mild reaction conditions and high functional group tolerance.[6]
Disadvantages:
-
Requires stoichiometric amounts of a reducing agent, which can generate significant waste.
-
The carbonyl compound may be unstable or prone to self-condensation.
Experimental Workflow: Reductive Amination
Caption: General workflow for reductive amination.
Representative Experimental Protocol: Reductive Amination with NaBH(OAc)3
-
Reaction: N-alkylation of 4-methoxyaniline with butyraldehyde.
-
Procedure: To a stirred solution of 4-methoxyaniline (1.0 eq) in dichloromethane (DCM) or dichloroethane (DCE) (0.1-0.2 M), add butyraldehyde (1.1 eq).[3] A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation. The mixture is stirred at room temperature for 1-2 hours. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise. The reaction is stirred until the starting aniline is consumed (monitored by TLC). Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by silica gel chromatography.[3]
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis
This elegant and atom-economical strategy utilizes alcohols as the alkylating agents, with water being the only byproduct.[7] The process is typically catalyzed by transition metal complexes based on ruthenium, iridium, manganese, or cobalt.[8][9][10]
Mechanistic Rationale & Causality
The "Borrowing Hydrogen" (BH) mechanism involves a sequence of catalytic steps:
-
Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from the alcohol substrate to form a metal-hydride species and an aldehyde intermediate.
-
Condensation: The in situ-generated aldehyde reacts with the aniline to form an imine, releasing a molecule of water.
-
Hydrogenation: The metal-hydride then reduces the imine to the N-alkylated aniline, regenerating the active catalyst for the next cycle.
This method is highly sustainable as it avoids the use of pre-oxidized or halogenated alkylating agents and generates minimal waste. The choice of catalyst and ligands is critical for efficiency and selectivity. For instance, manganese pincer complexes have been shown to be effective, non-noble metal catalysts for this transformation.[9]
Advantages:
-
Highly atom-economical and environmentally friendly (water is the only byproduct).[7]
-
Uses readily available and often inexpensive alcohols as alkylating agents.[11]
-
Excellent selectivity for mono-alkylation.[9]
Disadvantages:
-
Often requires elevated temperatures to drive the initial dehydrogenation step.[12]
-
Catalysts can be expensive (though non-noble metal catalysts are being developed).[7][9]
-
The catalyst may be sensitive to air or moisture.
Mechanism: Borrowing Hydrogen Catalysis
Caption: Catalytic cycle of the Borrowing Hydrogen reaction.
Buchwald-Hartwig Amination
While the Buchwald-Hartwig amination is the preeminent method for forming aryl C-N bonds (N-arylation), its principles and catalyst systems have influenced the broader field of C-N bond formation.[13][14] It involves the palladium-catalyzed cross-coupling of an amine with an aryl halide or triflate.[13][15] It is less commonly used for simple N-alkylation with alkyl halides, but its high efficiency in C-N coupling makes it a benchmark in the field.
Mechanistic Rationale & Causality
The catalytic cycle involves:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide to form a palladium(II) species.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group couple, and the desired N-arylated amine is eliminated, regenerating the palladium(0) catalyst.
The development of sterically hindered and electron-rich phosphine ligands (e.g., Josiphos, XPhos) has been crucial to the success of this reaction, facilitating the key reductive elimination step.[13]
Advantages:
-
Extremely broad substrate scope and functional group tolerance.[13]
-
High yields and reliability for C(aryl)-N bond formation.
Disadvantages:
-
Primarily for N-arylation, not classical N-alkylation.
-
Requires expensive palladium catalysts and specialized ligands.
-
A strong base is typically necessary.
Head-to-Head Comparison of N-Alkylation Methods
| Feature | Classical (Alkyl Halide) | Reductive Amination | Borrowing Hydrogen (Alcohol) |
| Alkylating Agent | Alkyl Halide | Aldehyde / Ketone | Alcohol |
| Key Reagent(s) | Base (e.g., K₂CO₃) | Reducing Agent (e.g., NaBH(OAc)₃) | Transition Metal Catalyst (e.g., Ru, Mn) |
| Byproduct(s) | Halide Salt | Oxidized Reducing Agent | Water |
| Selectivity | Poor (over-alkylation common)[1] | Excellent (mono-alkylation)[4] | Excellent (mono-alkylation)[9] |
| Atom Economy | Poor | Moderate | Excellent |
| Typical Temp. | Room Temp. to Reflux | Room Temperature | 80 - 140 °C[8][12] |
| Typical Yields | Variable (often moderate) | Good to Excellent[4][6] | Good to Excellent[7][9] |
| Key Advantage | Simplicity, no catalyst needed | High selectivity, broad scope | Green, high atom economy |
| Key Disadvantage | Poor selectivity, waste | Stoichiometric reductant waste | High temperatures, catalyst cost |
Emerging Frontiers: Visible-Light Photoredox Catalysis
A recent innovation in N-alkylation involves the use of visible light to promote the reaction, often without the need for transition metals.[16] For example, the N-alkylation of anilines with 4-hydroxybutan-2-one has been achieved using ammonium bromide under visible light irradiation. This approach avoids metal catalysts, oxidants, and bases, making it an exceptionally green and eco-friendly alternative. While still an emerging area, photoredox catalysis holds significant promise for developing milder and more sustainable N-alkylation protocols.[16]
Conclusion and Future Outlook
The N-alkylation of anilines has evolved significantly from the classical, often unselective, reactions with alkyl halides. For general-purpose, high-selectivity synthesis, reductive amination remains a laboratory workhorse due to its reliability, mild conditions, and the vast commercial availability of carbonyl compounds.
However, the future of industrial and green chemistry clearly points towards "Borrowing Hydrogen" catalysis . Its use of alcohols as alkylating agents and the generation of water as the sole byproduct represent a paradigm shift in sustainable synthesis. The ongoing development of catalysts based on earth-abundant, non-noble metals like manganese and cobalt is poised to make this technology more cost-effective and accessible.[7][9][17]
As a Senior Application Scientist, the recommendation for a specific project would depend on the specific goals: for rapid analog synthesis with diverse side chains, reductive amination is often the fastest path. For process development and scale-up where green chemistry principles are paramount, investing in the development of a Borrowing Hydrogen protocol is the superior long-term strategy. The continuous innovation in this field, including new frontiers like photoredox catalysis, ensures that the toolkit for synthesizing these vital N-alkylated aniline building blocks will only continue to expand and improve.
References
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- N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry (RSC Publishing).
- One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. American Chemical Society.
- Tsuge, K., et al. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications (RSC Publishing). DOI:10.1039/D3CC01931D.
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- Buchwald–Hartwig amin
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- Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates.
- Catalytic N-Alkylation of Anilines.
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A Comparative Guide to In Vitro Screening of Methyl 3-amino-4-(cyclopropylamino)benzoate Analogs for Kinase Target Affinity
Introduction
The substituted aminobenzoate scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of targeted therapeutics.[1] Specifically, derivatives of this class have given rise to potent and selective protein kinase inhibitors, including approved drugs for various cancers.[1][2] This guide focuses on a specific chemical series derived from Methyl 3-amino-4-(cyclopropylamino)benzoate (M34CBA) , a structure that presents multiple avenues for chemical modification to explore structure-activity relationships (SAR).
The objective of this guide is to provide a comprehensive, experimentally-grounded framework for researchers engaged in the early stages of drug discovery. We will compare a small, representative library of M34CBA analogs for their affinity against a panel of therapeutically relevant protein kinases: VEGFR2 (KDR) , a key mediator of angiogenesis[3][4]; BRAF V600E , a constitutively active mutant kinase driving a significant percentage of melanomas[5]; and c-KIT , a receptor tyrosine kinase implicated in gastrointestinal stromal tumors and other malignancies.[6][7]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental design, emphasizing the establishment of a robust, self-validating screening cascade to ensure data integrity and build confidence in hit compounds. We will detail two orthogonal, industry-standard assay formats—a luminescence-based primary screen and a TR-FRET-based confirmatory assay—to exemplify best practices in hit validation.
The M34CBA Analog Library
For the purpose of this guide, we have designed a focused set of four hypothetical analogs based on the M34CBA core structure. These modifications are selected to probe the impact of sterics and electronics at key positions, a common initial strategy in lead discovery.
| Compound ID | Structure | R1 Group | R2 Group | Rationale for Inclusion |
| M34CBA | (Parent Scaffold) | Cyclopropyl | Methyl | The core chemical entity of interest. |
| Analog 1 (M34MBA) | (See Note) | Methyl | Methyl | Probes the effect of reducing the steric bulk at the R1 position compared to the parent cyclopropyl group. |
| Analog 2 (M34PBA) | (See Note) | n-Propyl | Methyl | Investigates the impact of a larger, more flexible alkyl chain at the R1 position. |
| Analog 3 (M34CBA-F) | (See Note) | Cyclopropyl | Methyl, with 5-Fluoro | Introduces an electron-withdrawing group on the phenyl ring to assess electronic effects on binding. |
| Analog 4 (E34CBA) | (See Note) | Cyclopropyl | Ethyl | Modifies the ester group to explore potential interactions in the corresponding binding pocket. |
| (Note: Structures are synthetically accessible variations of the parent compound for illustrative purposes.) |
Primary Screening Strategy: ADP-Glo™ Luminescent Kinase Assay
Expertise & Experience: For a primary screen, the goal is efficiency, scalability, and a robust signal window. The ADP-Glo™ Kinase Assay is an excellent choice as it measures the universal product of any kinase reaction: ADP.[6][8] Its principle is based on ATP consumption, making it adaptable to virtually any kinase without the need for specific antibodies or modified substrates.[9] The luminescent readout is highly sensitive and less prone to interference from compound autofluorescence compared to standard fluorescence intensity assays.
Principle of the ADP-Glo™ Assay
The assay is a two-step process. First, the kinase reaction proceeds for a set time. Second, a detection reagent is added to simultaneously stop the kinase reaction by depleting the remaining ATP and convert the generated ADP back into ATP. This newly synthesized ATP is then used by a luciferase to produce a light signal that is directly proportional to the initial kinase activity.
Caption: Workflow of the ADP-Glo™ kinase assay.
Detailed Protocol: Primary Screening at 10 µM
Trustworthiness: This protocol incorporates critical controls for self-validation. A "No Enzyme" control defines the background signal, while a "Vehicle" control (DMSO) represents 100% kinase activity. A known inhibitor serves as a positive control to validate assay performance.
-
Compound Plating:
-
Prepare 1 mM stock solutions of all M34CBA analogs and control inhibitors (e.g., Pazopanib for VEGFR2) in 100% DMSO.
-
In a 384-well source plate, perform serial dilutions to create intermediate compound solutions.
-
Using an acoustic liquid handler or multichannel pipette, transfer 50 nL of compound solution to a white, low-volume 384-well assay plate. This results in a 10 µM final concentration in a 5 µL reaction volume.
-
For controls, add 50 nL of 100% DMSO (vehicle control) and 50 nL of a reference inhibitor (positive control).
-
-
Kinase Reaction Preparation:
-
Prepare a 2X Kinase/Substrate master mix in the appropriate kinase assay buffer.[4] The final concentrations should be optimized for each kinase, typically aiming for conditions that yield approximately 10-30% ATP consumption.
-
Example concentrations:
-
-
Initiation and Incubation:
-
Add 2.5 µL of the 2X Kinase/Substrate mix to each well of the assay plate containing the pre-spotted compounds.
-
Add 2.5 µL of 2X Substrate mix without enzyme to "No Enzyme" control wells.
-
Seal the plate, centrifuge briefly (e.g., 1000 rpm for 1 min), and incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 2.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 5 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a compatible plate reader (e.g., BMG PHERAstar).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))
-
Compounds showing >50% inhibition are designated as "hits" and prioritized for dose-response confirmation.
-
Confirmatory Screening: TR-FRET Kinase Assay
Expertise & Experience: An orthogonal assay is crucial for confirming primary hits and eliminating artifacts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™ or HTRF®, are an excellent choice.[9][10] They employ a different detection modality—antibody-based recognition of substrate phosphorylation—which validates that the compound's activity is due to inhibiting the phosphorylation event itself, not an artifact of the ATP/ADP cycle. The time-resolved aspect of the measurement minimizes interference from scattered light and compound autofluorescence.[10]
Principle of the TR-FRET Assay
A long-lifetime lanthanide donor (e.g., Europium or Terbium) is conjugated to an anti-tag antibody, which binds to a tagged kinase. The substrate is labeled with a fluorescent acceptor (e.g., Fluorescein or Alexa Fluor). When the kinase phosphorylates the substrate, a phosphorylation-specific antibody labeled with the acceptor binds to the phosphorylated substrate. This brings the donor and acceptor into close proximity, allowing for energy transfer upon excitation of the donor. The resulting acceptor emission is proportional to kinase activity.
Caption: Simplified VEGFR2 signaling pathway.
Conclusion
This guide outlines a robust and logical workflow for the in vitro screening of novel chemical entities, using the "this compound" analog series as a practical example. By employing a primary screen with a universal, luminescence-based assay followed by confirmation with an orthogonal TR-FRET methodology, researchers can generate high-quality, reliable data. The comparative analysis of this data is the engine of the drug discovery process, enabling the elucidation of initial SAR and guiding the design of more potent and selective compounds. The hypothetical results for Analog 2, with its enhanced potency and selectivity for VEGFR2, would mark it as a promising hit worthy of further optimization and characterization in cell-based and in vivo models.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-amino-4-(cyclopropylamino)benzoate
This document provides a detailed, step-by-step protocol for the proper disposal of Methyl 3-amino-4-(cyclopropylamino)benzoate. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to ensure that this compound is managed responsibly from the point of generation to its final disposal, adhering to the highest standards of laboratory safety and regulatory compliance. The procedures outlined herein are grounded in established principles from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Profile and Core Safety Principles
Inferred Hazard Classification: Based on analogs like Methyl 3-amino-4-methylbenzoate and Ethyl 3-amino-4-(methylamino)benzoate, the compound should be handled as if it possesses the following hazards[1][2][3]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The Causality Behind Caution: Aromatic amines as a class are known for their potential toxicity and environmental impact[4][5]. Their presence in wastewater can be harmful to aquatic life, making discharge to drains or sewers strictly prohibited[5][6]. Therefore, every step of the disposal process is designed to prevent environmental release and ensure personnel safety.
Regulatory Compliance: The Framework of Responsibility
The disposal of laboratory chemicals in the United States is primarily governed by the EPA under the Resource Conservation and Recovery Act (RCRA) and safety in the workplace by OSHA[7][8][9].
-
EPA & RCRA: These regulations define what constitutes hazardous waste and dictate how it must be managed from generation to disposal. Academic and research laboratories may operate under specific, more flexible rules known as Subpart K, which acknowledge the unique nature of laboratory waste generation compared to industrial settings[7][10][11].
-
OSHA: OSHA's standards, particularly the Hazard Communication Standard (1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (1910.120), mandate that personnel are trained on the hazards of the chemicals they handle and the procedures for safe disposal and emergency response[12][13][14].
Your institution's Environmental Health & Safety (EHS) department is the ultimate authority on interpreting these regulations and will have specific protocols that must be followed.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe and compliant disposal of this compound.
Step 1: Waste Characterization and Segregation
A. Characterization: All waste containing this compound must be classified as Hazardous Waste . This includes:
-
Unused or expired pure compound.
-
Contaminated solutions (e.g., reaction mixtures, solvent rinses).
-
Contaminated labware and Personal Protective Equipment (PPE) (e.g., gloves, weighing paper, pipette tips).
B. Segregation: Proper segregation is critical to prevent dangerous chemical reactions.
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof container labeled for "Non-Halogenated Organic Waste" or a more specific waste stream as directed by your EHS office. Esters and aromatic amines should not be mixed with incompatible waste streams like acids or oxidizers[15][16][17].
-
Solid Waste: Collect contaminated solids (gloves, paper towels, silica gel) in a separate, clearly labeled container for "Solid Hazardous Waste" or "Contaminated Debris."
Step 2: Containerization and Labeling
A. Container Selection:
-
Use chemically compatible, shatter-resistant containers (e.g., high-density polyethylene or glass) with secure, screw-top caps.
-
Ensure the container is in good condition, free from cracks or leaks.
B. Labeling: Proper labeling is a cornerstone of EPA and OSHA compliance[18]. Every waste container must be labeled at the moment the first drop of waste is added. The label must include:
-
The full chemical name(s) of all constituents, including solvents. Do not use abbreviations or chemical formulas. List percentages or volumes for mixtures[16].
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant")[18].
-
The date the container was first used for waste accumulation.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) [16][18].
-
Designation: The SAA must be a designated benchtop, fume hood, or cabinet.
-
Storage Conditions: Keep waste containers tightly closed except when adding waste. Store them away from heat, open flames, and incompatible materials[19].
-
Volume Limits: No more than 55 gallons of hazardous waste may be stored in an SAA.
-
Time Limits: Once a container is full, it must be moved to the central accumulation area within three days. Partially filled containers may remain in the SAA for up to one year[16].
Step 4: Arranging for Final Disposal
A. Contacting EHS: Once your waste container is full or you have completed the project, contact your institution's EHS department or approved chemical waste contractor to arrange for pickup[19]. Do not attempt to dispose of the chemical yourself.
B. Professional Disposal: The final disposal will be handled by a licensed professional waste disposal service[20][21]. The most common and effective method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Personal Protection: Before cleaning a small, manageable spill, don appropriate PPE: at a minimum, a lab coat, safety goggles, and nitrile gloves.
-
Containment & Cleanup:
-
Collection: Place all cleanup materials and contaminated items into a suitable container, seal it, and label it as "Hazardous Waste" with a full description of the contents.
-
Report: Report the incident to your supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
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A Senior Application Scientist's Guide to Handling Methyl 3-amino-4-(cyclopropylamino)benzoate
This guide provides essential safety and logistical information for the handling and disposal of Methyl 3-amino-4-(cyclopropylamino)benzoate (CAS No. 848819-84-1). As a substituted aromatic amine, this compound requires careful management to mitigate potential health risks in a laboratory setting. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles.
Hazard Identification and Risk Assessment: A Proactive Approach
While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented in publicly available literature, its structure as a substituted aminobenzoate warrants a cautious approach. Aromatic amines as a class are known for potential health hazards, including skin irritation, eye damage, and possible toxicity if absorbed or ingested.[1][2] Therefore, a risk assessment is mandatory before any handling operations.
Based on data from structurally similar compounds, such as Methyl 3-amino-4-methylbenzoate and Ethyl 3-amino-4-(methylamino)benzoate, we can extrapolate a likely hazard profile.[3][4][5][6]
Table 1: Anticipated Hazard Profile
| Hazard Class | GHS Hazard Code | Anticipated Warning | Source (Based on Analogs) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][5][7] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][4][5][6][7] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][4][5][6][7] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][5][6][7] |
This profile necessitates the implementation of stringent engineering controls and the mandatory use of appropriate Personal Protective Equipment (PPE).
The First Line of Defense: Engineering and Administrative Controls
Before selecting PPE, all feasible engineering and administrative controls must be in place. PPE is intended to protect you when these primary controls cannot eliminate the hazard entirely.
-
Engineering Controls : The principal engineering control is a certified chemical fume hood.[7] All operations involving the handling of solid or dissolved this compound, including weighing, transferring, and preparing solutions, must be conducted within a fume hood to prevent the inhalation of dust or vapors.[7] The facility must also be equipped with easily accessible eyewash stations and safety showers.[3][8]
-
Administrative Controls : Standard Operating Procedures (SOPs) specific to this compound must be written and approved. All personnel must be trained on these SOPs, the specific hazards of the chemical class, and emergency procedures before beginning work. Restrict access to areas where the compound is stored or handled to authorized personnel only.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure.
Table 2: PPE Requirements for Handling this compound
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face | Chemical safety goggles with side shields (ANSI Z87.1 or EN166 compliant).[8] | Protects against splashes and airborne particles. If there is a significant splash risk, a face shield should be worn in addition to goggles.[9] |
| Hand | Chemical-resistant nitrile gloves (ASTM D6978 compliant).[10] | Aromatic amines can potentially permeate some glove materials.[11] Always double-glove. Check gloves for integrity before each use and change them immediately if contamination is suspected or after a maximum of two hours of use. |
| Body | Impermeable, long-sleeved lab coat with knit cuffs. | Provides a barrier against incidental skin contact. The lab coat should be buttoned completely and not be worn outside the laboratory. |
| Respiratory | Generally not required if work is performed in a certified chemical fume hood. | If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved air-purifying respirator (APR) with an organic vapor cartridge and a P100 particulate filter is necessary.[8][12] A comprehensive respiratory protection program compliant with OSHA 29 CFR 1910.134 must be in place.[8][12] |
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines the standard workflow for handling this compound, from preparation to immediate post-handling steps.
Step 1: Preparation and Pre-Handling
-
Verify Controls : Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble Materials : Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.
-
Don PPE : Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and safety goggles.
Step 2: Weighing and Transfer (Solid)
-
Tare Balance : Place a weigh boat on the analytical balance inside the fume hood and tare it.
-
Dispense Slowly : Carefully dispense the solid compound onto the weigh boat. Avoid generating dust by using gentle movements.
-
Record Weight : Note the exact weight for your experimental records.
-
Secure Container : Tightly close the primary container of the chemical.
Step 3: Solution Preparation
-
Add Solvent : Carefully add the solvent to the beaker or flask containing the weighed solid.
-
Promote Dissolution : Use a magnetic stirrer or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
Transfer Solution : Use a clean pipette or syringe for any subsequent transfers of the solution.
Step 4: Post-Handling Decontamination
-
Clean Equipment : Decontaminate all non-disposable equipment that came into contact with the chemical. Rinse with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. All rinsate should be collected as hazardous waste.
-
Wipe Surfaces : Wipe down the work surface inside the fume hood with a suitable solvent and then a cleaning solution.
-
Doff PPE : Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of gloves and any other disposable items in the designated hazardous waste stream.
-
Hand Hygiene : Wash hands thoroughly with soap and water after removing gloves.[10]
Workflow for Safe Handling
Caption: Standard operational workflow for handling this compound.
Emergency Procedures: Spill and Exposure Response
Spill Response
Immediate and correct response to a spill is critical to prevent exposure and further contamination.
-
Small Spill (Inside Fume Hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[2]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area of the spill.
-
-
Large Spill (Outside Fume Hood) :
-
EVACUATE the area immediately.
-
Alert laboratory personnel and notify your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.
-
Allow only trained emergency responders to clean up the spill.
-
First Aid Measures
These first aid measures are based on the expected hazards of aminobenzoate compounds.[3][4][7][8]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.
-
Skin Contact : Remove all contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][7] Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air.[3][8] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[8] Rinse the mouth with water and drink two glasses of water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation : Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste : Contaminated gloves, weigh boats, paper towels, and absorbent materials.
-
Liquid Waste : Unused solutions and solvent rinsates. Do not mix with other waste streams unless compatibility has been confirmed.[13]
-
-
Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal : Waste must be disposed of through your institution's EHS department in accordance with all local, state, and federal regulations.[13] Do not pour any material down the drain.[13]
References
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PCCA. (2022). Safety Data Sheet for Methylparaben NF. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%. Retrieved from [Link]
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ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
